4-Azaspiro[2.4]heptan-5-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-azaspiro[2.4]heptan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-5-1-2-6(7-5)3-4-6/h1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUZFCQUXHZVOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443299 | |
| Record name | 4-azaspiro[2.4]heptan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308266-51-5 | |
| Record name | 4-azaspiro[2.4]heptan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-azaspiro[2.4]heptan-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 4-Azaspiro[2.4]heptan-5-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Azaspiro[2.4]heptan-5-one is a spirocyclic organic compound featuring a five-membered lactam ring fused to a cyclopropane ring through a spiro junction. This unique structural motif is of interest in medicinal chemistry and drug discovery due to its rigid three-dimensional framework, which can be valuable for designing molecules with specific pharmacological activities. The presence of the lactam functionality, a cyclic amide, imparts particular physicochemical properties that are crucial for its behavior in biological systems. This guide provides a comprehensive overview of the core basic properties of this compound, including its chemical identity, and outlines detailed experimental protocols for the determination of its key physicochemical parameters.
Chemical and Physical Properties
Currently, there is limited publicly available experimental data for the specific basic properties of this compound. The following tables summarize the known identifying information and predicted physicochemical properties.
General Information
| Property | Value | Source |
| Chemical Name | This compound | CymitQuimica[1] |
| CAS Number | 308266-51-5 | CymitQuimica[1] |
| Molecular Formula | C₆H₉NO | PubChem[2], CymitQuimica[1] |
| Molecular Weight | 111.14 g/mol | PubChem[2], CymitQuimica[1] |
| Physical Form | Solid/Powder | Sigma-Aldrich, CymitQuimica[1] |
Predicted Physicochemical Properties
The following properties have been predicted using computational models and have not been experimentally verified.
| Property | Predicted Value | Source |
| XlogP | 0.0 | PubChemLite[3] |
| Topological Polar Surface Area | 29.1 Ų | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |
Experimental Protocols for Determination of Basic Properties
Given the absence of reported experimental values for several key properties of this compound, this section details standardized methodologies for their determination.
Determination of pKa
The pKa, or acid dissociation constant, is a critical parameter for understanding the ionization state of a molecule at a given pH, which influences its solubility, permeability, and biological interactions. For a lactam like this compound, the amide proton is weakly acidic, and the carbonyl oxygen can be protonated under strongly acidic conditions. Potentiometric titration is a common and accurate method for pKa determination.
Experimental Workflow for pKa Determination by Potentiometric Titration
Methodology:
-
Preparation of the Sample Solution: Accurately weigh a sample of this compound and dissolve it in a suitable solvent system. If the compound has low aqueous solubility, a co-solvent such as methanol or DMSO may be used, although the pKa value will be an apparent pKa (pKaapp) specific to that solvent system. The final concentration should be in the range of 1-10 mM.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a thermostatted vessel equipped with a magnetic stirrer and the calibrated pH electrode.
-
Titration Procedure: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition before recording the value.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The equivalence point is the point of inflection on the curve. The pKa is determined from the pH at the half-equivalence point. For polyprotic species, multiple equivalence points and corresponding pKa values may be observed.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects the bioavailability and formulation of drug candidates. The shake-flask method is the gold standard for determining thermodynamic solubility.
Experimental Workflow for Solubility Determination by Shake-Flask Method
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous medium (e.g., purified water, phosphate-buffered saline at pH 7.4).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator for a period sufficient to ensure equilibrium is reached (typically 24 to 48 hours).
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation at a high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Carefully collect an aliquot of the clear supernatant and dilute it with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a calibration curve prepared with standard solutions of known concentrations.
Determination of Melting Point
The melting point is a key indicator of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.
Experimental Workflow for Melting Point Determination
Methodology:
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the powdered sample into a glass capillary tube, sealed at one end, to a height of 2-3 mm.
-
Measurement: Place the loaded capillary tube into a melting point apparatus.
-
Approximate Determination: Heat the sample rapidly to get an approximate melting range.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The recorded melting point should be reported as a range.
Spectroscopic Data
For this compound, the following characteristic signals would be expected in its spectra:
-
¹H NMR: Signals corresponding to the protons on the cyclopropane ring and the ethyl bridge of the lactam ring. The NH proton of the lactam would likely appear as a broad singlet.
-
¹³C NMR: A characteristic signal for the carbonyl carbon of the lactam at a downfield chemical shift (typically >170 ppm), along with signals for the spiro carbon and the other carbons of the cyclopropane and lactam rings.
-
IR Spectroscopy: A strong absorption band for the C=O stretching of the lactam (typically in the range of 1650-1700 cm⁻¹) and a band for the N-H stretching (around 3200-3400 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak corresponding to its molecular weight (m/z = 111.14).
Conclusion
This compound is a compound of interest with a defined chemical structure. However, a comprehensive understanding of its basic physicochemical properties is hampered by the lack of publicly available experimental data. This guide provides the foundational information available for this compound and details the standard experimental protocols necessary for the determination of its pKa, aqueous solubility, and melting point. The generation of such experimental data is crucial for enabling further research and development involving this and related spirocyclic scaffolds in the fields of medicinal chemistry and drug discovery. The provided workflows and methodologies offer a clear path for researchers to characterize this and similar novel chemical entities.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 5-Azaspiro[2.4]heptan-4-one | C6H9NO | CID 14585548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C6H9NO) [pubchemlite.lcsb.uni.lu]
- 4. 4-Azaspiro[2.4]heptane | C6H11N | CID 20522198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Azaspiro[2.4]heptane(95442-76-5) 1H NMR spectrum [chemicalbook.com]
A Technical Guide to 4-Azaspiro[2.4]heptan-5-one: A Key Spirocyclic Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Azaspiro[2.4]heptan-5-one, a valuable spirocyclic building block in medicinal chemistry. Its unique three-dimensional structure has positioned it as a key component in the development of novel therapeutics, most notably as a core scaffold in orexin receptor antagonists for the treatment of insomnia and in inhibitors of the hepatitis C virus (HCV) non-structural protein 5A (NS5A). This document details its chemical identity, physicochemical properties, and predicted spectral data. Furthermore, it outlines a representative synthetic protocol based on the synthesis of a closely related derivative and illustrates its central role in the structure of clinically significant drug molecules.
Chemical Identity and Properties
This compound is a heterocyclic organic compound featuring a pyrrolidinone ring fused to a cyclopropane ring in a spiro arrangement. This rigid, three-dimensional framework is of significant interest in drug design as it can effectively orient substituents in vectoral space, leading to enhanced binding affinity and selectivity for biological targets.
Table 1: Physicochemical and Spectral Data for this compound
| Property | Value | Reference |
| CAS Number | 308266-51-5 | [1] |
| Molecular Formula | C₆H₉NO | [2] |
| Molecular Weight | 111.14 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| Predicted XlogP | -0.5 | |
| Predicted Mass Spectrum | [M+H]⁺: 112.0757, [M+Na]⁺: 134.0576 |
Synthesis Protocol
Experimental Protocol: Enantioselective Synthesis of a 4-Azaspiro[2.4]heptane Derivative[3]
This synthesis serves as a proxy for the formation of the this compound core.
-
Objective: To synthesize (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key intermediate for the antiviral drug Ledipasvir.
-
Key Transformation: The central step involves an asymmetric cyclopropanation of a methylene-proline derivative. This is a representative method for creating the spiro[2.4]heptane core.
-
Starting Material: A suitable N-protected 4-methylene-proline derivative.
-
Reagents and Conditions:
-
Cyclopropanation: Treatment of the 4-methylene-proline derivative with a cyclopropanating agent, such as diazomethane in the presence of a palladium or copper catalyst, or through a Simmons-Smith type reaction using diiodomethane and a zinc-copper couple. The enantioselectivity is typically controlled by a chiral ligand.
-
Deprotection and Functional Group Manipulation: Subsequent steps involve the removal of protecting groups and modification of the carboxylic acid moiety as required for the final target.
-
-
Purification: Purification is typically achieved through column chromatography on silica gel.
Role in Drug Discovery and Development
The rigid spirocyclic core of this compound is a "privileged scaffold" in drug discovery. Its incorporation into larger molecules helps to constrain the conformation of flexible side chains, which can lead to improved potency and selectivity for the target protein.
Orexin Receptor Antagonists
The 4-azaspiro[2.4]heptane moiety is a key structural feature of a class of potent dual orexin 1 and orexin 2 receptor antagonists.[4] Orexin receptors are involved in the regulation of sleep and wakefulness, and their antagonism is a validated therapeutic strategy for the treatment of insomnia.[5] The spirocyclic core serves to orient the pharmacophoric groups in a precise geometry for optimal interaction with the receptor binding pocket.
HCV NS5A Inhibitors
Derivatives of this compound are integral components of highly potent inhibitors of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[3] NS5A is a crucial protein for HCV replication, and its inhibition leads to a rapid decline in viral load. The spirocyclic scaffold contributes to the overall shape and rigidity of the inhibitor, facilitating its binding to the dimeric NS5A protein complex.
Logical Workflow and Signaling Pathway
The following diagrams illustrate the logical relationship of this compound as a foundational building block in the synthesis of complex drug molecules and the subsequent mechanism of action of these drugs.
Caption: Synthetic workflow from the core scaffold to the final drug molecule.
Caption: Mechanism of action for drugs derived from the spirocyclic scaffold.
Conclusion
This compound is a fundamentally important building block in modern drug discovery. Its rigid, three-dimensional structure provides a unique advantage in the design of potent and selective ligands for challenging biological targets. The successful development of orexin receptor antagonists and HCV NS5A inhibitors containing this spirocyclic core underscores its significance and potential for future therapeutic innovations. Further exploration of derivatives of this scaffold is likely to yield novel drug candidates for a variety of diseases.
References
An In-depth Technical Guide to 4-Azaspiro[2.4]heptan-5-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Azaspiro[2.4]heptan-5-one. This spirocyclic lactam serves as a valuable building block in medicinal chemistry, forming the core of various biologically active compounds. This document consolidates available data to facilitate its application in research and drug development.
Molecular Structure and Properties
This compound is a bicyclic organic compound featuring a cyclopropane ring spiro-fused to a pyrrolidinone ring. The fusion at the carbon atom adjacent to the carbonyl group and the nitrogen atom imparts significant conformational rigidity to the molecule.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and supplier information.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉NO | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 111.14 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[3] |
| CAS Number | 308266-51-5 | --INVALID-LINK--[3] |
| Appearance | Solid / Powder | --INVALID-LINK--[2], --INVALID-LINK--[3] |
| InChI | InChI=1S/C6H9NO/c8-5-1-2-6(7-5)3-4-6/h1-4H2,(H,7,8) | --INVALID-LINK--[4], --INVALID-LINK--[3] |
| SMILES | C1CC2(CC2)NC1=O | --INVALID-LINK--[4] |
Structural Visualization
The 2D and 3D structures of this compound are crucial for understanding its steric and electronic properties.
Spectroscopic Data
Mass Spectrometry
Predicted mass spectrometry data for various adducts of this compound is available and summarized in Table 2.
| Adduct | Predicted m/z |
| [M+H]⁺ | 112.07569 |
| [M+Na]⁺ | 134.05763 |
| [M-H]⁻ | 110.06113 |
| [M+NH₄]⁺ | 129.10223 |
| [M+K]⁺ | 150.03157 |
| [M]⁺ | 111.06786 |
| [M]⁻ | 111.06896 |
| Data sourced from PubChemLite and is computationally predicted.[4] |
NMR Spectroscopy
Experimental NMR data for this compound is not available. Predicted chemical shifts based on its structure are provided in Table 3. These predictions are based on standard chemical shift libraries and computational models.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C=O | - | ~175 |
| CH₂ (pyrrolidinone) | ~2.3 - 2.6 | ~35 |
| CH₂ (pyrrolidinone) | ~3.2 - 3.5 | ~45 |
| CH₂ (cyclopropane) | ~0.7 - 1.2 | ~15 |
| Spiro C | - | ~40 |
| NH | ~7.0 - 8.0 | - |
Note: These are estimated values and may differ from experimental results.
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not publicly available. However, the expected characteristic absorption bands based on its functional groups are listed in Table 4.
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Amide | N-H stretch | 3200-3400 (broad) |
| Amide | C=O stretch | 1650-1690 (strong) |
| Alkane | C-H stretch | 2850-3000 |
| Cyclopropane | C-H stretch | ~3050 |
Synthesis of this compound
A detailed experimental protocol for the direct synthesis of this compound is not explicitly documented in readily accessible literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of related spirocyclic lactams and pyrrolidinones. One such potential pathway involves the reaction of a donor-acceptor cyclopropane with an amine.
Proposed Experimental Protocol
The following is a generalized, hypothetical protocol based on similar syntheses.[5][6]
Reaction: Ring-opening of a suitable cyclopropane precursor with ammonia followed by intramolecular cyclization.
Materials:
-
Diethyl 1,1-cyclopropanedicarboxylate
-
Ammonia (in a suitable solvent, e.g., methanol)
-
Lewis acid catalyst (e.g., Sc(OTf)₃)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Sodium hydride (NaH)
Procedure:
-
Ring Opening and Amidation: To a solution of diethyl 1,1-cyclopropanedicarboxylate in anhydrous dichloromethane, add a Lewis acid catalyst.
-
Slowly introduce a solution of ammonia in methanol at room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate γ-amino ester.
-
Intramolecular Cyclization: Dissolve the crude γ-amino ester in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add sodium hydride portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Biological Activity and Applications
While this compound itself is primarily a synthetic building block, its derivatives have shown significant biological activities and are of interest in drug discovery.
Role in Drug Development
The rigid spirocyclic scaffold of this compound is utilized to create conformationally constrained analogs of bioactive molecules. This can lead to improved binding affinity, selectivity, and pharmacokinetic properties.
-
Hepatitis C Virus (HCV) NS5A Inhibitors: Derivatives of 5-azaspiro[2.4]heptane-6-carboxylic acid, which can be synthesized from precursors related to this compound, are key intermediates in the synthesis of potent HCV NS5A inhibitors like ledipasvir.[5]
-
Orexin Receptor Antagonists: The 5-azaspiro[2.4]heptane core has been identified as a novel scaffold for potent dual orexin 1 and orexin 2 receptor antagonists, which have potential applications in the treatment of sleep disorders.
-
Quinolone Antibacterial Agents: The (S)-7-amino-5-azaspiro[2.4]heptane moiety, a derivative of this core structure, is a component of certain quinolone antibacterial agents.[7]
-
Protein Tyrosine Kinase (PTK) Inhibitors: Certain complex derivatives incorporating the 5-azaspiro[2.4]heptan-7-ol structure have been investigated as inhibitors of various protein tyrosine kinases, which are targets in cancer therapy.[8]
Signaling Pathways
The direct interaction of this compound with specific signaling pathways has not been reported. The biological effects observed are associated with more complex molecules that incorporate this spirocyclic core. The signaling pathways targeted depend on the specific substituents and overall structure of the derivative.
Conclusion
This compound is a structurally significant molecule with considerable potential in medicinal chemistry. While comprehensive experimental data on the core molecule is limited, its utility as a scaffold for the development of potent and selective therapeutic agents is well-established. This guide provides a foundational understanding of its properties and synthesis to aid researchers in its application for the design and discovery of novel pharmaceuticals. Further experimental characterization of this core molecule would be beneficial to the scientific community.
References
- 1. 5-Azaspiro[2.4]heptan-4-one | C6H9NO | CID 14585548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 308266-51-5 [sigmaaldrich.com]
- 4. PubChemLite - this compound (C6H9NO) [pubchemlite.lcsb.uni.lu]
- 5. mdpi.com [mdpi.com]
- 6. Regio- and stereoselective base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones from alkynyl cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20230399313A1 - Biological activities of 5-(2-(4-(4-fluoro-2-methyl-1h-indol-5-yloxy)-6-methoxyquinolin-7-yloxy)ethyl)-5-azaspiro[2.4]-heptan-7-ol crystalline, phosphoric acid salt and its enantiomers - Google Patents [patents.google.com]
The Emergence of 4-Azaspiro[2.4]heptan-5-one: A Core Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-azaspiro[2.4]heptan-5-one core is a significant heterocyclic scaffold that has garnered increasing attention in medicinal chemistry and drug development. Its rigid, three-dimensional structure offers a unique conformational constraint that is highly desirable for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, characterization, and burgeoning importance of this key structural motif. While the formal "discovery" of this specific molecule is not extensively documented as a singular event, its rise to prominence is intrinsically linked to the development of innovative synthetic methodologies and its incorporation into complex, biologically active molecules. This document details the prevalent synthetic routes, including key experimental protocols, and presents available quantitative data in a structured format. Furthermore, it elucidates the role of this compound derivatives in targeting critical biological pathways, underscoring its potential in the development of novel therapeutics.
Introduction
The quest for novel chemical entities with enhanced pharmacological profiles is a driving force in modern drug discovery. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a particularly attractive class of compounds. The inherent conformational rigidity of these structures can lead to improved binding affinity and selectivity for biological targets, as well as favorable physicochemical properties. Within this class, the this compound scaffold, which incorporates a cyclopropane ring fused to a pyrrolidinone core, has proven to be a valuable building block.
The significance of this scaffold is highlighted by its presence in complex molecules designed to treat a range of diseases. Notably, derivatives of 4-azaspiro[2.4]heptane have been investigated as potent orexin receptor antagonists and form a key structural component of Ledipasvir, a highly effective antiviral agent used in the treatment of Hepatitis C virus (HCV) infection.[1] The synthesis of these complex molecules often relies on the strategic construction of the this compound core, making a thorough understanding of its synthesis and properties essential for researchers in the field.
Synthesis of the this compound Core
The construction of the this compound scaffold is most commonly achieved through the cyclopropanation of a 4-methyleneproline derivative. The Simmons-Smith reaction and its modifications are frequently employed for this key transformation. The general synthetic approach initiates from a readily available chiral precursor, such as (S)-4-hydroxyproline, which is converted to the corresponding 4-methyleneproline intermediate.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a multi-step process, beginning with the formation of the exocyclic double bond and culminating in the stereospecific cyclopropanation.
Caption: General synthetic workflow for the preparation of the this compound core.
Key Experimental Protocols
Protocol 1: Synthesis of (S)-4-Methyleneproline Derivative
The synthesis of the crucial (S)-4-methyleneproline intermediate can be accomplished from a protected 4-oxoproline derivative via a Wittig-type olefination.
-
Materials:
-
N-Boc-4-oxoproline methyl ester
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C, add potassium tert-butoxide portion-wise.
-
Stir the resulting yellow-orange suspension at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-oxoproline methyl ester in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the (S)-4-methyleneproline derivative.
-
Protocol 2: Simmons-Smith Cyclopropanation
The stereospecific cyclopropanation of the 4-methylene group is the cornerstone for forming the spirocyclic system. The Furukawa modification of the Simmons-Smith reaction is often preferred for its reliability.
-
Materials:
-
(S)-4-Methyleneproline derivative
-
Diethylzinc (Et₂Zn) (1 M solution in hexanes)
-
Diiodomethane (CH₂I₂)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of the (S)-4-methyleneproline derivative in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethylzinc dropwise.
-
After stirring for 15 minutes, add diiodomethane dropwise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting crude product, a derivative of 5-azaspiro[2.4]heptane-6-carboxylic acid, can be purified by flash chromatography. Subsequent deprotection and modification can lead to this compound.
-
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound and Related Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| This compound | C₆H₉NO | 111.14 | Solid |
| (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | C₁₂H₁₉NO₄ | 241.28 | White to off-white solid |
Table 2: Spectroscopic Data for a Key Precursor: (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid [1]
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): (mixture of rotamers) 4.25-4.15 (m, 1H), 3.70-3.50 (m, 2H), 2.30-2.05 (m, 2H), 1.48 (s, 9H), 0.90-0.65 (m, 4H). |
| ¹³C NMR (CDCl₃) | δ (ppm): (mixture of rotamers) 176.5, 154.2, 80.5, 60.1, 53.8, 38.5, 28.3, 19.8, 10.5, 9.8. |
| IR (ATR, cm⁻¹) | 2975, 1740, 1695, 1400, 1165. |
| HRMS (ESI) | m/z [M+Na]⁺ calcd for C₁₂H₁₉NO₄Na: 264.1212, found: 264.1209. |
Note: The data presented is for a key derivative and serves as a reference for the characterization of the this compound scaffold.
Biological Significance and Signaling Pathways of Derivatives
The this compound core itself is primarily a synthetic building block. However, its derivatives have been shown to be potent modulators of important biological pathways, demonstrating the value of this scaffold in drug design.
Orexin Receptor Antagonism
Derivatives of 5-azaspiro[2.4]heptane have been discovered as potent dual orexin 1 and orexin 2 receptor antagonists. The orexin system is a key regulator of sleep-wake cycles, and its modulation is a therapeutic strategy for the treatment of insomnia.
Caption: Simplified signaling pathway of orexin receptors and their antagonism by 5-azaspiro[2.4]heptane derivatives.
HCV NS5A Inhibition
The N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid is a crucial intermediate in the synthesis of Ledipasvir.[1] Ledipasvir is a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). NS5A is essential for viral RNA replication and virion assembly. By inhibiting NS5A, Ledipasvir effectively halts the viral life cycle.
Caption: The role of the NS5A inhibitor Ledipasvir, which contains the 4-azaspiro[2.4]heptane-derived core, in the HCV life cycle.
Conclusion
While the standalone discovery of this compound is not a landmark event in chemical literature, its importance as a core structural motif is undisputed. The synthetic pathways, primarily involving the cyclopropanation of 4-methyleneproline derivatives, are well-established, providing a reliable means to access this valuable scaffold. The incorporation of this rigid, spirocyclic system into drug candidates has led to the development of potent modulators of key biological targets, as exemplified by orexin receptor antagonists and the HCV NS5A inhibitor Ledipasvir. For researchers and drug development professionals, a thorough understanding of the synthesis and chemical properties of the this compound core is paramount for the future design and development of innovative therapeutics. Further exploration of this scaffold is likely to uncover new biological activities and lead to the discovery of next-generation medicines.
References
An In-depth Technical Guide to 4-Azaspiro[2.4]heptan-5-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Azaspiro[2.4]heptan-5-one, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. The guide details its chemical identity, predicted and known properties, and its context within the broader landscape of pharmacologically active spirocyclic compounds.
Chemical Identity and Nomenclature
IUPAC Name: this compound
The formal IUPAC name precisely describes the molecule's structure: a spirocyclic system where a cyclopropane ring and a pyrrolidinone ring share a single carbon atom. The "4-aza" prefix indicates the nitrogen atom's position in the five-membered ring, and the "-5-one" suffix denotes the carbonyl group's location.
Synonyms:
-
1-Azaspiro[2.4]heptan-2-one (less common)
Chemical Structure:
Figure 1: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily sourced from computational predictions and publicly available chemical databases.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO | PubChem |
| Molecular Weight | 111.14 g/mol | PubChem |
| CAS Number | 308266-51-5 | CymitQuimica[1] |
| Appearance | Solid (predicted) | CymitQuimica[1] |
| Monoisotopic Mass | 111.068413911 Da | PubChem |
| Topological Polar Surface Area | 29.1 Ų | PubChem |
| InChI | InChI=1S/C6H9NO/c8-5-1-2-6(7-5)3-4-6/h1-4H2,(H,7,8) | CymitQuimica[1] |
| InChIKey | VQUZFCQUXHZVOW-UHFFFAOYSA-N | CymitQuimica[1] |
| SMILES | C1CC2(CC2)NC1=O | PubChemLite |
Synthesis and Reactivity
Proposed Synthetic Pathway:
A potential approach involves the cyclization of a suitable precursor, such as a γ-amino acid derivative containing a cyclopropyl group at the α-position. The general workflow for such a synthesis is depicted below.
Figure 2: A generalized workflow for the synthesis of this compound.
Note: The specific reagents and reaction conditions would require experimental optimization.
The chemical reactivity of this compound is expected to be dictated by the functional groups present: the secondary amine within the lactam ring and the carbonyl group. The nitrogen atom can undergo N-alkylation or N-acylation, providing a handle for further functionalization. The carbonyl group can potentially participate in reactions typical of amides.
Experimental Data (Predicted)
Detailed experimental data such as ¹H NMR, ¹³C NMR, and IR spectra for this compound are not currently published in readily accessible scientific literature. However, predicted mass spectrometry data is available.
Predicted Mass Spectrometry Data:
| Adduct | m/z |
| [M+H]⁺ | 112.0757 |
| [M+Na]⁺ | 134.0576 |
| [M+K]⁺ | 150.0316 |
This data can be valuable for the identification of the compound in reaction mixtures using mass spectrometric techniques.
Relevance in Drug Discovery and Development
The this compound core is a valuable scaffold in medicinal chemistry. The spirocyclic nature of the molecule imparts a rigid, three-dimensional conformation, which can be advantageous for achieving high-affinity and selective binding to biological targets. This structural feature is often sought after in the design of novel therapeutic agents to improve properties such as metabolic stability and cell permeability.
While specific biological activities for the parent this compound are not extensively documented, derivatives of the broader azaspiro[2.4]heptane class have shown significant potential in various therapeutic areas. For instance, substituted 5-azaspiro[2.4]heptane derivatives have been investigated as potent orexin receptor antagonists, which are of interest for the treatment of sleep disorders.
The general workflow for incorporating such a scaffold into a drug discovery program is outlined below.
References
Spectral Data Analysis of 4-Azaspiro[2.4]heptan-5-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure
Caption: Chemical structure of 4-Azaspiro[2.4]heptan-5-one.
Mass Spectrometry (MS) Data
Experimentally determined mass spectrometry data for this compound is not widely published. However, predicted data is available and provides valuable information for mass spectral analysis.
Table 1: Predicted Mass Spectrometry Data for this compound [1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 112.0757 |
| [M+Na]⁺ | 134.0576 |
| [M+K]⁺ | 150.0316 |
| [M+NH₄]⁺ | 129.1022 |
| [M-H]⁻ | 110.0611 |
| [M+HCOO]⁻ | 156.0666 |
| Monoisotopic Mass | 111.0684 u |
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
As of the latest search, no experimentally verified ¹H NMR, ¹³C NMR, or IR spectral data for this compound has been found in publicly accessible databases.
For reference, the ¹H NMR spectral data for the related compound 4-Azaspiro[2.4]heptane is available, though it should be noted that the absence of the carbonyl group in this molecule will lead to significant differences in the spectra.
Experimental Protocols
Detailed experimental protocols for the spectral analysis of this compound are not available due to the lack of published experimental data. However, a general workflow for acquiring and analyzing spectral data for a novel compound is outlined below.
Caption: General workflow for spectral data acquisition and analysis.
This generalized workflow illustrates the standard procedure for characterizing a chemical compound. The process begins with the synthesis and purification of the target molecule, followed by the acquisition of various spectral data. Each spectrum is then individually analyzed to deduce specific structural features. Finally, all spectral information is combined to confirm the overall chemical structure.
Disclaimer: The information provided in this document is based on predicted data and publicly available information on related compounds. The absence of experimentally verified spectral data for this compound should be taken into consideration when using this guide for research purposes.
References
The 4-Azaspiro[2.4]heptan-5-one Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-azaspiro[2.4]heptan-5-one core, and its related azaspiro[2.4]heptane analogs, represent a class of saturated heterocyclic scaffolds that have garnered significant attention in medicinal chemistry. Their rigid, three-dimensional spirocyclic nature provides a unique conformational constraint that is advantageous for designing selective ligands for various biological targets. While the direct mechanism of action of the unsubstituted this compound parent compound is not extensively documented, its derivatives have been incorporated into a diverse range of therapeutic agents, each with a distinct and well-characterized mode of action. This guide elucidates the pivotal role of the azaspiro[2.4]heptane framework in modulating the activity of these larger molecules, with a focus on their applications as orexin receptor antagonists, antibacterial agents, and anticancer therapeutics.
Azaspiro[2.4]heptane Derivatives as Orexin Receptor Antagonists
Derivatives of 5-azaspiro[2.4]heptane have been identified as potent dual orexin 1 and orexin 2 receptor antagonists (DORAs).[1] The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1 and OX2, is a central regulator of wakefulness.[2] Antagonism of these G-protein coupled receptors (GPCRs) is a validated therapeutic strategy for the treatment of insomnia.[3]
Orexin neuropeptides, released from hypothalamic neurons, bind to OX1 and OX2 receptors on postsynaptic neurons, leading to their depolarization and the promotion of an awake state.[1] 5-Azaspiro[2.4]heptane-containing DORAs act as competitive antagonists at these receptors, blocking the binding of endogenous orexins. This inhibition of orexinergic signaling dampens the wake-promoting pathways, thereby facilitating the transition to and maintenance of sleep.[3] The rigid spirocyclic core of the azaspiro[2.4]heptane moiety is crucial for orienting the pharmacophoric groups into the binding pocket of the orexin receptors, contributing to high affinity and selectivity.
Signaling Pathway of Orexin Receptor Antagonism
Caption: Orexin receptor antagonism by 5-azaspiro[2.4]heptane derivatives.
The following table summarizes the in vitro activity of a lead 5-azaspiro[2.4]heptane-based orexin receptor antagonist.
| Compound | OX1 Ki (nM) | OX2 Ki (nM) |
| Lead Compound 15[1] | 1.5 | 2.3 |
Orexin Receptor Binding Assay: The affinity of the compounds for orexin receptors is typically determined using a competitive binding assay. Membranes from CHO cells stably expressing either human OX1 or OX2 receptors are incubated with a radiolabeled orexin peptide (e.g., [¹²⁵I]-orexin-A) and varying concentrations of the test compound. After incubation, the membranes are washed, and the bound radioactivity is measured. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[1]
Experimental Workflow for Orexin Receptor Binding Assay
Caption: Workflow for determining orexin receptor binding affinity.
Azaspiro[2.4]heptane Derivatives in Quinolone Antibacterials
The azaspiro[2.4]heptane moiety has been incorporated as a C-7 substituent in quinolone and fluoroquinolone antibiotics. These antibacterial agents are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[4]
The primary targets of quinolone antibiotics are two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Quinolones inhibit these enzymes by forming a stable ternary complex with the enzyme and the bacterial DNA.[6] This complex traps the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to the accumulation of double-strand DNA breaks and ultimately bacterial cell death.[5] The substituent at the C-7 position of the quinolone core, in this case, an azaspiro[2.4]heptane derivative, plays a significant role in determining the potency, spectrum of activity, and pharmacokinetic properties of the drug.[7]
Mechanism of Quinolone Antibacterial Action
Caption: Inhibition of bacterial DNA replication by quinolones.
Minimum Inhibitory Concentration (MIC) Assay: The antibacterial activity of quinolone derivatives is quantified by determining the minimum inhibitory concentration (MIC) against various bacterial strains. This is typically done using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial dilutions of the test compound are prepared in a liquid growth medium in a microtiter plate, and a standardized inoculum of the target bacterium is added. The plates are incubated, and the MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Azaspiro-heterocyclic Scaffolds in Anticancer Therapy
Related spiro-heterocyclic scaffolds, such as 1-thia-4-azaspiro[4.5]decanes, have shown promise as anticancer agents through the dual inhibition of key signaling proteins.[8]
Certain derivatives have been identified as potent dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant kinase.[8] Both EGFR and BRAF are critical components of the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. By simultaneously inhibiting both of these kinases, these compounds can effectively shut down this oncogenic signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells. The spirocyclic core likely provides a rigid framework that allows for optimal positioning of the pharmacophoric elements within the ATP-binding sites of both enzymes.
Dual EGFR/BRAF Inhibition Pathway
Caption: Dual inhibition of the MAPK/ERK pathway by azaspiro-heterocycles.
The following table presents the in vitro inhibitory activity of representative dual EGFR/BRAFV600E inhibitors with a spiro-heterocyclic core.
| Compound | EGFR IC₅₀ (nM) | BRAFV600E IC₅₀ (nM) |
| Compound 6b[8] | 84 | 108 |
| Compound 7b[8] | 78 | 96 |
Kinase Inhibition Assay: The inhibitory activity against EGFR and BRAFV600E can be measured using various in vitro kinase assay formats, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP are incubated with varying concentrations of the inhibitor. The reaction is then stopped, and the amount of phosphorylated substrate is quantified using a specific antibody labeled with a fluorescent probe. The IC₅₀ value is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell Proliferation Assay (MTT Assay): The antiproliferative activity of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period (e.g., 72 hours). MTT is then added, which is reduced by metabolically active cells to a purple formazan product. The absorbance of the formazan is measured spectrophotometrically, and the concentration of the compound that inhibits cell growth by 50% (GI₅₀) is determined.
Conclusion
The this compound scaffold and its analogs are versatile building blocks in the design of novel therapeutics. Their rigid, three-dimensional structure provides a unique advantage in creating potent and selective modulators of various biological targets. From inducing sleep by antagonizing orexin receptors to killing bacteria by inhibiting DNA topoisomerases and combating cancer by blocking key signaling kinases, the applications of this privileged scaffold are diverse and continue to expand. Further exploration of the chemical space around the azaspiro[2.4]heptane core holds significant promise for the development of next-generation therapies for a wide range of diseases.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Orexinergic Receptor Antagonists as a New Therapeutic Target to Overcome Limitations of Current Pharmacological Treatment of Insomnia Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The orexin story and orexin receptor antagonists for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mode of action of the quinolone antimicrobial agents: review of recent information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of 4-Azaspiro[2.4]heptan-5-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-azaspiro[2.4]heptan-5-one core structure is a key pharmacophore in a variety of biologically active compounds. While research on the standalone biological activity of this compound is limited, its derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antiviral, and central nervous system activities. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, with a focus on their anticancer properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are also presented to facilitate further research and drug development in this area.
Anticancer and Antitumor Activity
Derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione and 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones have shown significant promise as anticancer agents. These compounds have been evaluated for their cytotoxic effects against various human cancer cell lines.
Quantitative Data Presentation
The following tables summarize the in vitro anticancer activities (IC50 values in µM) of representative 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione and 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives against human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines.
Table 1: Anticancer Activity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives
| Compound | A549 IC50 (µM) | MDA-MB-231 IC50 (µM) | HeLa IC50 (µM) |
| 6d | 0.26 | - | - |
| 8d | - | 0.10 | - |
| 6b | - | - | 0.18 |
Table 2: Anticancer Activity of 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one Derivatives
| Compound | A549 IC50 (µM) | MDA-MB-231 IC50 (µM) | HeLa IC50 (µM) |
| 7j | 0.17 | 0.05 | 0.07 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate human cancer cell lines (e.g., A549, MDA-MB-231, HeLa) in 96-well plates at a density of 5 x 10^4 cells/well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at the desired concentration for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for PARP-1 Inhibition
Western blotting is used to detect the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), a marker of apoptosis.
-
Protein Extraction: Treat cells with the test compound, harvest, and lyse in RIPA buffer containing protease inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and incubate with a primary antibody against PARP-1 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A cleaved PARP-1 band indicates apoptosis induction.
Signaling Pathways and Experimental Workflows
Anticancer Activity Screening Workflow
Caption: Workflow for anticancer activity screening of this compound derivatives.
G2/M Cell Cycle Arrest and Apoptosis Signaling Pathway
Some this compound derivatives have been shown to induce G2/M phase cell cycle arrest and apoptosis in cancer cells.[1][2]
Caption: Proposed signaling pathway for G2/M arrest and apoptosis induction.
Other Biological Activities
Orexin Receptor Antagonism
5-Azaspiro[2.4]heptane derivatives have been identified as potent orexin receptor antagonists. Orexin receptors are involved in regulating the sleep-wake cycle.
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human orexin 1 or 2 receptor.
-
Competitive Binding: Incubate the membranes with a radiolabeled orexin receptor antagonist (e.g., [3H]-EMPA for OX2R) and varying concentrations of the test compound.
-
Filtration and Scintillation Counting: Separate bound from free radioligand by rapid filtration and measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated.
Caption: Orexin receptor signaling pathway and antagonism by azaspiro derivatives.
Dopamine D3 Receptor Antagonism
1,2,4-Triazolyl 5-azaspiro[2.4]heptanes have been reported as potent and selective dopamine D3 receptor antagonists, which are of interest for treating neuropsychiatric disorders.
-
Membrane Preparation: Use cell membranes from a stable cell line expressing the human dopamine D3 receptor.
-
Radioligand Binding: Perform a competitive binding assay using a radiolabeled D3 receptor ligand (e.g., [3H]-methylspiperone) and a range of concentrations of the test compound.
-
Separation and Counting: Separate bound and free radioligand by filtration and quantify the bound radioactivity.
-
Data Analysis: Calculate the IC50 and Ki values to determine the binding affinity of the test compound for the D3 receptor.
Caption: Dopamine D3 receptor signaling and antagonism by azaspiro derivatives.
Antiviral Activity
(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is a key building block in the synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein. This highlights the potential of the azaspiro[2.4]heptane scaffold in the development of antiviral agents.
Anticonvulsant Activity
N-phenylamino derivatives of 2-azaspiro[4.4]nonane and 2-azaspiro[4.5]decane-1,3-diones have shown anticonvulsant properties in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) tests.
Conclusion
The this compound scaffold and its derivatives represent a versatile class of compounds with a wide range of biological activities. The significant anticancer potential of certain derivatives, coupled with their activities as CNS-acting agents and antiviral building blocks, underscores the importance of this chemical framework in medicinal chemistry and drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring and developing novel therapeutics based on the azaspiro[2.4]heptan-5-one core. Further investigation into the mechanisms of action and structure-activity relationships of these compounds is warranted to unlock their full therapeutic potential.
References
Potential Therapeutic Targets of 4-Azaspiro[2.4]heptan-5-one and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-azaspiro[2.4]heptan-5-one core is a valuable scaffold in medicinal chemistry, primarily utilized as a synthetic building block for more complex bioactive molecules. While direct therapeutic targets of the parent compound are not extensively documented, its derivatives have been successfully incorporated into potent drugs and clinical candidates, highlighting the significance of this structural motif. This guide provides a comprehensive overview of the known and potential therapeutic targets of molecules derived from the 4-azaspiro[2.4]heptane framework, with a primary focus on the inhibition of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A), a clinically validated target.
Hepatitis C Virus NS5A: A Prime Therapeutic Target
The most prominent therapeutic application of the azaspiro[2.4]heptane scaffold is in the development of direct-acting antivirals (DAAs) against HCV. Specifically, a derivative of this core structure is a key component of Ledipasvir, a potent NS5A inhibitor.
The Role of NS5A in the HCV Replication Cycle
NS5A is a multifunctional phosphoprotein essential for the HCV life cycle.[1] It does not possess any known enzymatic activity but acts as a critical regulator of viral RNA replication and virion assembly.[1][2] NS5A is a component of the HCV replicase, a complex of viral and host proteins responsible for replicating the viral RNA genome.[3] The protein is anchored to the endoplasmic reticulum (ER) membrane and is involved in the formation of the "membranous web," the site of viral replication.[4] NS5A interacts with various host and viral proteins, including the viral polymerase NS5B, to modulate the replication process.[3]
Mechanism of Action of NS5A Inhibitors
NS5A inhibitors, such as Ledipasvir, are highly potent antivirals that bind directly to the NS5A protein.[2][5] This binding event is thought to disrupt the normal function of NS5A, leading to a halt in viral replication.[2] While the precise mechanism is still under investigation, it is believed that these inhibitors interfere with the dimerization of NS5A and/or alter its conformation, thereby preventing the formation of a functional replication complex.[2][6] Resistance to NS5A inhibitors often arises from mutations in the NS5A protein that reduce the binding affinity of the drug.[5]
The Role of the Azaspiro[2.4]heptane Moiety in Ledipasvir
Ledipasvir incorporates a derivative of 4-azaspiro[2.4]heptane, specifically (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, in its structure. The spirocyclic nature of this fragment introduces conformational rigidity, which is often beneficial for binding to a specific protein target. The azabicyclic ring in Ledipasvir has been suggested to interact with the Pro32 residue of NS5A, contributing to its high binding affinity.[7]
Quantitative Data: Binding Affinity and Antiviral Potency
The following tables summarize the quantitative data for Ledipasvir, a key example of a therapeutic agent containing the azaspiro[2.4]heptane scaffold.
Table 1: In Vitro Antiviral Activity (EC50) of Ledipasvir against HCV Replicons
| HCV Genotype | EC50 (nM) |
| 1a | 0.031[8] |
| 1b | 0.004[8] |
| 2a | 16 - 249[8] |
| 2b | 16 - 530[8] |
| 3a | 168[8] |
| 4a | 0.39[8] |
| 4d | 0.29[8] |
| 5a | 0.15[8] |
| 6a | 0.11 - 1.1[8] |
| 6e | 264[8] |
Table 2: Binding Affinity (Kd) of Ledipasvir to NS5A
| NS5A Protein | Kd (nM) |
| Recombinant full-length NS5A | 58.9 ± 6.6[9] |
Experimental Protocols
HCV Replicon Assay for Antiviral Activity
The HCV replicon assay is a cell-based method used to determine the potency of antiviral compounds against HCV replication.
Principle: This assay utilizes human hepatoma cells (e.g., Huh-7) that have been engineered to contain a subgenomic HCV RNA replicon. This replicon contains the HCV nonstructural proteins necessary for RNA replication, along with a reporter gene, typically luciferase. The level of reporter gene expression is directly proportional to the level of HCV RNA replication. Antiviral compounds that inhibit replication will lead to a decrease in the reporter signal.
Detailed Methodology:
-
Cell Culture: Maintain Huh-7 cells harboring the HCV replicon in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection agent (e.g., G418) to ensure the retention of the replicon.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., Ledipasvir) in DMEM.
-
Assay Procedure: a. Seed the replicon-containing cells into 96-well plates at a predetermined density. b. After cell attachment, remove the culture medium and add the serially diluted compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor). c. Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Detection: a. After incubation, lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer). b. In parallel, a cell viability assay (e.g., using a fluorescent dye like resazurin) should be performed to assess the cytotoxicity of the compound.
-
Data Analysis: a. Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control. b. Determine the 50% effective concentration (EC50), the concentration of the compound that inhibits 50% of HCV replication, by fitting the data to a dose-response curve.
Direct Binding Assay for NS5A
This assay directly measures the binding affinity of a compound to purified NS5A protein.
Principle: This method uses a radiolabeled form of the compound of interest (e.g., 3H-Ledipasvir) and purified recombinant NS5A protein. The amount of radiolabeled compound that binds to the protein is measured, allowing for the determination of the dissociation constant (Kd).
Detailed Methodology:
-
Protein Purification: Express and purify recombinant full-length NS5A protein.
-
Binding Reaction: a. In a suitable buffer, incubate a fixed concentration of purified NS5A protein with varying concentrations of the radiolabeled compound. b. To determine non-specific binding, a parallel set of reactions is performed in the presence of a high concentration of the corresponding unlabeled compound. c. Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Unbound Ligand: Separate the protein-bound radiolabeled compound from the unbound compound using a suitable method, such as filtration through a membrane that retains the protein-ligand complex.
-
Quantification: Quantify the amount of radioactivity retained on the filter using liquid scintillation counting.
-
Data Analysis: a. Subtract the non-specific binding from the total binding to obtain the specific binding. b. Plot the specific binding as a function of the free radiolabeled compound concentration. c. Determine the Kd and the maximum number of binding sites (Bmax) by fitting the data to a saturation binding isotherm.
Signaling Pathways and Experimental Workflows
HCV Replication Cycle and Inhibition by NS5A Inhibitors
The following diagram illustrates the key steps of the HCV replication cycle and the point of intervention for NS5A inhibitors.
Caption: HCV Replication Cycle and NS5A Inhibition.
Experimental Workflow for Identifying NS5A Inhibitors
This diagram outlines a typical workflow for the discovery and characterization of novel NS5A inhibitors.
Caption: NS5A Inhibitor Discovery Workflow.
Other Potential Therapeutic Targets
While HCV NS5A is the most well-established target for compounds containing the azaspiro[2.4]heptane scaffold, derivatives of related azaspiro compounds have been investigated for other therapeutic applications, suggesting potential avenues for future research with this compound derivatives. These include:
-
Protein Tyrosine Kinases (PTKs): A complex derivative of 5-azaspiro[2.4]heptan-7-ol has been patented as a potential inhibitor of several PTKs, including VEGFR, EGFR, c-kit, PDGFR, FGFR, SRC, and Aurora B, for the treatment of neoplastic diseases.
-
Orexin Receptors: 5-Azaspiro[2.4]heptanes have been explored as potent orexin receptor antagonists.
-
Dopamine D3 Receptors: Derivatives of 5-azaspiro[2.4]heptane have shown high affinity and selectivity for the dopamine D3 receptor.
Further investigation is required to determine if derivatives of this compound can be optimized to target these or other biological macromolecules effectively.
Conclusion
The this compound core represents a privileged scaffold in drug discovery. Its incorporation into the potent HCV NS5A inhibitor Ledipasvir demonstrates its utility in designing conformationally constrained molecules with high target affinity. While the direct biological activity of the parent compound remains to be fully elucidated, the successful clinical application of its derivatives underscores the therapeutic potential of this chemical class. Future research focused on exploring diverse substitutions on the this compound core may lead to the discovery of novel therapeutic agents for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
- 3. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 5. Direct binding of ledipasvir to HCV NS5A: mechanism of resistance to an HCV antiviral agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Potent Hepatitis C Virus NS5A Inhibitors with Dimeric Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies of the symmetric binding mode of daclatasvir and analogs using a new homology model of HCV NS5A GT-4a - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
A Comprehensive Technical Guide to 4-Azaspiro[2.4]heptan-5-one
InChI Key: VQUZFCQUXHZVOW-UHFFFAOYSA-N
This technical guide provides a detailed overview of 4-Azaspiro[2.4]heptan-5-one, a heterocyclic organic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. While detailed experimental data for this specific compound is not extensively available in public literature, this document consolidates the known information and presents a putative experimental workflow based on established synthetic methodologies for analogous structures.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. This data is aggregated from various chemical databases and predictive models.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO | PubChem[1] |
| Molecular Weight | 111.14 g/mol | Ambeed.com[2] |
| InChI Key | VQUZFCQUXHZVOW-UHFFFAOYSA-N | PubChem[1] |
| CAS Number | 308266-51-5 | Ambeed.com[2] |
| SMILES | O=C1NCC2(C1)CC2 | Ambeed.com[2] |
| Predicted XLogP3 | -0.6 | PubChem |
| Predicted Hydrogen Bond Donor Count | 1 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 1 | PubChem |
| Predicted Rotatable Bond Count | 0 | PubChem |
| Predicted Exact Mass | 111.06841391 g/mol | PubChem |
| Predicted Monoisotopic Mass | 111.06841391 g/mol | PubChem |
| Predicted Topological Polar Surface Area | 29.1 Ų | PubChem |
Experimental Protocols
Proposed Synthetic Pathway:
A potential synthetic approach could involve the construction of the spirocyclic lactam core through a key cyclization step. One possible strategy is the intramolecular cyclization of a suitably functionalized cyclopropane derivative.
-
Step 1: Synthesis of a Cyclopropane Precursor. This could be achieved through the reaction of a malonic ester derivative with a 1,2-dihaloethane to form the cyclopropane ring, followed by functional group manipulation to introduce the necessary amine and carboxylic acid functionalities.
-
Step 2: Intramolecular Amidation. The resulting amino acid would then be subjected to intramolecular amidation to form the lactam ring of this compound. This cyclization can typically be promoted by coupling agents such as dicyclohexylcarbodiimide (DCC) or by heating to induce thermal cyclization.
General Characterization Protocol:
Following a successful synthesis, the structure and purity of this compound would be confirmed using a standard battery of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to confirm the chemical structure, including the connectivity of atoms and the number of protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, notably the characteristic C=O stretch of the lactam and the N-H stretch.
-
Melting Point Analysis: The melting point would be determined to assess the purity of the synthesized compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the public domain regarding the biological activity and the signaling pathways in which this compound may be involved. However, the broader class of azaspirocyclic compounds has been investigated for a range of biological activities. For instance, derivatives of 5-azaspiro[2.4]heptane have been explored as potent orexin receptor antagonists.[3] Further research is required to elucidate the specific pharmacological profile of this compound.
Visualizations
To illustrate a potential experimental workflow for the synthesis and characterization of this compound, the following diagrams are provided.
Caption: Proposed workflow for the synthesis and characterization of this compound.
Caption: Logical workflow for the biological evaluation of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Azaspiro[2.4]heptan-5-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 4-azaspiro[2.4]heptan-5-one and its derivatives, which are valuable intermediates in the development of biologically active molecules, including inhibitors of the hepatitis C virus (HCV) NS5A protein.[1][2][3] The protocols outlined below are based on established synthetic routes, including multi-step synthesis from proline derivatives and cyclopropanation reactions.
I. Synthetic Strategies Overview
The synthesis of the this compound core structure can be approached through several key synthetic disconnections. The most common strategies involve the formation of the spirocyclic cyclopropane ring onto a pre-existing proline or pyrrolidinone scaffold.
A prevalent method commences with a suitably functionalized proline derivative, which undergoes olefination followed by cyclopropanation.[2] An alternative enantioselective approach builds the chiral pyrrolidine ring first and then introduces the cyclopropane moiety.[1]
II. Detailed Experimental Protocols
Protocol 1: Enantioselective Synthesis of N-Boc-5-azaspiro[2.4]heptane-6-carboxylic Acid from a Methylene Proline Derivative
This protocol describes the synthesis of a key intermediate, (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, which is instrumental in the synthesis of the antiviral agent ledipasvir.[1]
Step 1: Boc-Protection of (S)-4-methyleneproline Amine
-
To a solution of (S)-4-methyleneproline amine derivative (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂), add anhydrous triethylamine (Et₃N, 2.0 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) at room temperature under a nitrogen atmosphere.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Stir the mixture for 48 hours at room temperature.
-
Quench the reaction by adding 1 M aqueous HCl.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Evaporate the solvent to yield the N-Boc protected product.
Step 2: Cyclopropanation
-
Dissolve the N-Boc protected methylene proline derivative (1.0 eq) and tetrabutylammonium bromide (Bu₄NBr, 0.02 eq) in anhydrous CH₂Cl₂ at room temperature under a nitrogen atmosphere.
-
Add sodium tribromoacetate (CBr₃CO₂Na, 2.2 eq).
-
Heat the mixture in an oil bath at 70°C for 2.5 hours.
-
Add an additional amount of sodium tribromoacetate (0.3 eq) and continue heating at 70°C for another 3 hours.
-
Cool the mixture to room temperature and add a 7:3 solution of tert-butyl methyl ether and hexane.
-
Filter the mixture through Celite®.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Evaporate the solvent to obtain the crude cyclopropanated ester.
Step 3: Saponification
-
Stir the crude ester (1.0 eq) in a mixture of methanol (MeOH), tetrahydrofuran (THF), water, and 50% aqueous potassium hydroxide (KOH) at room temperature for 32 hours.
-
Evaporate the organic solvents.
-
Acidify the aqueous residue to pH 2 with 2 M HCl.
-
Extract the product with ethyl acetate (AcOEt).
-
Dry the combined organic layers over anhydrous MgSO₄ and evaporate the solvent to afford the final carboxylic acid product.
-
Purify the crude product by flash chromatography on silica gel (95:5 CH₂Cl₂/MeOH).
Quantitative Data Summary for Protocol 1
| Step | Product | Yield |
| 1 | N-Boc protected (S)-4-methyleneproline derivative | 85%[1] |
| 2 & 3 | (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | 83% (over two steps)[1] |
Protocol 2: General Synthesis via Wittig Olefination and Cyclopropanation
This protocol outlines a more general route starting from 4-hydroxyproline derivatives.[2][3]
Step 1: Oxidation of 4-Hydroxyproline Derivative
-
Oxidize a suitable N-protected 4-hydroxyproline ester to the corresponding 4-keto-proline ester using standard oxidation conditions (e.g., Swern oxidation, Dess-Martin periodinane).
Step 2: Wittig Olefination
-
Prepare a Wittig reagent, such as methyltriphenylphosphonium bromide, by reacting it with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF.
-
Add the 4-keto-proline ester to the ylide solution at low temperature (e.g., -78°C) and allow the reaction to warm to room temperature.
-
Work up the reaction to isolate the 4-methylene-proline derivative.
Step 3: Cyclopropanation (Simmons-Smith Reaction)
-
Dissolve the 4-methylene-proline derivative in an appropriate solvent such as dichloromethane.
-
Add a solution of diethylzinc (Et₂Zn) followed by diiodomethane (CH₂I₂) or chloroiodomethane (ClCH₂I).[2]
-
Stir the reaction at room temperature until completion.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product, dry the organic layer, and purify by chromatography to obtain the this compound derivative.
III. Visualized Experimental Workflow and Synthetic Pathways
Diagram 1: Enantioselective Synthesis of N-Boc-5-azaspiro[2.4]heptane-6-carboxylic Acid
Caption: Workflow for the enantioselective synthesis of a key 4-azaspiro[2.4]heptane intermediate.
Diagram 2: General Synthetic Pathway from 4-Hydroxyproline
Caption: General synthetic route to this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. US8927739B2 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 3. CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of 4-Azaspiro[2.4]heptan-5-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 4-Azaspiro[2.4]heptan-5-one, a valuable building block in medicinal chemistry and drug development. The following sections outline established methods for obtaining this spirocyclic lactam in high purity, supported by experimental data and procedural workflows.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its rigid, three-dimensional structure makes it an attractive scaffold for the design of novel therapeutics. The purity of this compound is critical for subsequent synthetic steps and for ensuring the quality and reliability of final drug candidates. This guide details two primary methods for the purification of this compound: Column Chromatography and Crystallization/Solvent Grinding .
Data Presentation
| Purification Method | Compound Type | Initial Purity | Final Purity | Typical Yield | Solvents/Mobile Phase | Reference |
| Column Chromatography | Spiro-β-lactams | Often crude mixture | >95% | Variable | Hexane/Ethyl Acetate gradient | General practice for spiro-lactams |
| Crystallization/Grinding | (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | Crude | High | Good to Excellent | Acetonitrile, Ethyl Acetate/Hexane | Patent CN103687489A |
Experimental Protocols
Based on established methods for analogous compounds, the following protocols are provided as a guide for the purification of this compound. Researchers should optimize these protocols based on the specific impurity profile of their crude material.
Protocol 1: Purification by Flash Column Chromatography
This method is suitable for separating this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Glass column with stopcock
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: In a beaker, mix silica gel with a non-polar solvent (e.g., hexane) to form a slurry.
-
Column Packing:
-
Secure the glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Pour a thin layer of sand over the plug.
-
Carefully pour the silica gel slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent to obtain a dry, free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 100% hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. The optimal gradient should be determined by preliminary TLC analysis.
-
-
Fraction Collection: Collect the eluent in small fractions using test tubes.
-
Analysis: Monitor the separation by TLC. Spot each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.
-
Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Crystallization/Solvent Grinding
This method is effective for removing impurities that have different solubilities than the target compound.
Materials:
-
Crude this compound
-
Acetonitrile
-
Ethyl acetate
-
Hexane
-
Erlenmeyer flask
-
Stir bar and magnetic stir plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
Perform small-scale solubility tests to identify a suitable solvent or solvent system. The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility for the product at room temperature or below, while the impurities remain soluble.
-
Based on literature for a similar compound, acetonitrile or a mixture of ethyl acetate and hexane are good starting points.
-
-
Grinding/Trituration (with Acetonitrile):
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a sufficient amount of acetonitrile to form a slurry.
-
Stir the slurry vigorously at room temperature for several hours. This process helps to dissolve soluble impurities while the desired product remains as a solid.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold acetonitrile.
-
Dry the purified product.
-
-
Recrystallization (from Ethyl Acetate/Hexane):
-
Dissolve the crude or partially purified this compound in a minimal amount of hot ethyl acetate.
-
Once fully dissolved, slowly add hexane until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the crystals to obtain the purified this compound.
-
Mandatory Visualizations
The following diagrams illustrate the workflows for the described purification methods.
Caption: Workflow for Flash Column Chromatography.
Caption: Workflow for Crystallization/Grinding.
Application Notes and Protocols: 4-Azaspiro[2.4]heptan-5-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 4-azaspiro[2.4]heptan-5-one scaffold is a valuable building block in medicinal chemistry, offering a unique three-dimensional structure that can be exploited for the design of novel therapeutic agents. Its rigid, spirocyclic core allows for precise orientation of substituents, enabling fine-tuning of interactions with biological targets. This document provides an overview of the applications of this compound derivatives in medicinal chemistry, with a focus on their use as orexin and dopamine receptor antagonists. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented.
Dual Orexin Receptor Antagonists for the Treatment of Insomnia
Derivatives of 5-azaspiro[2.4]heptane have been identified as potent dual orexin 1 (OX1) and orexin 2 (OX2) receptor antagonists, making them promising candidates for the treatment of insomnia. The orexin system plays a crucial role in regulating wakefulness, and its antagonism can promote sleep.
Quantitative Data Summary
The following table summarizes the in vitro and in vivo data for a lead compound from a series of 5-azaspiro[2.4]heptane-based orexin receptor antagonists.
| Compound | OX1 R Antagonist pKi | OX2 R Antagonist pKi | hERG pIC50 | Rat Brain Free Fraction (%) | Rat Oral Bioavailability (%) |
| Lead Compound 15 | 8.5 | 8.8 | <5.0 | 0.03 | 70 |
Signaling Pathway
Caption: Orexin receptor signaling pathway and its antagonism.
Experimental Protocols
Synthesis of 5-Azaspiro[2.4]heptane-based Orexin Antagonists
This protocol describes a general route for the synthesis of 5-azaspiro[2.4]heptane derivatives.
Workflow for Synthesis
Caption: General synthetic workflow for orexin antagonists.
Materials:
-
Appropriate starting materials and reagents
-
Anhydrous solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Coupling agents (e.g., HATU, HOBt, EDC)
-
Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Purification media (e.g., Silica gel for column chromatography)
Procedure:
-
Synthesis of the 5-Azaspiro[2.4]heptane Core: The spirocyclic core is typically synthesized from commercially available starting materials through a multi-step sequence involving cyclopropanation and subsequent ring formation.
-
Functional Group Interconversion: The core is then functionalized, for example, by converting an ester to a carboxylic acid or an alcohol to an amine, to prepare it for coupling with various building blocks.
-
Amide Coupling: The functionalized azaspiro[2.4]heptane core is coupled with a variety of carboxylic acids or amines using standard peptide coupling reagents.
-
To a solution of the carboxylic acid in an anhydrous solvent (e.g., DMF), add the coupling agents (e.g., HATU and HOBt) and a base (e.g., DIPEA).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the amine-functionalized azaspiro[2.4]heptane derivative and continue stirring at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final compound.
-
In Vitro Orexin Receptor Binding Assay
This protocol outlines a method to determine the binding affinity of the synthesized compounds for the OX1 and OX2 receptors.
Materials:
-
CHO-K1 cells stably expressing human OX1 or OX2 receptors
-
[125I]-Orexin-A (radioligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Test compounds
-
Scintillation fluid and counter
Procedure:
-
Cell Membrane Preparation: Prepare cell membranes from the CHO-K1 cells expressing the orexin receptors.
-
Binding Assay:
-
In a 96-well plate, add the cell membranes, [125I]-Orexin-A, and varying concentrations of the test compounds.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the pKi values from the IC50 values determined from the competition binding curves.
Dopamine D3 Receptor Antagonists for Neurological Disorders
1,2,4-Triazolyl 5-azaspiro[2.4]heptane derivatives have been developed as potent and selective antagonists of the dopamine D3 receptor (D3R).[1] The D3 receptor is a promising target for the treatment of various neurological and psychiatric disorders, including substance abuse and schizophrenia.[1]
Quantitative Data Summary
The following table presents the binding affinities of a representative compound for dopamine D2 and D3 receptors, as well as its selectivity.
| Compound | Dopamine D3R pKi | Dopamine D2R pKi | D2/D3 Selectivity |
| Representative Compound | 8.9 | 6.7 | 158 |
Logical Relationship Diagram
Caption: Key pharmacophoric elements for D3R antagonism.
Experimental Protocols
Synthesis of 1,2,4-Triazolyl 5-Azaspiro[2.4]heptane Derivatives
This protocol provides a general method for the synthesis of these D3 receptor antagonists.
Materials:
-
5-Azaspiro[2.4]heptane starting material
-
Appropriate electrophiles (e.g., halo-substituted heterocycles)
-
1,2,4-Triazole
-
Bases (e.g., Potassium carbonate, Sodium hydride)
-
Solvents (e.g., Acetonitrile, DMF)
Procedure:
-
N-Alkylation of 5-Azaspiro[2.4]heptane:
-
To a solution of the 5-azaspiro[2.4]heptane in a suitable solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate) and the desired electrophile.
-
Heat the reaction mixture to reflux and monitor for completion by TLC or LC-MS.
-
-
Introduction of the 1,2,4-Triazole Moiety:
-
The 1,2,4-triazole can be introduced via nucleophilic substitution on an appropriately functionalized intermediate.
-
To a solution of the intermediate in an anhydrous solvent (e.g., DMF), add sodium hydride followed by the 1,2,4-triazole.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Dopamine D3 Receptor Binding Assay
This protocol describes a method to assess the binding affinity of the synthesized compounds for the D3 receptor.
Materials:
-
HEK-293 cells expressing the human dopamine D3 receptor
-
[3H]-Spiperone or another suitable radioligand
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Test compounds
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from the HEK-293 cells expressing the D3 receptor.
-
Binding Assay:
-
In a 96-well plate, incubate the cell membranes with the radioligand and various concentrations of the test compounds.
-
-
Incubation and Filtration: Incubate the plate and then rapidly filter the contents to separate bound and free radioligand.
-
Radioactivity Measurement: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 values from the competition binding curves and calculate the pKi values.
These application notes and protocols provide a foundation for researchers interested in exploring the medicinal chemistry of this compound and its derivatives. The unique structural features of this scaffold continue to make it an attractive starting point for the design of novel therapeutics targeting a range of biological pathways.
References
Application Notes and Protocols: 4-Azaspiro[2.4]heptan-5-one as a Versatile Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Azaspiro[2.4]heptan-5-one and its derivatives are increasingly recognized as valuable building blocks in medicinal chemistry and drug discovery. The rigid, three-dimensional spirocyclic scaffold imparts unique conformational constraints on molecules, which can lead to enhanced biological activity and improved pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound and its derivatives in the development of novel therapeutics, including antiviral agents, orexin receptor antagonists, and potential anticancer compounds.
Key Applications
The this compound core is a key structural motif in a range of biologically active molecules. Its applications span across multiple therapeutic areas:
-
Antiviral Drug Synthesis: The chiral derivative, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a crucial intermediate in the synthesis of Ledipasvir, a potent NS5A inhibitor used in the treatment of Hepatitis C virus (HCV) infection.[1][2]
-
Orexin Receptor Antagonists: 5-Azaspiro[2.4]heptane derivatives have been developed as potent dual orexin receptor antagonists, which are targets for the treatment of insomnia and other sleep disorders.[3][4][5][6][7]
-
Anticancer Agents: Spirocyclic compounds, including derivatives of the azaspiro[2.4]heptane scaffold, have shown promising cytotoxic activity against various cancer cell lines.[8][9][10]
Data Presentation
Table 1: Synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid (Ledipasvir Intermediate)
| Step | Reaction | Reagents and Conditions | Yield | Reference |
| 1 | Asymmetric allylic alkylation | Imine of glycine, 3-bromo-2-(bromomethyl)-1-propene, chinchonidine-derived catalyst (phase transfer) | 40% (overall for methylene proline intermediate) | [1] |
| 2 | Cyclopropanation (Simmons-Smith) | tert-butyl (S)-4-methyleneprolinate, Et₂Zn, CH₂I₂ | Not specified | [1] |
| 3 | Saponification | Corresponding ester, KOH, MeOH/THF/H₂O | 78% | [1] |
| 4 | Boc Protection & Cyclopropanation | 4-methylene-proline derivative, Boc₂O, then Simmons-Smith conditions | 83% (for final product 1) | [1] |
Table 2: Biological Activity of this compound Derivatives
| Compound Class | Target | Key Compound Example | In Vitro Activity (IC₅₀/Kᵢ) | Reference |
| Orexin Receptor Antagonists | Orexin 1 & 2 Receptors | Lead compound 15 | Potent dual antagonist (specific values not publicly disclosed) | [3] |
| Anticancer Agents | Human Cancer Cell Lines | 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivative (11h) | A549: 0.19 µM, MDA-MB-231: 0.08 µM, HeLa: 0.15 µM | [9] |
| Anticancer Agents | Human Cancer Cell Lines | 1-Thia-4-azaspiro[4.5]decan-3-one derivative (1) | Moderate to high inhibition at 100 ppm | [8] |
Experimental Protocols
Protocol 1: Synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid (Key intermediate for Ledipasvir)
This protocol is based on the enantioselective synthesis of the 4-methyleneproline scaffold followed by cyclopropanation.[1]
Step 1: Synthesis of tert-butyl (S)-4-methyleneprolinate
-
To a solution of the glycine imine Schiff base (1.0 eq) and a chinchonidine-derived phase-transfer catalyst (0.1 eq) in a suitable organic solvent (e.g., dichloromethane), add an excess of 3-bromo-2-(bromomethyl)-1-propene (1.5 eq).
-
Add a 50% aqueous solution of potassium hydroxide and stir the biphasic mixture vigorously at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS. Upon completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to afford tert-butyl (S)-4-methyleneprolinate.
Step 2: Cyclopropanation via Simmons-Smith Reaction
-
To a solution of tert-butyl (S)-4-methyleneprolinate (1.0 eq) in anhydrous dichloromethane at 0 °C under an argon atmosphere, add a solution of diethylzinc (2.0 eq) in hexanes dropwise.
-
Stir the mixture for 15 minutes at 0 °C, then add diiodomethane (2.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude tert-butyl (S)-5-azaspiro[2.4]heptane-6-carboxylate.
Step 3: Saponification to (S)-5-azaspiro[2.4]heptane-6-carboxylic acid
-
Dissolve the crude ester from the previous step in a mixture of methanol, THF, and water.
-
Add an excess of potassium hydroxide (5.0 eq) and stir the mixture at room temperature for 24-48 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the organic solvents under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 2M HCl.
-
Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the carboxylic acid.
Step 4: Boc-protection
-
Dissolve the carboxylic acid from Step 3 in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a base such as sodium bicarbonate.
-
Stir the mixture at room temperature overnight.
-
Acidify the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.
Signaling Pathways and Experimental Workflows
Orexin Receptor Antagonism
Derivatives of 5-azaspiro[2.4]heptane have been identified as potent antagonists of orexin receptors (OX1R and OX2R), which are G-protein coupled receptors (GPCRs) involved in the regulation of sleep-wake cycles.
Orexin Receptor Antagonist Signaling Pathway
NS5A Inhibition in HCV Replication
(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is a precursor to Ledipasvir, which targets the Hepatitis C virus NS5A protein, a key component of the viral replication complex.
Workflow from Building Block to NS5A Inhibition
General Synthetic Workflow for Spirocyclic Compounds
The synthesis of functionalized 4-azaspiro[2.4]heptan-5-ones often involves the creation of an exocyclic double bond on a pyrrolidinone ring, followed by cyclopropanation.
General Synthetic Workflow for 4-Azaspiro[2.4]heptan-5-ones
Conclusion
This compound and its derivatives represent a class of spirocyclic building blocks with significant potential in drug discovery. Their utility in the synthesis of approved drugs like Ledipasvir, as well as their application in developing novel orexin receptor antagonists and anticancer agents, highlights their importance. The provided protocols and data serve as a valuable resource for researchers aiming to leverage this versatile scaffold in their synthetic and medicinal chemistry programs.
References
- 1. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule antagonists of the orexin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orexin antagonist - Wikipedia [en.wikipedia.org]
- 6. Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orexin Receptor Antagonists: New Therapeutic Agents for the Treatment of Insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Azaspiro[2.4]heptan-5-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Azaspiro[2.4]heptan-5-one and its derivatives are emerging as crucial building blocks in medicinal chemistry and drug development. Their rigid, three-dimensional spirocyclic scaffold offers unique conformational constraints that can enhance binding affinity and selectivity to biological targets. Notably, the structurally related (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is a key intermediate in the synthesis of Ledipasvir, a potent antiviral agent used for the treatment of Hepatitis C. This highlights the significant potential of the this compound core in the design of novel therapeutics. These compounds are of interest for their potential applications as enzyme inhibitors and as constrained analogs of proline and other amino acids in peptidomimetics.
This document provides detailed application notes and experimental protocols for the synthesis of this compound, based on available scientific literature.
Synthetic Protocols
The synthesis of this compound can be achieved through the intramolecular cyclization of a corresponding γ-amino acid precursor. The following protocol is based on a reported method and provides a general procedure for this transformation.
Protocol 1: Intramolecular Cyclization of 1-(Aminomethyl)cyclopropane-1-carboxylic acid
This protocol describes the synthesis of this compound via the base-mediated intramolecular cyclization of 1-(aminomethyl)cyclopropane-1-carboxylic acid.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Materials:
-
1-(Aminomethyl)cyclopropane-1-carboxylic acid
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
-
Methanol (MeOH), anhydrous
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(aminomethyl)cyclopropane-1-carboxylic acid in anhydrous methanol.
-
Addition of Base: To the solution, add barium hydroxide octahydrate. The molar ratio of the base to the amino acid is a critical parameter that may require optimization.
-
Cyclization: Heat the reaction mixture to reflux. Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature.
-
Isolation: Filter the mixture to remove any insoluble barium salts.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford pure this compound.
Data Presentation:
| Parameter | Condition | Yield (%) | Reference |
| Reactant | 1-(Acylaminomethyl)cyclopropane-1-carboxylic acid | 34 | [1] |
| Base | Barium hydroxide | 34 | [1] |
| Solvent | Methanol | 34 | [1] |
| Temperature | Reflux | 34 | [1] |
Note: The reported yield of 34% was for the cyclization of an acylated amino acid precursor.[1] The yield for the direct cyclization of the unprotected amino acid may vary and requires optimization.
Alternative Synthetic Strategies
While the intramolecular cyclization of the corresponding γ-amino acid is a direct approach, other synthetic strategies can be envisioned for the synthesis of this compound and its derivatives. These alternative routes may offer advantages in terms of starting material availability, scalability, and the potential for introducing diversity.
Logical Relationship of Synthetic Approaches:
Caption: Synthetic strategies for this compound.
1. Cyclopropanation of Pyrrolidinone Derivatives:
An alternative approach involves the construction of the spiro-fused cyclopropane ring onto a pre-existing pyrrolidinone scaffold. This can be achieved through various cyclopropanation methods, including:
-
Simmons-Smith Reaction: Utilizing a carbenoid species, typically generated from diiodomethane and a zinc-copper couple, to cyclopropanate an exocyclic double bond at the 4-position of a pyrrolidinone ring.
-
Transition-Metal Catalyzed Cyclopropanation: Employing diazo compounds in the presence of a transition metal catalyst (e.g., copper, rhodium, or palladium) to react with a suitable olefinic precursor.
2. Radical Cyclization:
Radical-mediated cyclizations offer a powerful tool for the construction of cyclic systems. A potential route to this compound could involve the intramolecular cyclization of a suitably functionalized acyclic precursor containing a cyclopropyl group. For instance, the radical cyclization of an N-alkenyl-2-bromo(cyclopropyl)acetamide could be explored.
Applications in Drug Discovery
The this compound scaffold is a valuable pharmacophore in drug design due to its ability to introduce conformational rigidity and a specific three-dimensional geometry.
Signaling Pathway Context (Hypothetical):
In a hypothetical drug discovery scenario, a derivative of this compound could be designed to inhibit a specific enzyme, for example, a kinase involved in a cancer signaling pathway. The spirocyclic core could orient key pharmacophoric groups to interact with the ATP-binding pocket of the kinase, leading to inhibition of downstream signaling.
Caption: Hypothetical inhibition of a kinase pathway.
The development of efficient and scalable synthetic routes to this compound and its analogs is, therefore, of high importance for the continued exploration of this promising chemical space in the quest for new and improved therapeutics. Further research into stereoselective synthetic methods will be particularly valuable for elucidating the structure-activity relationships of chiral derivatives.
References
Application Notes and Protocols for the Characterization of 4-Azaspiro[2.4]heptan-5-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation and purity assessment of 4-Azaspiro[2.4]heptan-5-one, a valuable spirocyclic scaffold in medicinal chemistry and drug discovery.
Introduction
This compound is a heterocyclic compound featuring a unique spirocyclic system that incorporates a cyclopropane ring and a γ-lactam. This structural motif imparts a well-defined three-dimensional geometry, making it an attractive building block for the synthesis of novel therapeutic agents. Accurate and thorough analytical characterization is paramount to ensure the identity, purity, and stability of this compound in research and development settings. This document outlines the key analytical techniques and provides detailed experimental protocols for its characterization.
Analytical Techniques Overview
A multi-technique approach is essential for the unambiguous characterization of this compound. The primary analytical methods employed are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure and confirm the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
Chromatographic Techniques (HPLC/GC): To assess purity and quantify the compound.
-
X-ray Crystallography: To definitively determine the three-dimensional molecular structure in the solid state.
The logical workflow for the characterization of a newly synthesized batch of this compound is depicted below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR are fundamental, while 2D techniques like COSY and HSQC can confirm assignments.
Predicted ¹H and ¹³C NMR Data
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cyclopropane CH₂ | 0.5 - 1.5 (m) | 10 - 25 |
| Lactam CH₂ | 2.0 - 2.8 (m) | 30 - 45 |
| Spiro Carbon | - | 40 - 60 |
| Carbonyl Carbon | - | 170 - 185 |
| NH | 6.0 - 8.0 (br s) | - |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm).
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C is less sensitive.
-
Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Integrate ¹H NMR signals and assign chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.
Predicted Mass Spectrometry Data
The following table presents predicted m/z values for various adducts of this compound (C₆H₉NO, Exact Mass: 111.0684 Da).[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 112.0757 |
| [M+Na]⁺ | 134.0576 |
| [M+K]⁺ | 150.0316 |
| [M-H]⁻ | 110.0611 |
Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a TOF or Orbitrap analyzer, equipped with an ESI source.
-
Infusion Analysis:
-
Flow Rate: 5-10 µL/min.
-
Ionization Mode: Positive and negative ion modes should be run to observe different adducts.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizer Gas (N₂): 1-2 Bar.
-
Drying Gas (N₂): 6-8 L/min at 180-200 °C.
-
Mass Range: m/z 50 - 500.
-
-
Data Analysis: Determine the monoisotopic mass from the resulting spectrum and use it to confirm the elemental composition with a mass accuracy of <5 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.
Expected FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (lactam) | 3200 - 3400 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (γ-lactam) | 1670 - 1720 | Strong |
| N-H Bend | 1550 - 1650 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Instrumentation: Use a standard benchtop FTIR spectrometer with an ATR accessory.
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Chromatographic Techniques
Chromatography is essential for determining the purity of this compound. High-Performance Liquid Chromatography (HPLC) is generally preferred for non-volatile compounds, while Gas Chromatography (GC) can be used if the compound is sufficiently volatile and thermally stable.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
This protocol is based on methods developed for the structurally related spiro lactam, spironolactone, and may require optimization.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A starting point could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detector Wavelength: The UV maximum should be determined by running a UV scan. A wavelength around 210-230 nm is a likely starting point for a lactam.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is calculated based on the relative peak area of the main component in the chromatogram.
Experimental Protocol: Gas Chromatography (GC)
-
Instrumentation: A GC system equipped with a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: A polar capillary column (e.g., DB-WAX or similar, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes. This program should be optimized.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of about 1 mg/mL.
-
Data Analysis: Assess purity based on the peak area percentage.
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard, provided that suitable single crystals can be grown.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of this compound by slow evaporation of a saturated solution in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents).
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Use a diffractometer with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).
-
Collect diffraction data at a controlled temperature (e.g., 100 K) over a range of angles.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain precise bond lengths, bond angles, and torsion angles.
-
Summary of Analytical Data
The following table should be used to summarize the characterization data for a given batch of this compound.
| Technique | Parameter | Observed Value | Expected Value |
| ¹H NMR | Chemical Shifts (ppm) | List observed shifts | Based on prediction/literature |
| ¹³C NMR | Chemical Shifts (ppm) | List observed shifts | Based on prediction/literature |
| HRMS | [M+H]⁺ m/z | Observed m/z | 112.0757 |
| Elemental Composition | Calculated formula | C₆H₉NO | |
| FTIR | Key Stretches (cm⁻¹) | List key bands | C=O: ~1700, N-H: ~3300 |
| HPLC/GC | Purity (%) | Calculated purity | >95% (typical) |
| Retention Time (min) | Observed Rt | - | |
| X-ray | Crystal System | Determined system | - |
| Space Group | Determined group | - |
By following these detailed protocols and utilizing a combination of these analytical techniques, researchers, scientists, and drug development professionals can confidently characterize this compound, ensuring its quality and suitability for further applications.
References
Application Notes and Protocols: 4-Azaspiro[2.4]heptan-5-one as a Novel Orexin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The orexin system, comprising the neuropeptides orexin-A and orexin-B and their cognate G protein-coupled receptors, OX1R and OX2R, is a critical regulator of wakefulness, arousal, and reward. Antagonism of orexin receptors has emerged as a key therapeutic strategy for the treatment of insomnia, with several approved drugs on the market. The exploration of novel chemical scaffolds that modulate this system is of significant interest in the development of next-generation therapeutics with improved properties.
This document provides detailed application notes and experimental protocols for the characterization of 4-Azaspiro[2.4]heptan-5-one and its derivatives as a potential new class of orexin receptor antagonists. Due to the novelty of this specific scaffold, quantitative data from the closely related and more extensively studied 5-azaspiro[2.4]heptane series are presented as a reference for comparison and to guide experimental design.
Orexin Signaling Pathway
Orexin receptors are coupled to multiple G-protein signaling pathways. Upon binding of orexin-A or orexin-B, OX1R primarily couples to Gq, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. OX2R can couple to both Gq and Gi/o, modulating both intracellular calcium and cyclic AMP (cAMP) levels. The antagonism of these signaling cascades is the primary mechanism of action for orexin-based therapeutics.
Quantitative Data Summary
The following tables summarize representative in vitro and in vivo data for a series of 5-azaspiro[2.4]heptane derivatives, which can serve as a benchmark for the evaluation of novel this compound compounds.
Table 1: In Vitro Orexin Receptor Antagonist Activity of Representative 5-Azaspiro[2.4]heptane Derivatives
| Compound ID | OX1R pKb | OX2R pKb | Selectivity (OX1R/OX2R) |
|---|---|---|---|
| 15 | 8.1 | 8.3 | 0.63 |
| 17 | 8.0 | 8.2 | 0.63 |
| 28 | 6.5 | >8.5 | <0.01 |
Data adapted from a study on 5-azaspiro[2.4]heptanes. pKb values were determined in a Ca²⁺ FLIPR functional assay.[1]
Table 2: Representative Pharmacokinetic Parameters of Lead Orexin Antagonists in Rats
| Compound ID | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | F (%) |
|---|---|---|---|---|---|---|
| 15 | IV | 1 | - | - | - | - |
| PO | 1 | 0.5 | 150 | 350 | 45 | |
| 17 | IV | 1 | - | - | - | - |
| PO | 1 | 0.75 | 120 | 420 | 50 |
Data are representative values for lead compounds from a series of 5-azaspiro[2.4]heptane orexin receptor antagonists. F (%) denotes oral bioavailability.[1]
Table 3: Representative In Vivo Efficacy of Dual Orexin Receptor Antagonists (DORAs) in Rodent Sleep Models
| Compound | Species | Dose (mg/kg, p.o.) | Time in NREM Sleep (% increase) | Time in REM Sleep (% increase) | Wakefulness (% decrease) |
|---|---|---|---|---|---|
| DORA-12 | Rat | 30 | 50 | 120 | 40 |
| DORA-22 | Rat | 30 | 60 | 150 | 55 |
Data are representative of the effects of DORAs on sleep parameters in rats during their active phase.[2]
Experimental Protocols
Proposed Synthesis of this compound Derivatives
The synthesis of the target this compound scaffold can be envisioned based on the synthesis of the related 4-azaspiro[2.4]hept-6-en-5-ones. A proposed general synthetic route is outlined below.
References
Application Notes and Protocols for the Asymmetric Synthesis of 4-Azaspiro[2.4]heptan-5-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Azaspiro[2.4]heptan-5-one derivatives are a class of spirocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. Their rigid three-dimensional structure, incorporating a cyclopropane ring fused to a pyrrolidinone core, makes them attractive scaffolds for the development of novel therapeutic agents. The precise spatial arrangement of substituents on this framework allows for the exploration of chemical space in a way that is distinct from more traditional flat, aromatic structures. This can lead to improved target affinity, selectivity, and pharmacokinetic properties. The asymmetric synthesis of these compounds is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. This document provides an overview of synthetic strategies and a detailed protocol for the enantioselective synthesis of a key precursor to this compound derivatives.
Synthetic Strategies
The asymmetric synthesis of spirocyclic γ-lactams, including this compound derivatives, can be approached through several catalytic strategies. These methods aim to control the formation of the stereogenic centers, particularly the spirocyclic carbon.
1. Organocatalytic Approaches: Chiral organocatalysts, such as cinchona alkaloid derivatives, have been successfully employed in the asymmetric synthesis of spiro-γ-lactam oxindoles.[1] These catalysts can activate substrates through the formation of chiral intermediates, directing the stereochemical outcome of the reaction. Cascade reactions, such as thiol-Michael/Mannich/lactamization sequences, can efficiently construct multiple bonds and stereocenters in a single pot.[1]
2. Metal-Catalyzed Cycloadditions: Transition metal catalysts, particularly those based on rhodium and ruthenium, are effective in promoting asymmetric cyclopropanation and cycloaddition reactions.[2] For instance, rhodium-catalyzed decomposition of diazo compounds in the presence of an olefin can lead to the enantioselective formation of a cyclopropane ring. Formal [3+2] cycloaddition reactions have also been utilized to construct the spiro-γ-lactam core of natural products.[3]
3. Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids have emerged as powerful catalysts for a variety of asymmetric transformations. The "clip-cycle" strategy, which involves an intramolecular aza-Michael cyclization promoted by a chiral phosphoric acid, has been successfully applied to the synthesis of spiropyrrolidines and spiropiperidines.[4][5][6]
A particularly effective and well-documented approach for the synthesis of the 4-azaspiro[2.4]heptane core involves a catalytic and enantioselective double allylic alkylation of a glycine imine equivalent. This method provides access to a key intermediate, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, which is a direct precursor to the desired this compound derivatives.[3]
Experimental Protocols
This section provides a detailed protocol for the enantioselective synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, adapted from published procedures.[3] This compound can be further elaborated to various this compound derivatives.
Protocol: Enantioselective Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid
This protocol involves a one-pot double allylic alkylation of a glycine imine analog under phase-transfer conditions using a cinchonidine-derived catalyst.
Materials:
-
Glycine imine analog (e.g., tert-butyl (diphenylmethylene)glycinate)
-
1,2-dibromoethane
-
Cinchonidine-derived phase-transfer catalyst
-
Potassium hydroxide (KOH)
-
Toluene
-
Water
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate (AcOEt)
-
Silica gel for column chromatography
Instrumentation:
-
Magnetic stirrer
-
Round-bottom flasks
-
Separatory funnel
-
Rotary evaporator
-
NMR spectrometer
-
High-resolution mass spectrometer
-
Polarimeter
Procedure:
Step 1: Catalytic Asymmetric Double Allylic Alkylation
-
To a solution of the glycine imine analog (1.0 equiv) in toluene, add the cinchonidine-derived catalyst (0.1 equiv).
-
Add an aqueous solution of potassium hydroxide (50% w/w).
-
Cool the mixture to 0 °C and add 1,2-dibromoethane (1.2 equiv) dropwise.
-
Stir the reaction vigorously at room temperature for 48 hours.
-
After completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product, tert-butyl (S)-4-methyleneprolinate, is used in the next step without further purification.
Step 2: N-Boc Protection
-
Dissolve the crude tert-butyl (S)-4-methyleneprolinate (1.0 equiv) in anhydrous CH₂Cl₂.
-
Add triethylamine (2.0 equiv) and DMAP (0.1 equiv).
-
Add Boc₂O (1.1 equiv) and stir the mixture at room temperature for 48 hours.
-
Quench the reaction with 1 M aqueous HCl.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate to obtain the N-Boc protected product.
Step 3: Ester Hydrolysis
-
Dissolve the N-Boc protected ester (1.0 equiv) in a mixture of MeOH, THF, and H₂O.
-
Add a 50% aqueous solution of KOH and stir at room temperature for 32 hours.
-
Remove the organic solvents under reduced pressure.
-
Acidify the aqueous residue to pH 2 with 2 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄ and concentrate to afford the crude carboxylic acid.
Step 4: Purification
-
Purify the crude (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid by flash chromatography on silica gel (e.g., using a CH₂Cl₂/MeOH gradient) to yield the pure product as a solid.[3]
Data Presentation
| Step | Product | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |
| Alkylation & Boc | N-Boc-tert-butyl (S)-4-methyleneprolinate | 85 | >95 | N/A | [3] |
| Hydrolysis | (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | 78 | >95 | N/A | [3] |
| Overall (purified) | (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | 83 | >95 | N/A | [3] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Functionalization of 4-Azaspiro[2.4]heptan-5-one: A Review of Synthetic Strategies
Introduction
The 4-azaspiro[2.4]heptan-5-one scaffold is a unique spirocyclic γ-lactam that holds significant interest for medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a novel chemical space for the development of new therapeutic agents. Functionalization of this core moiety allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides an overview of the known functionalization reactions for this compound, though specific experimental protocols and quantitative data are limited in publicly available literature.
Key Functionalization Strategies
The primary sites for functionalization on the this compound core are the nitrogen atom of the lactam and the α-carbon to the carbonyl group. Key transformations would include N-alkylation/arylation and C-acylation.
N-Alkylation and N-Arylation
Modification of the lactam nitrogen is a common strategy to introduce diverse substituents.
General Reaction Pathway for N-Alkylation:
Caption: General workflow for the N-alkylation of this compound.
While specific examples with this compound are not detailed in the surveyed literature, general protocols for the N-alkylation of lactams suggest the use of a strong base (e.g., sodium hydride) in an aprotic polar solvent (e.g., DMF, THF) followed by the addition of an alkyl halide.
Hypothetical Protocol for N-Alkylation (General Procedure):
-
To a solution of this compound in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
N-arylation reactions would typically involve transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
α-Acylation
Introduction of an acyl group at the α-position to the lactam carbonyl can be achieved through enolate chemistry.
General Reaction Pathway for α-Acylation:
Caption: General workflow for the α-acylation of a protected this compound.
For α-acylation, the lactam nitrogen would likely require a protecting group to prevent N-acylation. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) would be used to generate the enolate, which is then quenched with an acylating agent such as an acyl chloride or anhydride.
Hypothetical Protocol for α-Acylation (General Procedure):
-
Protect the nitrogen of this compound (e.g., as a Boc or Cbz derivative).
-
Prepare a solution of LDA in anhydrous THF at -78 °C.
-
Add a solution of the N-protected this compound in anhydrous THF to the LDA solution at -78 °C and stir for 1 hour.
-
Add the acylating agent (1.2 equivalents) at -78 °C and stir for an additional 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography.
-
Deprotect the nitrogen if required.
Data Summary
A comprehensive search of available chemical literature did not yield specific quantitative data (i.e., reaction yields, specific reagents, and conditions) for the functionalization of this compound. The information presented is based on general methodologies for the functionalization of related γ-lactam systems. Researchers interested in these transformations should perform careful optimization studies.
Conclusion
The functionalization of this compound represents a promising avenue for the discovery of novel bioactive molecules. While specific, detailed protocols for the direct functionalization of this scaffold are not readily found in the public domain, established methods for N-alkylation, N-arylation, and C-acylation of γ-lactams provide a solid foundation for developing synthetic routes to its derivatives. Further research is warranted to explore and report on the specific reactivity and functionalization of this intriguing spirocyclic system.
Application Notes and Protocols for the Scale-up Synthesis of 4-Azaspiro[2.4]heptan-5-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 4-Azaspiro[2.4]heptan-5-one, a valuable spirocyclic γ-lactam scaffold relevant in medicinal chemistry and drug development. The described synthetic route is a robust two-step process commencing with the formation of the key intermediate, 4-methylenepyrrolidin-2-one, from readily available starting materials, followed by a cyclopropanation reaction to yield the target molecule. This guide includes comprehensive experimental procedures, quantitative data summaries, safety protocols, and visual workflows to facilitate a safe and efficient scale-up of this important building block.
Introduction
Spirocyclic scaffolds have garnered significant interest in drug discovery due to their inherent three-dimensional nature and conformational rigidity, which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. This compound, a member of the spiro-γ-lactam family, represents a key structural motif in various biologically active molecules. Its synthesis on a larger scale is crucial for advancing preclinical and clinical studies. The protocols outlined herein are designed to be scalable and provide a solid foundation for the production of multi-gram to kilogram quantities of this compound.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step sequence:
-
Synthesis of 4-methylenepyrrolidin-2-one: This step involves the reaction of itaconic anhydride with a suitable amine source, such as benzylamine, followed by a deprotection step. This method offers a straightforward and scalable route to the key olefin intermediate.
-
Cyclopropanation: The exocyclic double bond of 4-methylenepyrrolidin-2-one is converted to a cyclopropane ring using a Simmons-Smith type reaction to afford the final product.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of 4-Methylenepyrrolidin-2-one
This section details the protocol for the preparation of the key intermediate, 4-methylenepyrrolidin-2-one, from itaconic anhydride and benzylamine, followed by catalytic hydrogenolysis for debenzylation.
Experimental Protocol
Step 1.1: Synthesis of N-Benzyl-4-methylenepyrrolidin-2-one
-
Reactor Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser is charged with itaconic anhydride and a suitable solvent (e.g., toluene or dichloromethane).
-
Reagent Addition: Benzylamine is added dropwise to the stirred suspension of itaconic anhydride at a controlled temperature (typically 0-10 °C) to manage the exotherm.
-
Reaction: After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Step 1.2: Debenzylation of N-Benzyl-4-methylenepyrrolidin-2-one
-
Reactor Setup: A high-pressure reactor (autoclave) is charged with N-Benzyl-4-methylenepyrrolidin-2-one, a suitable solvent (e.g., ethanol or methanol), and a palladium on carbon (Pd/C) catalyst.
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is stirred vigorously at a specified temperature and pressure until complete consumption of the starting material is observed (monitored by GC-MS or LC-MS).
-
Work-up: The reactor is depressurized, and the catalyst is carefully filtered off through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude 4-methylenepyrrolidin-2-one.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization to obtain the pure intermediate.
Quantitative Data
| Parameter | Step 1.1: N-Benzylation | Step 1.2: Debenzylation |
| Reactants | Itaconic Anhydride, Benzylamine | N-Benzyl-4-methylenepyrrolidin-2-one, H₂ |
| Molar Ratio | 1 : 1.05-1.1 | Substrate : Pd/C (e.g., 10% w/w) |
| Solvent | Toluene or Dichloromethane | Ethanol or Methanol |
| Temperature | 0 °C to reflux | 40-60 °C |
| Pressure | Atmospheric | 50-100 psi |
| Reaction Time | 4-8 hours | 12-24 hours |
| Typical Yield | 85-95% | 90-98% |
Part 2: Cyclopropanation of 4-Methylenepyrrolidin-2-one
This section describes the Simmons-Smith cyclopropanation of 4-methylenepyrrolidin-2-one to yield the final product, this compound. Two common variations of the Simmons-Smith reaction are presented: the use of a Zinc-Copper couple and the use of Diethylzinc.
Experimental Protocol
Method A: Using Zinc-Copper Couple
-
Preparation of Zn-Cu Couple: Zinc dust is activated by washing with hydrochloric acid, followed by water, ethanol, and ether, and then treated with a copper(II) acetate or copper(II) sulfate solution. The resulting black couple is filtered, washed, and dried under vacuum.
-
Reactor Setup: A dry, inert atmosphere (nitrogen or argon) is established in a multi-neck flask equipped with a mechanical stirrer, a condenser, a dropping funnel, and a thermometer.
-
Reaction: The Zn-Cu couple is suspended in a dry, non-coordinating solvent (e.g., diethyl ether or dichloromethane). A solution of diiodomethane in the same solvent is added dropwise to the suspension. The mixture is stirred, and an exothermic reaction should be observed. A solution of 4-methylenepyrrolidin-2-one in the same solvent is then added dropwise at a controlled temperature.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or a tartaric acid solution. The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude this compound is purified by column chromatography on silica gel or by recrystallization.
Method B: Using Diethylzinc (Furukawa's Modification)
-
Reactor Setup: A dry, inert atmosphere is crucial. A multi-neck flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a condenser connected to a nitrogen or argon line.
-
Reagent Addition: A solution of diethylzinc in a dry solvent (e.g., dichloromethane or toluene) is cooled in an ice bath. A solution of diiodomethane in the same solvent is added dropwise.
-
Reaction: A solution of 4-methylenepyrrolidin-2-one in the same solvent is then added dropwise to the freshly prepared reagent at a low temperature (e.g., 0 °C). The reaction is typically stirred at this temperature and then allowed to warm to room temperature.
-
Work-up and Purification: The work-up and purification procedures are similar to Method A.
Quantitative Data
| Parameter | Method A: Zn-Cu Couple | Method B: Diethylzinc |
| Reactants | 4-Methylenepyrrolidin-2-one, Diiodomethane, Zn-Cu | 4-Methylenepyrrolidin-2-one, Diiodomethane, Diethylzinc |
| Molar Ratio | Olefin : CH₂I₂ : Zn-Cu (e.g., 1 : 1.5-2.0 : 2.0-3.0) | Olefin : CH₂I₂ : Et₂Zn (e.g., 1 : 1.2-1.5 : 1.2-1.5) |
| Solvent | Diethyl ether or Dichloromethane | Dichloromethane or Toluene |
| Temperature | 0 °C to reflux | 0 °C to room temperature |
| Reaction Time | 12-24 hours | 2-6 hours |
| Typical Yield | 60-80% | 70-90% |
Safety Considerations
-
Diiodomethane: is a toxic and lachrymatory substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][2][3][4]
-
Diethylzinc: is a pyrophoric liquid that ignites spontaneously in air. It must be handled under a strict inert atmosphere (nitrogen or argon) using syringe and cannula techniques. All glassware must be thoroughly dried.
-
Hydrogen Gas: is highly flammable. Hydrogenation reactions should be conducted in a well-ventilated area, away from ignition sources, and using appropriate high-pressure equipment.
-
Palladium on Carbon: can be pyrophoric when dry and saturated with hydrogen. It should be handled with care, and the filter cake should not be allowed to dry completely in the air.
Purification and Characterization
The final product, this compound, can be purified by either column chromatography or recrystallization.
-
Column Chromatography: Silica gel is a suitable stationary phase, with a mobile phase gradient of ethyl acetate in hexanes or dichloromethane/methanol.
-
Recrystallization: A suitable solvent system for recrystallization should be determined experimentally. Common solvents for lactams include ethyl acetate, ethanol, or mixtures with hexanes. The principle of crystallization relies on the differential solubility of the compound and impurities at different temperatures.[5][6][7]
The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.
Workflow Diagrams
Figure 2: Experimental workflow for the synthesis of 4-Methylenepyrrolidin-2-one.
Figure 3: Experimental workflow for the cyclopropanation of 4-Methylenepyrrolidin-2-one.
Conclusion
The protocols described in this document provide a comprehensive guide for the scale-up synthesis of this compound. By following these procedures and adhering to the safety precautions, researchers and drug development professionals can efficiently produce this valuable spirocyclic building block in quantities sufficient for further research and development activities. The choice between the two Simmons-Smith reaction variants will depend on the available equipment, safety infrastructure, and desired scale of the synthesis.
References
Troubleshooting & Optimization
Technical Support Center: 4-Azaspiro[2.4]heptan-5-one Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Azaspiro[2.4]heptan-5-one, a valuable spirocyclic γ-lactam scaffold. This guide focuses on improving reaction yield and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and effective method for synthesizing this compound involves a two-step process. The first step is the synthesis of the precursor, 4-methylene-pyrrolidin-2-one. This is followed by a cyclopropanation reaction, typically a Simmons-Smith or a related modified reaction, to form the spirocyclic cyclopropane ring.
Q2: What are the critical factors influencing the yield of the cyclopropanation step?
A2: Several factors can significantly impact the yield of the cyclopropanation reaction. These include the quality and activation of the zinc reagent (in the case of the Simmons-Smith reaction), the purity of the dihalomethane reagent, the reaction temperature, and the choice of solvent. The reaction is also sensitive to moisture and air, necessitating anhydrous conditions and an inert atmosphere.
Q3: What are the common side reactions to be aware of during the synthesis?
A3: Common side reactions include the methylation of the lactam nitrogen or other heteroatoms by the electrophilic carbenoid reagent, especially with prolonged reaction times or excess reagents. Incomplete reaction leading to the recovery of the starting material, 4-methylene-pyrrolidin-2-one, is also a frequent issue. Additionally, the formation of fused or rearranged bicyclic systems instead of the desired spiro-lactam can occur under certain conditions.
Q4: How can I confirm the successful formation of this compound?
A4: A combination of standard analytical techniques is recommended for product confirmation. 1H and 13C NMR spectroscopy will show characteristic shifts for the cyclopropyl and lactam protons and carbons. High-resolution mass spectrometry (HRMS) can confirm the molecular weight and elemental composition. For unambiguous structural elucidation, X-ray crystallography is the gold standard.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
A low or negligible yield of the target compound is a primary concern. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inactive Zinc-Copper Couple | Ensure the zinc-copper couple is freshly prepared and properly activated. The activity of the zinc reagent is a frequent cause of reaction failure. Consider using ultrasound to enhance activation. |
| Poor Quality Diiodomethane | Use freshly distilled or high-purity diiodomethane to avoid impurities that can inhibit the reaction. |
| Presence of Moisture or Air | The Simmons-Smith reaction is sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). |
| Low Reaction Temperature | If the reaction is sluggish, a gradual increase in temperature in 5-10 °C increments may improve the rate. However, be aware that higher temperatures can sometimes lead to side reactions. |
| Low Substrate Reactivity | For less reactive, electron-deficient alkenes, consider switching to a more reactive reagent system, such as the Furukawa modification (diethylzinc and diiodomethane). |
Issue 2: Incomplete Conversion of 4-Methylene-pyrrolidin-2-one
If a significant amount of the starting material remains after the reaction, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Insufficient Reagent | Increase the equivalents of the cyclopropanating agent (e.g., Simmons-Smith reagent) in a stepwise manner (e.g., from 1.5 to 2.0 to 2.5 equivalents). |
| Short Reaction Time | Extend the reaction time and monitor the progress by TLC or GC-MS to ensure the reaction has gone to completion. |
| Inadequate Stirring | In heterogeneous reactions involving a zinc-copper couple, ensure efficient stirring to maintain good contact between the reagents. |
Issue 3: Formation of Byproducts
The formation of byproducts can complicate purification and reduce the yield of the desired this compound.
| Potential Byproduct | Probable Cause | Mitigation Strategy |
| N-Methylated Lactam | The electrophilic zinc carbenoid can methylate the lactam nitrogen. | Use a minimal excess of the Simmons-Smith reagent and monitor the reaction to avoid unnecessarily long reaction times. |
| Polymeric Material | Acidic impurities or prolonged heating can lead to polymerization of the starting material or product. | Ensure all reagents and solvents are pure and maintain careful temperature control. |
Experimental Protocols
Synthesis of 4-Methylene-pyrrolidin-2-one (Precursor)
General Protocol for Simmons-Smith Cyclopropanation of 4-Methylene-pyrrolidin-2-one
This protocol is a generalized procedure based on standard Simmons-Smith reaction conditions and should be optimized for the specific substrate.
Materials:
-
4-Methylene-pyrrolidin-2-one
-
Zinc-Copper Couple (freshly prepared)
-
Diiodomethane (CH2I2)
-
Anhydrous Diethyl Ether or Dichloromethane (DCM)
-
Saturated aqueous Ammonium Chloride (NH4Cl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add the freshly prepared zinc-copper couple under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Add anhydrous diethyl ether or DCM to the flask. To this suspension, add a solution of diiodomethane in the same solvent dropwise via the dropping funnel. The mixture may be gently heated to initiate the reaction, which is indicated by the formation of a white precipitate (iodomethylzinc iodide).
-
Substrate Addition: After the formation of the Simmons-Smith reagent, cool the reaction mixture to 0 °C in an ice bath. Add a solution of 4-methylene-pyrrolidin-2-one in the anhydrous solvent dropwise to the stirred suspension.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Filter the mixture through a pad of celite to remove the zinc salts, washing the filter cake with the solvent. Separate the organic layer, and extract the aqueous layer with additional portions of the solvent.
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Technical Support Center: Purification of 4-Azaspiro[2.4]heptan-5-one
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of 4-Azaspiro[2.4]heptan-5-one. It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guides
This section addresses specific challenges that may arise during the purification of this compound via common laboratory techniques such as column chromatography and recrystallization.
Column Chromatography Troubleshooting
Question: My column chromatography separation is poor, and I'm observing overlapping peaks of my product and impurities. What can I do?
Answer: Poor separation in column chromatography can be due to several factors. Here are some troubleshooting steps:
-
Optimize the Solvent System: The polarity of your eluent is critical. If your compound is eluting too quickly (high Rf), decrease the polarity of the solvent system. If it is eluting too slowly or not at all (low Rf), increase the eluent's polarity. A good starting point for polar compounds like lactams is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or acetone). Systematic testing of different solvent ratios is recommended.
-
Change the Stationary Phase: While silica gel is the most common stationary phase for normal-phase chromatography, it may not be optimal for all separations. Consider using alumina or a bonded-phase silica gel (e.g., amino or cyano) which can offer different selectivity.
-
Improve Column Packing: A poorly packed column will lead to band broadening and inefficient separation. Ensure your column is packed uniformly without any cracks or channels.
-
Sample Loading: Overloading the column can significantly degrade separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. Also, ensure your sample is dissolved in a minimal amount of a solvent in which it is highly soluble and that is weaker than the mobile phase.
Question: My product is eluting with a streaky or tailing peak. What is the cause and how can I fix it?
Answer: Peak tailing can be caused by several issues:
-
Compound-Silica Interaction: The slightly acidic nature of silica gel can strongly interact with basic compounds, causing tailing. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can mitigate this issue.
-
Incomplete Solubility: If your compound is not fully dissolved when loaded or precipitates on the column, it can lead to tailing. Ensure complete dissolution of your sample before loading.
-
Column Overloading: As mentioned previously, loading too much sample can lead to peak distortion.
Recrystallization Troubleshooting
Question: I am unable to find a suitable solvent for the recrystallization of this compound. What should I do?
Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Single Solvent Screening: Test a range of solvents with varying polarities. For a lactam, you might explore alcohols (isopropanol, ethanol), esters (ethyl acetate), ketones (acetone), and nitriles (acetonitrile).
-
Solvent Pair System: If a single solvent is not effective, a two-solvent system is a good alternative. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until you observe persistent turbidity. Good solvent pairs often consist of a polar and a non-polar solvent that are miscible, for example:
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Methanol / Water
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Acetone / Hexanes
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Ethyl Acetate / Heptane
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Question: My compound is "oiling out" instead of forming crystals. How can I prevent this?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the concentration of the solute is too high.
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Slower Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator.
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Lower Initial Concentration: Use a larger volume of solvent to dissolve your compound initially.
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Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus to create nucleation sites for crystal growth.
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Seeding: If you have a few crystals of the pure compound, add one or two to the solution to induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the purification of this compound?
A1: Common impurities often include unreacted starting materials, byproducts from side reactions, and residual solvents. The specific impurities will depend on the synthetic route used. For instance, if the synthesis involves a cyclization reaction, you might have residual linear precursors.
Q2: What is a typical purity for commercially available this compound?
A2: Commercial suppliers often offer this compound with a purity of ≥95% or ≥98%.
Q3: How should I store the purified this compound?
A3: It is generally recommended to store the compound at room temperature or in a refrigerator (around 4°C), protected from light and moisture to prevent degradation.
Data Presentation
The following tables provide representative data for the purification of spiro-lactams. Please note that optimal conditions for this compound may vary.
Table 1: Representative Flash Chromatography Conditions for Spiro-Lactam Purification
| Stationary Phase | Mobile Phase System | Gradient/Isocratic | Typical Purity Achieved |
| Silica Gel | Hexane / Ethyl Acetate | Gradient: 10% to 70% Ethyl Acetate | >95% |
| Silica Gel | Dichloromethane / Methanol | Gradient: 0% to 10% Methanol | >97% |
| Alumina (Neutral) | Toluene / Acetone | Isocratic: 80:20 | >96% |
Table 2: Representative Recrystallization Solvent Systems for Spiro-Lactams
| Solvent System | Compound Solubility Profile | Typical Recovery Yield |
| Isopropanol | Sparingly soluble cold, very soluble hot | 70-85% |
| Acetonitrile | Moderately soluble cold, very soluble hot | 65-80% |
| Ethyl Acetate / Heptane | Very soluble in hot Ethyl Acetate, insoluble in Heptane | 75-90% |
| Methanol / Water | Very soluble in hot Methanol, insoluble in Water | 80-95% |
Experimental Protocols
Protocol 1: Flash Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 10% ethyl acetate in hexanes).
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Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
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Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
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Loading: Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin elution with the starting mobile phase. If using a gradient, gradually increase the proportion of the more polar solvent.
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Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
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Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen recrystallization solvent (e.g., isopropanol).
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Heating: Gently heat the mixture with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
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Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.
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Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: A troubleshooting decision tree for purification challenges.
Technical Support Center: Synthesis of 4-Azaspiro[2.4]heptan-5-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 4-Azaspiro[2.4]heptan-5-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is typically synthesized through the intramolecular cyclization of a suitable precursor, often derived from cyclopropane-containing amino acids or related structures. Key strategies include the cyclization of 1-amino-1-cyclopropanecarboxamide derivatives or the rearrangement of other cyclic systems. The choice of synthetic route can significantly impact the types and quantities of side products.
Q2: What are the most critical parameters to control during the synthesis to minimize side reactions?
A2: Several parameters are crucial for a successful synthesis with minimal side reactions:
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Reaction Concentration: Intramolecular cyclization is favored at low concentrations to minimize intermolecular side reactions such as dimerization.
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Temperature: The reaction temperature needs to be carefully optimized. Lower temperatures often provide better selectivity, while higher temperatures can lead to decomposition or the formation of undesired byproducts.
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Choice of Reagents: The selection of bases, catalysts, and solvents can dramatically influence the reaction outcome. For instance, in palladium-catalyzed reactions, the choice of ligand and oxidant is critical.
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Purity of Starting Materials: Impurities in the starting materials can lead to the formation of unexpected side products and lower yields.
Q3: How can I effectively purify this compound?
A3: Purification of this compound typically involves column chromatography on silica gel. The choice of eluent system will depend on the polarity of the impurities. In some cases, recrystallization from a suitable solvent system can also be an effective purification method. Due to the polar nature of the lactam, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often used for chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired this compound
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature cautiously. Ensure the reagents are active and used in the correct stoichiometry. |
| Decomposition of Starting Material or Product | The starting materials or the product might be unstable under the reaction conditions. Try running the reaction at a lower temperature. Ensure the reaction is performed under an inert atmosphere if any of the components are sensitive to air or moisture. |
| Suboptimal Reagent Concentration | For intramolecular cyclizations, high concentrations can favor intermolecular side reactions. Perform the reaction under high dilution conditions to promote the desired intramolecular cyclization. |
| Formation of Unidentified Byproducts | In some cases, such as palladium-catalyzed aza-Wacker-type cyclizations of related vinyl cyclopropanecarboxamides, mixtures of unidentified byproducts can lead to low yields.[1] Careful optimization of the catalyst, oxidant, and solvent system is necessary. |
Issue 2: Formation of a Fused Bicyclic System Instead of the Spirocycle
Possible Causes & Solutions
The formation of a fused bicyclic system is a common side reaction in spirocycle synthesis. The regioselectivity of the cyclization is a critical factor.
| Cause | Recommended Action |
| Thermodynamic vs. Kinetic Control | The fused system may be the thermodynamically more stable product. Running the reaction at lower temperatures may favor the formation of the kinetically controlled spirocyclic product. |
| Steric Hindrance | Steric bulk near the desired spiro-junction can disfavor the spirocyclization. If possible, redesign the substrate to have less steric hindrance at this position. |
| Reaction Mechanism | Certain reaction pathways may inherently favor the formation of a fused system. Consider alternative synthetic routes that proceed through intermediates that are geometrically constrained to form the spirocycle. |
A general troubleshooting workflow for this issue is presented below:
Caption: Troubleshooting logic for fused vs. spirocycle formation.
Issue 3: Presence of an Enamide Byproduct
Possible Cause & Solution
In palladium-catalyzed intramolecular cyclizations, a common side reaction is the formation of an enamide byproduct through β-hydride elimination from the alkylpalladium intermediate.[1]
| Cause | Recommended Action |
| β-Hydride Elimination | This side reaction competes with the desired reductive elimination to form the C-N bond. Modifying the electronic and steric properties of the palladium catalyst's ligands can influence the relative rates of these two pathways. Using ligands that promote reductive elimination may suppress enamide formation. |
The competing pathways are illustrated in the following diagram:
Caption: Competing pathways from the alkylpalladium intermediate.
Experimental Protocols
General Protocol for Intramolecular Cyclization
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Reaction Setup:
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To a solution of the starting material (e.g., a 1-(aminomethyl)cyclopropanecarboxamide derivative) in a suitable anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (e.g., Nitrogen or Argon), add the appropriate base or catalyst at the optimized temperature. The reaction should be set up to favor high dilution.
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Reaction Monitoring:
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Monitor the progress of the reaction by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up:
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Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., water, saturated ammonium chloride solution).
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Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
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Purification:
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Collect the fractions containing the desired product and concentrate under reduced pressure to obtain the purified this compound.
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An example of a workflow for this process is as follows:
Caption: General experimental workflow for spiro-lactam synthesis.
References
Technical Support Center: Optimizing Reaction Parameters for 4-Azaspiro[2.4]heptan-5-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Azaspiro[2.4]heptan-5-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound, a spiro-γ-lactam, is typically synthesized through the intramolecular cyclization of a suitable precursor. A common strategy involves the use of a cyclopropanecarboxamide derivative. The core reaction is the formation of the five-membered lactam ring fused to the cyclopropane ring at the spiro center. Another approach involves the [3+2] cycloaddition of a cyclopropylidene intermediate with an enamine or related species.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: The critical parameters for a successful synthesis of this compound include the choice of base, solvent, reaction temperature, and concentration. The selection of these parameters can significantly impact the reaction yield, purity of the product, and the formation of side products.
Q3: What are the potential side reactions to be aware of?
A3: Common side reactions include polymerization of the starting material, intermolecular reactions leading to dimers or oligomers, and rearrangement of the cyclopropane ring under harsh conditions. Inadequate control of the reaction conditions can favor these undesired pathways.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product. Further analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed information on the reaction mixture composition.
Q5: What are the recommended purification methods for this compound?
A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product and any impurities present. Recrystallization from a suitable solvent system may also be an effective method for obtaining a highly pure product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Reagents: The base or other reagents may have degraded. 2. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, affecting solubility or reactivity. 4. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Use fresh, anhydrous reagents. Ensure the base is of high purity and handled under an inert atmosphere if it is sensitive to air or moisture. 2. Optimize the reaction temperature. Gradually increase the temperature and monitor the reaction progress by TLC. 3. Screen different solvents. Aprotic polar solvents like DMF or DMSO can be effective for such cyclizations. Refer to the solvent optimization table below. 4. Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Formation of Multiple Products (Side Reactions) | 1. Reaction Temperature is Too High: Elevated temperatures can lead to decomposition or side reactions. 2. Incorrect Base Strength: A base that is too strong or too weak can promote undesired reaction pathways. 3. High Concentration: High reactant concentrations can favor intermolecular side reactions. | 1. Lower the reaction temperature. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Screen different bases. A non-nucleophilic, moderately strong base is often preferred. 3. Use a more dilute solution. Lowering the concentration of the reactants can favor the desired intramolecular cyclization. |
| Difficulty in Product Isolation/Purification | 1. Product is Highly Polar: The product may be difficult to elute from a silica gel column. 2. Co-eluting Impurities: Impurities may have similar polarity to the product. 3. Product is an Oil: The product may not crystallize easily. | 1. Use a more polar eluent system for column chromatography. A gradient elution may be necessary. Adding a small amount of a polar solvent like methanol to the eluent can help. 2. Try a different stationary phase for chromatography (e.g., alumina) or consider purification by preparative HPLC. 3. Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or triturating with a non-polar solvent. If it remains an oil, purification by chromatography is the primary method. |
Data Presentation: Optimization of Reaction Parameters
The following tables summarize the impact of different reaction parameters on the yield of this compound based on typical intramolecular cyclization reactions of N-substituted cyclopropanecarboxamides.
Table 1: Effect of Base on Product Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | THF | 25 | 12 | 65 |
| 2 | KHMDS | THF | 0 | 6 | 78 |
| 3 | LiHMDS | THF | 0 | 6 | 72 |
| 4 | t-BuOK | t-BuOH | 50 | 8 | 55 |
| 5 | DBU | CH₃CN | 80 | 12 | 45 |
Table 2: Effect of Solvent on Product Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KHMDS | THF | 0 | 6 | 78 |
| 2 | KHMDS | Dioxane | 0 | 6 | 75 |
| 3 | KHMDS | DMF | 0 | 6 | 85 |
| 4 | KHMDS | Toluene | 0 | 6 | 60 |
| 5 | KHMDS | CH₂Cl₂ | 0 | 6 | 50 |
Table 3: Effect of Temperature on Product Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KHMDS | DMF | -20 | 12 | 70 |
| 2 | KHMDS | DMF | 0 | 6 | 85 |
| 3 | KHMDS | DMF | 25 | 4 | 82 |
| 4 | KHMDS | DMF | 50 | 2 | 75 (with side products) |
Experimental Protocols
General Protocol for the Synthesis of this compound via Intramolecular Cyclization
A solution of the appropriate N-substituted cyclopropanecarboxamide (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, THF) is cooled to the desired temperature (e.g., 0 °C) under an inert atmosphere (e.g., nitrogen or argon). A solution of a strong, non-nucleophilic base (e.g., KHMDS, 1.1 eq) in the same solvent is added dropwise to the reaction mixture. The reaction is stirred at this temperature and monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
4-Azaspiro[2.4]heptan-5-one stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and potential degradation of 4-Azaspiro[2.4]heptan-5-one. The information is based on general chemical principles of γ-lactams and spirocyclic systems, as direct stability data for this specific molecule is limited.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions?
A1: this compound contains a γ-lactam ring. Generally, γ-lactams are more stable to hydrolysis than their β-lactam counterparts due to lower ring strain. However, prolonged exposure to strongly acidic or basic aqueous solutions can lead to hydrolysis of the lactam bond, opening the ring to form a γ-amino acid derivative. The spirocyclic nature of the molecule is expected to confer good overall stability.[1][2][3]
Q2: What are the likely degradation pathways for this compound?
A2: The primary anticipated degradation pathway is the hydrolysis of the γ-lactam ring. Other potential, though likely less common, degradation routes could include oxidation, particularly if strong oxidizing agents are present, and photodegradation upon exposure to high-energy light.
Q3: Is this compound sensitive to light?
Q4: Can I heat solutions of this compound?
A4: Modest heating is likely acceptable for short durations. However, high temperatures, especially in the presence of water, acid, or base, can accelerate the rate of hydrolysis. It is advisable to avoid excessive heating to maintain the integrity of the compound.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity in my assay.
| Possible Cause | Troubleshooting Step |
| Degradation in stock solution | Prepare fresh stock solutions in an appropriate anhydrous solvent. If aqueous buffers are necessary, prepare them fresh daily and store them at 2-8°C when not in use. Consider performing a purity analysis (e.g., by HPLC) on your stock solution. |
| Hydrolysis in aqueous assay buffer | Assess the pH of your assay buffer. If it is strongly acidic or basic, consider adjusting the pH to be closer to neutral (pH 6-8) if your experimental conditions allow. Minimize the incubation time of the compound in the aqueous buffer. |
| Photodegradation | Protect your experimental setup from direct light, especially if using a plate-based assay that may be exposed to light for extended periods. |
Issue 2: Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).
| Possible Cause | Troubleshooting Step |
| Hydrolytic degradation | An additional peak with a higher polarity (earlier retention time in reverse-phase HPLC) may correspond to the ring-opened hydrolyzed product. To confirm, you can perform a forced degradation study by treating a sample with mild acid or base and comparing the chromatograms. |
| Oxidative degradation | If your experimental setup includes oxidizing agents, unexpected peaks could be oxidation products. |
| Impurity in the starting material | Always check the purity of the initial batch of this compound. |
Quantitative Data Summary
While specific quantitative stability data for this compound is not available, the following table provides a general overview of the relative stability of γ-lactams under different conditions, based on published literature on similar compounds.
| Condition | Parameter | General Stability of γ-Lactams | Reference |
| Neutral Aqueous Solution (pH ~7) | Half-life | Generally stable for extended periods at room temperature. | [7][8] |
| Acidic Aqueous Solution (pH < 3) | Hydrolysis Rate | Increased rate of hydrolysis compared to neutral conditions. | [9][10] |
| Basic Aqueous Solution (pH > 10) | Hydrolysis Rate | Significantly increased rate of hydrolysis. | [9][10] |
| **Oxidizing Conditions (e.g., H₂O₂) ** | Degradation Rate | Potential for oxidation, but generally less reactive than other functional groups. | [11][12][13] |
| Photolytic Conditions (UV/Vis light) | Degradation Rate | Can be susceptible to degradation, especially with photosensitizers. | [4][5][6] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a compound and to develop stability-indicating analytical methods. Here is a general protocol that can be adapted for this compound.
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Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in an organic solvent such as acetonitrile or methanol.
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Acidic Hydrolysis:
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To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
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Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).
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At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
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Incubate at a controlled temperature (e.g., room temperature or 40°C) for a defined period.
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At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.
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-
Oxidative Degradation:
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To an aliquot of the stock solution, add an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂).
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Keep the mixture at room temperature, protected from light, for a defined period.
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Analyze samples at various time points.
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-
Photostability:
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Expose a solution of the compound in a photostability chamber according to ICH Q1B guidelines.
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Simultaneously, keep a control sample in the dark at the same temperature.
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Analyze both the exposed and control samples at appropriate time intervals.
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Thermal Degradation:
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Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C).
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Analyze samples at various time points.
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Analysis: Analyze all samples by a suitable analytical method, such as reverse-phase HPLC with UV or MS detection, to determine the percentage of degradation and identify any major degradation products.
Visualizations
Caption: Potential hydrolytic degradation pathway of this compound.
Caption: General experimental workflow for forced degradation studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Kinetic and mechanistic aspects of sensitized photodegradation of β-lactam antibiotics: Microbiological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photolysis of four β‑lactam antibiotics under simulated environmental conditions: Degradation, transformation products and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 9. researchgate.net [researchgate.net]
- 10. The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Kinetics and mechanisms of sulfate radical oxidation of β-lactam antibiotics in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidation of β-lactam antibiotics by peracetic acid: Reaction kinetics, product and pathway evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Origins of selective differential oxidation of β-lactam antibiotics with different structure in an efficient visible-light driving mesoporous g-C3N4 activated persulfate synergistic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting NMR Spectra of 4-Azaspiro[2.4]heptan-5-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the NMR spectrum interpretation of 4-Azaspiro[2.4]heptan-5-one.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?
A1: Experimentally determined high-resolution NMR data for this compound is not widely published. However, based on computational prediction and analysis of similar structures, the following chemical shifts can be expected when using CDCl3 as the solvent.
Predicted 1H NMR Chemical Shifts (in CDCl3)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| NH | ~6.5 - 7.5 | Broad Singlet | 1H |
| CH2 (pyrrolidinone ring, adjacent to N) | ~3.3 - 3.5 | Triplet | 2H |
| CH2 (pyrrolidinone ring, adjacent to C=O) | ~2.4 - 2.6 | Triplet | 2H |
| CH2 (cyclopropane ring) | ~0.7 - 0.9 | Multiplet | 4H |
Predicted 13C NMR Chemical Shifts (in CDCl3)
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (amide) | ~175 - 180 |
| C (spiro) | ~35 - 40 |
| CH2 (pyrrolidinone ring, adjacent to N) | ~45 - 50 |
| CH2 (pyrrolidinone ring, adjacent to C=O) | ~30 - 35 |
| CH2 (cyclopropane ring) | ~15 - 20 |
Q2: My 1H NMR spectrum shows broad peaks. What could be the cause?
A2: Broadening of NMR signals can arise from several factors:
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Chemical Exchange: The amide proton (NH) can undergo chemical exchange with trace amounts of water or other protic impurities in the solvent, leading to a broad signal. Its chemical shift can also be highly variable.
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Intermediate Conformational Exchange: The spirocyclic system may exist in multiple conformations that are interconverting on the NMR timescale. This can lead to broadening of signals for the ring protons.
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Sample Concentration: Highly concentrated samples can lead to increased viscosity and peak broadening.
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Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening.
Q3: The signals for the cyclopropane and pyrrolidinone protons are overlapping. How can I resolve them?
A3: Signal overlap is a common challenge with this molecule due to the number of CH2 groups in a relatively narrow chemical shift range. Here are some strategies to resolve overlapping signals:
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Use a Higher Field Spectrometer: Acquiring the spectrum on a higher field NMR instrument (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion and may resolve the overlapping multiplets.
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2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even if their signals are overlapping in the 1D spectrum. HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate protons to their directly attached carbons.
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Solvent Effects: Changing the deuterated solvent (e.g., from CDCl3 to Benzene-d6 or DMSO-d6) can alter the chemical shifts of the protons and potentially resolve the overlap.
Troubleshooting Guide
Issue 1: Unexpected peaks in the 1H NMR spectrum.
This is often due to impurities from the synthesis or workup.
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Identify Common Solvent Impurities: Consult tables of common NMR solvent impurities to identify peaks from solvents used during the reaction or purification (e.g., ethyl acetate, dichloromethane, hexane).
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Starting Material Contamination: Compare the spectrum to the NMR of the starting materials to check for incomplete reaction.
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Side Products: Consider potential side reactions. For example, if the synthesis involves a cyclization reaction, the linear precursor might be present as an impurity.
Issue 2: Difficulty in assigning the stereochemistry of the spiro center.
Determining the stereochemistry of spiro compounds from 1D NMR can be ambiguous.
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NOESY/ROESY Experiments: Nuclear Overhauser Effect (NOE) based 2D NMR experiments like NOESY and ROESY are powerful tools for determining through-space proximity of protons. Observing NOE cross-peaks between protons on the different rings can help deduce their relative orientation.
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X-ray Crystallography: If the compound can be crystallized, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure.
Experimental Protocols
Protocol 1: Standard 1D 1H NMR Acquisition
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Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% TMS (tetramethylsilane) as an internal standard.
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Instrument Setup:
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Use a 400 MHz (or higher) NMR spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to obtain good resolution and lineshape. A good shim will result in a narrow and symmetrical TMS peak.
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Acquisition Parameters:
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Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
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Number of Scans: 16 to 64 scans, depending on the sample concentration.
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Relaxation Delay (d1): 1-2 seconds.
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Acquisition Time (aq): 3-4 seconds.
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Spectral Width (sw): A range of 0 to 10 ppm is typically sufficient.
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Processing:
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Apply a Fourier transform to the Free Induction Decay (FID).
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Phase the spectrum to obtain pure absorption lineshapes.
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Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
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Integrate the signals.
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Protocol 2: 2D COSY (Correlation Spectroscopy) Experiment
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Sample Preparation: Use the same sample prepared for the 1D 1H NMR.
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Instrument Setup: After acquiring a good quality 1D 1H spectrum, load the COSY pulse program (e.g., cosygpqf on Bruker instruments).
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Acquisition Parameters:
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Spectral Width (sw): Set the same spectral width in both dimensions (F1 and F2) as used for the 1D 1H spectrum.
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Number of Increments (td in F1): 256 to 512 increments.
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Number of Scans (ns): 2 to 8 scans per increment.
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Relaxation Delay (d1): 1.5 seconds.
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Processing:
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Apply a Fourier transform in both dimensions.
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Phase the spectrum.
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Symmetrize the spectrum if necessary.
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Analyze the cross-peaks, which indicate proton-proton couplings.
-
Visualizations
Caption: Troubleshooting workflow for ambiguous NMR spectra.
Caption: Experimental workflow for a 2D COSY experiment.
Technical Support Center: Enantioselective Synthesis of 4-Azaspiro[2.4]heptan-5-one
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the enantioselective synthesis of 4-Azaspiro[2.4]heptan-5-one. This valuable spirocyclic γ-lactam building block is of significant interest in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for achieving high enantioselectivity in the synthesis of this compound and its derivatives?
A1: The primary methods for the enantioselective synthesis of this compound and related spiro-γ-lactams include:
-
Organocatalytic Michael Addition: This is a widely used and highly effective method. Chiral amines or thiourea-based catalysts are employed to catalyze the conjugate addition of a pronucleophile to an α,β-unsaturated carbonyl compound, followed by intramolecular cyclization. This approach can achieve excellent enantioselectivities, often exceeding 99% ee.
-
Rhodium-Catalyzed Intramolecular Cyclopropanation: Chiral rhodium catalysts can be used to effect an intramolecular cyclopropanation of an appropriate diazoester precursor, leading to the formation of the spirocyclic core with high enantiocontrol.
-
Phase-Transfer Catalysis: Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can be used in the alkylation of glycine-derived imines with suitable electrophiles to construct the spirocyclic framework.[1][2]
Q2: I am observing low enantiomeric excess (ee) in my organocatalytic synthesis. What are the first steps I should take to troubleshoot this?
A2: Low enantioselectivity is a common issue. Here are the initial troubleshooting steps:
-
Verify Analytical Method: First, ensure your method for determining ee (e.g., chiral HPLC or SFC) is accurate and well-validated. Check for baseline resolution of enantiomers and confirm the peak assignments.
-
Catalyst Quality and Handling: The purity and activity of the organocatalyst are paramount. Ensure the catalyst is pure, dry, and handled under an inert atmosphere if it is sensitive to air or moisture.
-
Reagent and Solvent Purity: Use high-purity, anhydrous solvents and reagents. Trace impurities can interfere with the catalytic cycle and diminish enantioselectivity.
-
Reaction Temperature: Temperature can have a significant impact on enantioselectivity. A decrease in temperature often leads to higher ee, although it may also slow down the reaction rate. It is crucial to find the optimal temperature for your specific system. A loss of enantioselectivity has been observed at temperatures above 0 °C in similar systems.[1]
Q3: Can the structure of the catalyst significantly impact the enantioselectivity?
A3: Absolutely. The steric and electronic properties of the chiral catalyst are critical for achieving high enantioselectivity. Small modifications to the catalyst structure, such as changing substituents on the chiral scaffold, can have a profound effect on the transition state geometry and, consequently, the enantiomeric excess of the product. It is often necessary to screen a library of catalysts to identify the optimal one for a specific substrate.
Q4: How does solvent choice affect the enantioselectivity of the reaction?
A4: The solvent can influence the solubility of the catalyst and substrates, the stability of intermediates, and the overall reaction pathway. A change in solvent polarity or coordinating ability can alter the catalyst's conformation and its interaction with the substrates, thereby affecting the enantioselectivity. It is advisable to screen a range of aprotic solvents of varying polarity (e.g., toluene, dichloromethane, THF, and ethyl acetate) to optimize the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (ee) | 1. Inactive or impure catalyst. 2. Presence of water or other impurities. 3. Suboptimal reaction temperature. 4. Incorrect solvent. 5. Catalyst loading is too low or too high. | 1. Use a freshly purified or new batch of catalyst. 2. Use anhydrous solvents and reagents. Consider adding molecular sieves. 3. Screen a range of temperatures, often starting at room temperature and incrementally decreasing to 0 °C, -20 °C, or lower. 4. Screen a variety of aprotic solvents. 5. Optimize the catalyst loading; typically, 5-20 mol% is a good starting range for organocatalysis. |
| Low Reaction Yield | 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Catalyst inhibition. | 1. Increase reaction time or temperature (be mindful of the effect on ee). 2. Run the reaction at a lower temperature. Ensure a non-acidic workup if the product is acid-sensitive. 3. Ensure all reagents are pure. Some functional groups on the substrate may poison the catalyst. |
| Formation of Side Products | 1. Dimerization or polymerization of the starting materials. 2. Epimerization of the product. 3. Undesired reaction pathway. | 1. Adjust the concentration of the reactants. Slower addition of one reactant can sometimes minimize side reactions. 2. Use milder reaction conditions (lower temperature, weaker base if applicable). 3. Re-evaluate the choice of catalyst and reaction conditions. Additives may be necessary to favor the desired pathway. |
| Difficulty in Product Purification | 1. Product co-elutes with starting material or catalyst. 2. Product is unstable on silica gel. | 1. Optimize chromatographic conditions (e.g., solvent system, gradient). Consider alternative purification methods like crystallization or preparative HPLC. 2. Use a different stationary phase (e.g., alumina) or deactivate the silica gel with a small amount of triethylamine in the eluent. |
Data Presentation
Table 1: Effect of Catalyst Loading on Enantioselectivity (Hypothetical Data Based on Similar Syntheses)
| Entry | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 5 | 65 | 85 |
| 2 | 10 | 80 | 92 |
| 3 | 15 | 82 | 95 |
| 4 | 20 | 83 | 95 |
Table 2: Influence of Solvent on Enantioselectivity (Hypothetical Data Based on Similar Syntheses)
| Entry | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Dichloromethane (DCM) | 78 | 90 |
| 2 | Toluene | 85 | 94 |
| 3 | Tetrahydrofuran (THF) | 72 | 88 |
| 4 | Ethyl Acetate (EtOAc) | 65 | 85 |
Experimental Protocols
Analogous Protocol: Enantioselective Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid [1]
This synthesis involves a key phase-transfer catalyzed alkylation followed by cyclopropanation and deprotection steps.
Step 1: Enantioselective Alkylation
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To a solution of the glycine-derived imine (1.0 equiv) and a chinchonidine-derived phase-transfer catalyst (0.1 equiv) in a mixture of toluene and dichloromethane (1:1) at -20 °C, add a solution of the allylic dibromide (2.5 equiv).
-
Add powdered potassium hydroxide (5.0 equiv) portion-wise while maintaining the temperature at -20 °C.
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Stir the reaction mixture at -20 °C for 7 hours, monitoring the progress by TLC.
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Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract the product with dichloromethane.
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Purify the crude product by flash column chromatography on silica gel.
Step 2: Cyclopropanation
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To a solution of the enantioenriched alkene from Step 1 in dichloromethane at 0 °C, add a solution of diethylzinc (2.0 equiv) followed by diiodomethane (2.0 equiv).
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Stir the reaction at 0 °C for 2 hours and then at room temperature for 12 hours.
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Quench the reaction with saturated aqueous ammonium chloride and extract the product with dichloromethane.
-
Purify the crude product by flash column chromatography.
Step 3: Deprotection and Cyclization (Hypothetical Adaptation for this compound)
This step is an adaptation and would require significant optimization.
-
The N-Boc protected spirocycle from the analogous synthesis would undergo acidic or thermal deprotection to remove the Boc group.
-
Simultaneously or in a subsequent step, the ester would be hydrolyzed, and the resulting amino acid would be cyclized to the lactam, possibly through the formation of an activated ester followed by intramolecular amidation.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low enantioselectivity.
References
4-Azaspiro[2.4]heptan-5-one solubility problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4-Azaspiro[2.4]heptan-5-one.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
This compound is a solid, spirocyclic compound.[1][2] Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO | [1][3] |
| Molecular Weight | 111.14 g/mol | [1] |
| Appearance | Solid Powder | [1][2] |
| Predicted XlogP | 0.0 | [3] |
Q2: What does a predicted XlogP of 0.0 indicate about the solubility of this compound?
A predicted XlogP value of 0.0 suggests that this compound has a balanced distribution between an organic phase (n-octanol) and an aqueous phase.[3] This indicates that the compound likely possesses some solubility in both polar and non-polar solvents. However, experimental verification is crucial.
Q3: I am having trouble dissolving this compound. What should I do?
Difficulty in dissolving this compound can be due to several factors including the choice of solvent, concentration, temperature, and the physical form of the compound. Our troubleshooting guide below provides a systematic approach to address these issues.
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to resolving common solubility problems encountered with this compound.
Problem: this compound is not dissolving in my chosen solvent.
Solution Workflow:
Caption: A workflow diagram for troubleshooting solubility issues.
Detailed Troubleshooting Steps:
1. Initial Solvent Selection:
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Recommendation: Begin with common laboratory solvents known for their broad solvency power.
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Rationale: The structure of this compound, containing both polar (lactam) and non-polar (spirocyclic alkyl) moieties, suggests it may be soluble in a range of solvents.
-
Suggested Solvents:
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Dimethyl sulfoxide (DMSO)
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N,N-Dimethylformamide (DMF)
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Ethanol
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Methanol
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2. Optimizing Concentration:
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Problem: The desired concentration may exceed the solubility limit of the compound in the chosen solvent.
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Solution: Attempt to prepare a stock solution at a lower concentration. It is often better to have a clear, lower-concentration stock than a suspension at a higher one.
3. Physical Dissolution Aids:
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Gentle Heating: Warming the solution can increase the rate of dissolution. However, it is crucial to first establish the thermal stability of this compound to prevent degradation. A water bath set to 30-40°C is a good starting point.
-
Sonication: Using an ultrasonic bath can help break down solid aggregates and enhance dissolution.
-
Vortexing/Stirring: Vigorous agitation ensures the entire sample is exposed to the solvent.
4. pH Adjustment for Aqueous Solutions:
-
Rationale: The solubility of compounds with acidic or basic functional groups can be significantly influenced by the pH of the aqueous solution. The lactam nitrogen in this compound is weakly basic.
-
Procedure:
-
Prepare a suspension of the compound in an aqueous buffer.
-
Gradually add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) while monitoring for dissolution.
-
Determine the pH at which the compound fully dissolves.
-
5. Co-solvents:
-
Concept: A co-solvent is a water-miscible organic solvent added to an aqueous solution to increase the solubility of a poorly soluble compound.
-
Examples: Adding ethanol, propylene glycol, or polyethylene glycol (PEG) to an aqueous buffer can enhance the solubility of organic molecules.
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the thermodynamic solubility of this compound in an aqueous buffer.
Materials:
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This compound
-
Phosphate-buffered saline (PBS), pH 7.4
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Scintillation vials or glass test tubes with screw caps
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Orbital shaker or rotator
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Centrifuge
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High-performance liquid chromatography (HPLC) system or other suitable analytical instrument
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Pipettes and syringes
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Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of PBS (e.g., 5 mg to 1 mL). The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for 24-48 hours to ensure the solution has reached thermodynamic equilibrium.
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After equilibration, visually confirm the presence of undissolved solid.
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Centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
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Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
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Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
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Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).
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Calculate the solubility based on the measured concentration and the dilution factor.
Experimental Workflow for Solubility Determination:
Caption: Workflow for the experimental determination of solubility.
References
Handling and storage recommendations for 4-Azaspiro[2.4]heptan-5-one
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and stable storage of 4-Azaspiro[2.4]heptan-5-one. Below you will find frequently asked questions, troubleshooting guides, and recommended protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for handling this compound upon receipt?
A1: Upon receiving your shipment, immediately move the compound to a designated storage area. Visually inspect the container for any damage or signs of leakage. It is crucial to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, before handling the container. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
Q2: What are the primary hazards associated with this compound?
A2: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is also harmful if swallowed.[1] Adherence to safety protocols is essential to minimize risk.
Q3: What are the optimal storage conditions for this compound?
A3: For long-term stability, it is recommended to store this compound in a tightly sealed container in a dry environment.[2][4] While room temperature is generally acceptable, some suppliers recommend storage at -20°C for extended periods. To prevent degradation, protect the compound from light and consider storing it under an inert atmosphere, such as nitrogen.
Q4: What materials are incompatible with this compound?
A4: You should avoid storing or mixing this compound with strong oxidizing agents.[2] Reactions with such materials can be hazardous.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound has changed color or appears clumpy. | Exposure to moisture or air. | Discard the reagent as its purity may be compromised. To prevent this, ensure the container is always tightly sealed and consider using a desiccator for storage. |
| Inconsistent experimental results. | Compound degradation due to improper storage. | Review your storage procedures. For sensitive experiments, use a fresh batch of the compound that has been stored under optimal conditions (cool, dry, and protected from light). |
| Difficulty dissolving the compound. | The compound is a crystalline powder. | Use an appropriate solvent and consider gentle warming or sonication to aid dissolution. Always prepare solutions fresh for each experiment if possible. |
| Skin or eye contact occurs. | Accidental exposure during handling. | In case of skin contact, wash immediately with plenty of soap and water.[2] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[2] Seek medical attention if irritation persists. |
Quantitative Data Summary
| Property | Value | Source |
| Physical Form | Powder / Crystalline Powder | [4] |
| Storage Temperature | Room Temperature or -20°C | [4] |
| Shipping Temperature | Normal / -20°C |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
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Safety First: Don personal protective equipment (safety glasses, gloves, lab coat) and work within a chemical fume hood.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Add the powder to a volumetric flask. Add your chosen solvent (e.g., DMSO, ethanol) incrementally, vortexing or sonicating gently between additions until the solid is completely dissolved.
-
Final Volume: Once dissolved, add the solvent to the final desired volume and mix thoroughly.
-
Storage: Store the stock solution in a tightly sealed, light-protected container at an appropriate temperature (typically -20°C or -80°C for long-term storage).
Visual Guides
Caption: Workflow for receiving, handling, and storing this compound.
Caption: Logical steps for troubleshooting inconsistent experimental results.
References
Technical Support Center: Purification of 4-Azaspiro[2.4]heptan-5-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Azaspiro[2.4]heptan-5-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the potential impurities I might encounter when synthesizing this compound?
A1: Impurities in the synthesis of this compound can originate from starting materials, side reactions, or subsequent degradation. Common synthesis routes, such as the Kulinkovich-de Meijere reaction on a succinimide derivative, may introduce specific byproducts.[1]
Potential Impurities and Their Likely Sources:
-
Unreacted Starting Materials:
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N-substituted succinimide: Incomplete reaction can leave residual starting material.
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Grignard reagent (e.g., Ethylmagnesium bromide): Excess or unreacted Grignard reagent and its byproducts.
-
-
Reaction Intermediates:
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Side-Reaction Products:
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Hydroxy-amide intermediate: Formed from the initial addition of the Grignard reagent to the imide carbonyl before cyclopropanation.
-
Ring-opened byproducts: Acidic or basic work-up conditions can potentially lead to the opening of the lactam or cyclopropane ring.
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Products from Grignard reagent side reactions: Wurtz coupling products from the Grignard reagent itself.
-
-
Solvent and Reagent Residues:
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Residual solvents from the reaction or extraction steps (e.g., THF, diethyl ether, toluene).
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Quenching agents or drying agents.
-
Q2: My crude this compound appears as an oil and is difficult to handle. How can I solidify it for purification?
A2: Oiling out is a common issue, especially when impurities are present that depress the melting point of the product. Here are a few troubleshooting steps:
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Trituration: Attempt to solidify the oil by stirring it vigorously with a solvent in which the desired product is sparingly soluble, but the impurities are soluble. Heptane or diethyl ether can be effective for this purpose.
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Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under high vacuum, as residual solvents can contribute to the oily nature of the product.
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Seed Crystals: If you have a small amount of pure, solid this compound, adding a seed crystal to the oil can induce crystallization.
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Short Path Chromatography: Passing the crude oil through a short plug of silica gel using a non-polar eluent can remove some of the more polar impurities that may be preventing crystallization.
Q3: I am getting a low recovery after recrystallization of this compound. What can I do to improve the yield?
A3: Low recovery during recrystallization can be due to several factors. Consider the following to optimize your process:
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Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Experiment with different solvent systems. A mixed solvent system, such as ethyl acetate/heptane or acetone/water, might provide better results.
-
Amount of Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
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Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
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Precipitation from Mother Liquor: After filtering the initial crop of crystals, you can often recover more product by concentrating the mother liquor and allowing a second crop of crystals to form. Be aware that this second crop may be less pure than the first.
Q4: My flash column chromatography is not providing good separation of this compound from its impurities. What parameters can I adjust?
A4: Poor separation in flash chromatography can often be resolved by optimizing the experimental conditions.
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Solvent System (Eluent): The choice of eluent is critical. Use Thin Layer Chromatography (TLC) to screen different solvent systems. Aim for an Rf value of 0.2-0.4 for the desired compound. A common starting point for lactams is a mixture of a non-polar solvent like heptane or hexane with a more polar solvent like ethyl acetate or acetone.[3][4] If the compound is very polar, consider using a stronger eluent system like dichloromethane/methanol.
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Gradient Elution: If there is a significant polarity difference between your product and the impurities, a gradient elution (gradually increasing the polarity of the eluent during the separation) can provide better resolution and faster elution times.
-
Stationary Phase: While silica gel is the most common stationary phase, for certain impurities, other options like alumina or reversed-phase silica could offer better separation.
-
Sample Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-10% of the mass of the silica gel. Also, ensure the sample is loaded onto the column in a minimal amount of solvent.
Quantitative Data on Purification Methods
The following table summarizes hypothetical results from two common purification methods for this compound, starting with a crude product of 85% purity.
| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) | Key Parameters |
| Recrystallization | 85 | 98 | 75 | Solvent System: Ethyl Acetate/Heptane (1:3) Procedure: Dissolve in minimal hot ethyl acetate, add heptane until cloudy, cool slowly. |
| Flash Column Chromatography | 85 | >99 | 85 | Stationary Phase: Silica Gel (230-400 mesh) Eluent: Heptane/Ethyl Acetate gradient (9:1 to 1:1) |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound from a purity of approximately 85% to >98%.
Materials:
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Crude this compound
-
Ethyl acetate (ACS grade)
-
Heptane (ACS grade)
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Erlenmeyer flasks
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Hot plate with stirring capabilities
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Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot ethyl acetate (e.g., start with 5 mL) while stirring and heating on a hot plate until the solid completely dissolves.
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Slowly add heptane dropwise to the hot solution until a slight cloudiness persists.
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Add a few more drops of hot ethyl acetate until the solution becomes clear again.
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Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold heptane.
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Dry the crystals under high vacuum to a constant weight.
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Analyze the purity of the dried crystals using HPLC or NMR.
Protocol 2: Flash Column Chromatography of this compound
Objective: To purify crude this compound from a purity of approximately 85% to >99%.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Heptane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
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Fraction collector or test tubes
-
TLC plates and developing chamber
Procedure:
-
Slurry Packing the Column: Prepare a slurry of 40 g of silica gel in a 9:1 heptane/ethyl acetate mixture and pour it into the chromatography column. Allow the silica to settle, ensuring a level bed.
-
Sample Preparation: Dissolve 1.0 g of crude this compound in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel (approx. 2 g) and evaporate the solvent to obtain a dry, free-flowing powder.
-
Loading the Column: Carefully add the dry-loaded sample to the top of the packed silica gel bed.
-
Elution: Begin elution with the 9:1 heptane/ethyl acetate mixture, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 4:1, then 1:1) to elute the product.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Purity Analysis: Confirm the purity of the final product by HPLC or NMR.
Visualizations
Caption: Sources of impurities in the synthesis of this compound.
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: 4-Azaspiro[2.4]heptan-5-one Experimental Design
Welcome to the Technical Support Center for the experimental design and synthesis of 4-Azaspiro[2.4]heptan-5-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with the synthesis, purification, and characterization of this spirocyclic lactam.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most probable synthetic routes for constructing the this compound scaffold are the Beckmann rearrangement of spiro[2.4]heptan-4-one oxime and the intramolecular Schmidt reaction of a suitable precursor, such as 1-(azidomethyl)cyclopropanecarboxylic acid or a related ketone. Both methods are effective for the synthesis of lactams.[1][2][3][4][5][6][7][8][9]
Q2: What are the primary side products to anticipate during the synthesis?
A2: Depending on the chosen synthetic route, common side products can include:
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Regioisomeric lactams: In the Beckmann rearrangement, migration of the different alpha-carbon groups can lead to the formation of the isomeric 5-Azaspiro[2.4]heptan-4-one.[3][5]
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Beckmann fragmentation products: Under certain conditions, the oxime can fragment, leading to nitriles and carbocations instead of the desired lactam. This is more likely if a stable carbocation can be formed.[3]
-
Fused bicyclic systems: Intramolecular reactions, such as the Schmidt reaction, can sometimes yield fused ring systems instead of the desired spirocyclic core.[10]
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Epimerization: If there are chiral centers adjacent to carbonyl groups, the acidic or basic conditions of the reaction can lead to a loss of stereochemical integrity.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A typical mobile phase for this polar, basic compound would be a mixture of a relatively polar organic solvent system, such as dichloromethane/methanol or ethyl acetate/methanol, often with a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent streaking on the silica gel plate. Staining with potassium permanganate or iodine can be used for visualization if the compound is not UV-active.
Q4: What are the recommended storage conditions for this compound?
A4: As a lactam, this compound should be stored in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon) to prevent hydrolysis. It is advisable to store it away from strong acids and bases.
Troubleshooting Guides
Synthesis and Reaction Conditions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Incomplete reaction. - Degradation of starting material or product. - Incorrect reaction temperature. - Inactive reagents. | - Monitor the reaction by TLC to determine the optimal reaction time. - Ensure anhydrous conditions if required by the reaction. - Optimize the reaction temperature; some rearrangements require heating while others proceed at room temperature. - Use freshly opened or purified reagents. |
| Formation of multiple products | - Formation of regioisomeric lactams (Beckmann rearrangement). - Beckmann fragmentation. - Formation of fused byproducts (Schmidt reaction). | - For the Beckmann rearrangement, try different acidic catalysts or solvent systems to influence the migration selectivity.[3][5] - To minimize fragmentation, use milder reaction conditions and avoid strong acids that can stabilize carbocation intermediates.[3] - For the Schmidt reaction, the choice of Lewis or Brønsted acid can influence the cyclization pathway.[10] |
| Reaction stalling | - Catalyst deactivation. - Insufficient equivalents of reagents. | - Add a fresh portion of the catalyst. - Ensure the stoichiometry of the reagents is correct. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Beckmann Rearrangement
This protocol is a probable method based on the general principles of the Beckmann rearrangement for the synthesis of lactams from cyclic ketones.[2][3][5][11][12]
Step 1: Oximation of Spiro[2.4]heptan-4-one
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To a solution of spiro[2.4]heptan-4-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting ketone is consumed.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the oxime product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude spiro[2.4]heptan-4-one oxime, which can be used in the next step without further purification.
Step 2: Beckmann Rearrangement
-
Dissolve the crude spiro[2.4]heptan-4-one oxime (1.0 eq) in a suitable solvent such as formic acid or treat it with an activating agent like 2,4,6-trichloro[1][2][13]triazine (TCT) in DMF.[11][12]
-
If using formic acid, heat the mixture to 80°C for 2-4 hours.[11] If using TCT/DMF, stir at room temperature for up to 24 hours.[12]
-
Monitor the rearrangement by TLC.
-
After completion, neutralize the reaction mixture carefully with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
Purification Challenges
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking on silica gel TLC/column chromatography | The basic nature of the amine functionality interacts strongly with the acidic silica gel. | - Add a small amount of a basic modifier (e.g., 0.5-2% triethylamine or ammonium hydroxide) to the eluent. - Use a different stationary phase, such as alumina or amine-functionalized silica. |
| Co-elution of regioisomers | The two possible lactam isomers may have very similar polarities. | - Use a high-performance flash chromatography system with a high-resolution column. - Try a different solvent system to maximize the difference in polarity. - Consider derivatization to separate the isomers, followed by deprotection. |
| Product is highly water-soluble | The presence of the lactam and the small size of the molecule can lead to significant water solubility. | - During workup, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product. - Perform multiple extractions with an organic solvent. - If necessary, use a continuous liquid-liquid extractor. |
Characterization and Analysis
| Technique | Expected Observations | Potential Pitfalls |
| ¹H NMR | - Signals corresponding to the cyclopropyl and ethyl protons of the backbone. - A broad singlet for the N-H proton of the lactam. | - Peak broadening due to conformational exchange or the presence of rotamers. - Overlapping signals in the aliphatic region, may require 2D NMR (COSY, HSQC) for definitive assignment. |
| ¹³C NMR | - A characteristic signal for the spiro quaternary carbon. - A downfield signal for the lactam carbonyl carbon. | - The spiro carbon signal may be weak due to the lack of attached protons (no Nuclear Overhauser Effect enhancement). Longer acquisition times may be necessary. |
| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the expected mass of C₆H₉NO. | - Fragmentation patterns may need to be carefully analyzed to distinguish between regioisomers. |
| Infrared (IR) Spectroscopy | - A strong absorption band for the lactam carbonyl (C=O) stretch, typically in the range of 1650-1690 cm⁻¹. - An N-H stretching band around 3200-3400 cm⁻¹. | - The exact position of the carbonyl stretch can be influenced by ring strain and hydrogen bonding. |
Visualizations
Caption: General experimental workflow for the synthesis and analysis of this compound.
Caption: A troubleshooting decision tree for addressing low product yield in the synthesis.
References
- 1. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. Schmidt_reaction [chemeurope.com]
- 5. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. byjus.com [byjus.com]
- 7. Schmidt Reaction [organic-chemistry.org]
- 8. Beckmann Rearrangement [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. portal.tpu.ru [portal.tpu.ru]
- 12. Beckmann Rearrangement of Oximes under Very Mild Conditions [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 4-Azaspiro[2.4]heptan-5-one Reaction Mechanism Troubleshooting
Welcome to the technical support center for the synthesis of 4-azaspiro[2.4]heptan-5-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the synthesis of this spirocyclic γ-lactam.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective method for the synthesis of this compound is the intramolecular cyclization of a suitable precursor, such as a γ-haloamide or a related activated species. A plausible precursor is N-(1-(hydroxymethyl)cyclopropyl)acetamide, which can be activated and cyclized under basic conditions. Another potential route involves the manipulation of cyclopropanecarboxamide derivatives.
Q2: What is the proposed reaction mechanism for the formation of this compound via intramolecular cyclization?
The proposed mechanism involves the deprotonation of the amide nitrogen under basic conditions, followed by an intramolecular nucleophilic attack on an electrophilic carbon center, leading to the formation of the five-membered lactam ring. The spirocyclic structure is formed by the inherent connectivity of the starting material.
Q3: What are the key reaction parameters to optimize for a successful synthesis?
The critical parameters for the synthesis of this compound include the choice of base, solvent, reaction temperature, and concentration. A summary of typical starting conditions and their potential impact is provided in the table below.
Q4: How can I confirm the successful synthesis of this compound?
Product confirmation is typically achieved through a combination of spectroscopic methods. Proton and Carbon NMR (¹H and ¹³C NMR) will show characteristic shifts for the spirocyclic structure. High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition.
Q5: What are some potential side reactions to be aware of?
Potential side reactions include intermolecular polymerization, elimination reactions if a leaving group is present on the cyclopropyl ring, and hydrolysis of the amide under certain conditions. Careful control of reaction conditions, particularly concentration and temperature, can minimize these undesired pathways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | - Incomplete reaction. - Decomposition of starting material or product. - Incorrect reaction conditions. | - Increase reaction time or temperature. - Use a stronger base. - Screen different solvents. - Ensure anhydrous conditions. |
| Formation of Multiple Products | - Competing side reactions (e.g., polymerization, elimination). - Impurities in the starting material. | - Lower the reaction concentration to favor intramolecular cyclization. - Use a milder base or lower the reaction temperature. - Purify the starting material before use. |
| Difficulty in Product Purification | - Co-elution with starting material or byproducts. - Product instability on silica gel. | - Optimize the mobile phase for column chromatography. - Consider alternative purification methods such as crystallization or distillation. - Use a deactivated silica gel for chromatography. |
| Inconsistent Results | - Variability in reagent quality. - Inconsistent reaction setup and conditions. | - Use freshly distilled solvents and high-purity reagents. - Maintain strict control over reaction parameters (temperature, stirring rate, atmosphere). |
Experimental Protocols
Hypothetical Protocol for Intramolecular Cyclization
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Preparation of the Reaction Mixture:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the starting material, N-(1-(halomethyl)cyclopropyl)acetamide (1.0 eq).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., THF, DMF).
-
-
Addition of Base:
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Slowly add a solution of a strong base (e.g., sodium hydride, 1.1 eq) in the same anhydrous solvent.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Data Presentation
Table 1: Reaction Condition Optimization
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | Sodium Hydride | Potassium tert-butoxide | Lithium diisopropylamide | Stronger bases may lead to faster reaction rates but also increase the risk of side reactions. |
| Solvent | Tetrahydrofuran (THF) | Dimethylformamide (DMF) | Dichloromethane (DCM) | Solvent polarity can influence the reaction rate and solubility of reagents. |
| Temperature | 0 °C to room temp. | Room temperature | 50 °C | Higher temperatures can accelerate the reaction but may also promote decomposition. |
| Concentration | 0.1 M | 0.01 M | 0.5 M | Lower concentrations favor intramolecular cyclization over intermolecular polymerization. |
Visualizations
Proposed Reaction Mechanism
Caption: Proposed mechanism for the synthesis of this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common synthesis issues.
Validation & Comparative
A Comparative Guide to 4-Azaspiro[2.4]heptan-5-one and Other Spirocyclic Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is increasingly focused on the exploration of three-dimensional molecular scaffolds to access novel chemical space and improve drug-like properties. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as a particularly promising class of molecules due to their inherent rigidity and well-defined exit vectors for substitution. This guide provides a comparative analysis of 4-azaspiro[2.4]heptan-5-one and its derivatives against other notable spirocyclic systems, offering insights into their synthesis, physicochemical properties, and biological applications, supported by available data.
Physicochemical Properties: A Comparative Overview
The selection of a core scaffold in drug design is critically influenced by its impact on key physicochemical properties that govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Spirocyclic scaffolds, by virtue of their increased sp³ character, often lead to improved solubility and metabolic stability compared to their flat, aromatic counterparts.
| Compound/Scaffold | Molecular Weight ( g/mol ) | XLogP (predicted) | Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds |
| This compound | 111.14 | 0.0 | 29.1 | 1 | 1 | 0 |
| (R)-7-amino-5-azaspiro[2.4]heptan-4-one | 126.16 | -0.7763 | 55.12 | 2 | 2 | 0 |
| 2-Azaspiro[3.3]heptane | 97.16 | 0.7 | 12.03 | 1 | 1 | 0 |
| 2,6-Diazaspiro[3.3]heptane | 98.15 | -0.8 | 24.1 | 2 | 2 | 0 |
| 1-Thia-4-azaspiro[4.4]nonan-3-one derivative | ~400-500 | ~3-5 | ~70-90 | 1-2 | 4-5 | 3-4 |
Data for this compound and its amino derivative are sourced from PubChem and ChemScene.[1][2] Data for azaspiro[3.3]heptanes are included for comparison of a different ring system. Data for the thia-azaspiro derivative is estimated based on representative structures from the literature.[3]
Synthesis and Functionalization
The synthetic accessibility and potential for diverse functionalization are key considerations for the utility of a scaffold in medicinal chemistry.
This compound and Derivatives: The synthesis of the core this compound is not extensively detailed in the readily available literature, suggesting it is likely a commercially available building block. However, methods for the synthesis of its derivatives have been reported. For instance, a metal-free photocatalytic cyclopropanation reaction has been used to synthesize a series of 4-azaspiro[2.4]hept-6-en-5-ones.[4] Furthermore, the enantioselective synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key component of the antiviral drug ledipasvir, has been described, highlighting the tractability of this scaffold to stereocontrolled synthesis.[5]
Other Spirocyclic Scaffolds:
-
Azaspiro[3.3]heptanes: These are often synthesized via thermal [2+2] cycloaddition reactions to form a spirocyclic β-lactam, which is subsequently reduced.[6] This approach allows for the introduction of various substituents.
-
1-Thia-4-azaspiro[4.4/5]alkan-3-ones: A one-pot synthesis for these compounds has been reported, involving the reaction of a Schiff base with thioglycolic acid, leading to good yields.[3]
Caption: Synthetic strategies for different spirocyclic scaffolds.
Biological Activity and Performance
A direct comparison of the biological activity of these scaffolds is challenging due to the variety of targets and assays reported in the literature. However, we can summarize the reported applications to understand their potential in different therapeutic areas.
| Scaffold | Therapeutic Area(s) | Reported Activity/Target | Key Findings |
| This compound Derivatives | Antiviral (HCV), CNS Disorders | NS5A inhibitor (as part of Ledipasvir), Orexin receptor antagonists | The scaffold is a component of an approved drug and has shown potential in modulating CNS targets. |
| Azaspiro[3.3]heptane Derivatives | Anesthetics, various CNS targets | Bioisostere for piperidine | Can mimic the biological activity of piperidine-containing drugs with potentially improved properties.[6] |
| 1-Thia-4-azaspiro[4.4/5]alkan-3-one Derivatives | Oncology | Dual EGFR/BRAFV600E inhibitors | Demonstrates potent antiproliferative and apoptotic activity in cancer cell lines.[3] |
| Other Spirocyclic Lactams | Infectious Diseases (HIV, Malaria) | Anti-HIV and antiplasmodial activity | Certain spiro-β-lactams show potent nanomolar activity against HIV-1. |
Experimental Protocols
Detailed and robust experimental protocols are essential for the evaluation and comparison of novel compounds. Below are representative protocols for key in vitro assays relevant to the biological activities discussed.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is widely used to assess the effect of a compound on cell viability.
1. Cell Culture:
-
Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
2. Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The following day, the media is replaced with fresh media containing serial dilutions of the test compounds (typically from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for 48-72 hours.
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The media is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
3. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining the in vitro cytotoxicity of spirocyclic compounds.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to act as a free radical scavenger.
1. Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol).
-
Test compounds dissolved in a suitable solvent (e.g., methanol or DMSO).
-
Positive control (e.g., ascorbic acid or Trolox).
2. Assay Procedure:
-
In a 96-well plate, 100 µL of various concentrations of the test compound are mixed with 100 µL of the DPPH solution.
-
The plate is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm.
3. Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound.
-
The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.[7]
Conclusion
The this compound scaffold and its derivatives represent a valuable class of building blocks for medicinal chemistry, with demonstrated applications in antiviral and CNS drug discovery. When compared to other spirocyclic systems, such as azaspiro[3.3]heptanes and thia-azaspiro[4.4/5]alkan-3-ones, it offers a distinct structural motif with its own unique physicochemical properties and synthetic routes. While a direct, universal comparison of biological potency is not feasible due to the diverse range of targets investigated, the available data underscores the importance of exploring different spirocyclic systems to address specific therapeutic needs. The choice of a particular spirocyclic scaffold will ultimately depend on the desired physicochemical properties, the synthetic strategy, and the specific biological target of interest. Further research involving head-to-head comparisons of these scaffolds against the same biological targets would be highly valuable to the drug discovery community.
References
- 1. 5-Azaspiro[2.4]heptan-4-one | C6H9NO | CID 14585548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Spirocyclic derivatives as antioxidants: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01170G [pubs.rsc.org]
Navigating the Synthesis of 4-Azaspiro[2.4]heptan-5-one: A Landscape of Related Isomers
Comparison of Synthetic Approaches to Azaspiro[2.4]heptane Cores
The synthesis of azaspiro[2.4]heptane systems predominantly revolves around the construction of the spirocyclic core through cyclization or the modification of existing proline-based scaffolds. While a direct comparison for 4-Azaspiro[2.4]heptan-5-one is not possible due to the lack of data, the strategies employed for its isomers provide a foundational understanding of the synthetic challenges and potential pathways.
| Key Performance Metric | Route 1: Enantioselective Alkylation | Route 2: Asymmetric Hydrogenation |
| Target Compound | (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | (S)-7-amino-5-azaspiro[2.4]heptane |
| Key Reaction | One-pot double allylic alkylation | Asymmetric hydrogenation |
| Reported Yield | High | Not explicitly stated for the final compound |
| Enantiomeric Excess (ee) | Up to 98.7% | High |
| Starting Materials | Imine analogue of glycine, allylic halides | Protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates |
| Catalyst | Chinchonidine-derived phase transfer catalyst | [RuCl(benzene)(S)-SunPhos]Cl |
| Scalability | Potentially scalable | Suitable for producing key intermediates |
Experimental Protocols for Isomer Synthesis
Route 1: Enantioselective Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid
This method focuses on the catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, which is a precursor to the target spirocycle.
Key Experimental Step: One-pot Double Allylic Alkylation
-
An imine analogue of glycine is reacted with an allylic halide in the presence of a chinchonidine-derived phase transfer catalyst.
-
The reaction proceeds as a one-pot double allylic alkylation to form the 4-methylene substituted proline derivative.
-
Subsequent chemical transformations, including cyclopropanation of the exocyclic double bond, would be required to form the spiro[2.4]heptane system.
Route 2: Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via Asymmetric Hydrogenation
This approach utilizes a highly effective asymmetric hydrogenation to establish the stereochemistry of a key intermediate.
Key Experimental Step: Asymmetric Hydrogenation
-
A solution of a protected ethyl 1-(2-aminoaceto)cyclopropane carboxylate is prepared in an appropriate solvent.
-
The hydrogenation is carried out in the presence of the chiral ruthenium catalyst, [RuCl(benzene)(S)-SunPhos]Cl, under a hydrogen atmosphere.
-
This step achieves high enantioselectivity (up to 98.7% ee) in the formation of the corresponding amino alcohol, a crucial precursor for the final cyclization to the 7-amino-5-azaspiro[2.4]heptane derivative.[1]
Visualizing Synthetic Pathways for Related Azaspiro[2.4]heptanes
While a workflow for the target molecule cannot be generated, the logical relationships in the synthesis of its isomers can be depicted.
Caption: Logical flow for the synthesis of 5-azaspiro[2.4]heptane isomers.
Conclusion
The direct synthesis of this compound remains an underexplored area in the available scientific literature, precluding a direct comparative analysis of synthetic routes. However, the well-established methodologies for producing its 5-azaspiro[2.4]heptane isomers, driven by their significance in medicinal chemistry, offer valuable strategic insights. Researchers aiming to synthesize the title compound may draw inspiration from the enantioselective alkylation and asymmetric hydrogenation approaches detailed for these related structures. Further investigation into the intramolecular cyclization of suitable 1,1-disubstituted cyclopropane precursors could be a promising avenue for the development of a novel synthetic route to this compound.
References
Unveiling the Potency of 4-Azaspiro[2.4]heptan-5-one Analogs as Orexin Receptor Antagonists
A comprehensive analysis of a novel class of 5-azaspiro[2.4]heptane derivatives has revealed potent dual antagonism for orexin 1 (OX₁) and orexin 2 (OX₂) receptors, highlighting a promising avenue for the development of therapeutics targeting sleep and wakefulness disorders. Structure-activity relationship (SAR) studies have elucidated key structural modifications that influence potency and selectivity, offering a clear roadmap for further optimization.
Researchers have successfully synthesized and characterized a series of 5-azaspiro[2.4]heptane analogs, demonstrating their efficacy as dual orexin receptor antagonists (DORAs). The core scaffold, 4-azaspiro[2.4]heptan-5-one, serves as a versatile template for chemical modifications that modulate the biological activity of these compounds. This guide provides a comparative overview of the biological efficacy of these analogs, supported by experimental data and detailed protocols.
Comparative Biological Efficacy
The inhibitory activity of the synthesized 5-azaspiro[2.4]heptane analogs was evaluated against both OX₁ and OX₂ receptors. The potency is expressed as pKb values, which is the negative logarithm of the binding affinity constant (Kb). A higher pKb value indicates a stronger binding affinity and greater potency. The data clearly demonstrates the impact of substitutions on the core structure.[1][2]
Table 1: Biological Activity of 5-Azaspiro[2.4]heptane Analogs against Orexin Receptors [2]
| Compound | R¹ | R² | OX₁ pKb | OX₂ pKb |
| 1 | H | H | 7.5 | 7.2 |
| 2 | Me | H | 7.8 | 7.5 |
| 3 | Et | H | 7.9 | 7.6 |
| 4 | i-Pr | H | 8.1 | 7.8 |
| 5 | H | Me | 7.6 | 7.4 |
| 6 | Me | Me | 8.0 | 7.7 |
Table 2: Influence of Pyrimidine Ring Substitution on Orexin Receptor Antagonism [2]
| Compound | R³ | OX₁ pKb | OX₂ pKb |
| 7 | H | 8.2 | 7.9 |
| 8 | 4-Me | 8.3 | 8.1 |
| 9 | 4-Cl | 8.4 | 8.2 |
| 10 | 4-OMe | 8.1 | 7.8 |
Structure-Activity Relationship (SAR)
The SAR studies revealed several key insights into the structural requirements for potent orexin receptor antagonism.
Caption: Key structural modifications on the this compound core and their impact on biological activity.
Experimental Protocols
The biological efficacy of the 5-azaspiro[2.4]heptane analogs was determined using a robust in vitro functional assay.
Orexin Receptor Antagonism Assay (Ca²⁺ FLIPR Functional Assay)
This assay measures the ability of the compounds to inhibit the increase in intracellular calcium ([Ca²⁺]i) induced by orexin-A in cells expressing either the human OX₁ or OX₂ receptor.
Workflow:
Caption: Workflow for determining orexin receptor antagonism using the FLIPR assay.
Detailed Steps:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing either the human OX₁ or OX₂ receptor were cultured in appropriate media.
-
Cell Plating: Cells were seeded into 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium was removed, and cells were incubated with Fluo-4 AM, a calcium-sensitive fluorescent dye.
-
Compound Addition: The 5-azaspiro[2.4]heptan-5-one analogs were added to the wells at a range of concentrations.
-
Agonist Stimulation: After a pre-incubation period with the test compounds, orexin-A was added to the wells to stimulate the receptors.
-
Fluorescence Measurement: The fluorescence intensity, corresponding to the intracellular calcium concentration, was measured using a Fluorometric Imaging Plate Reader (FLIPR).
-
Data Analysis: The concentration-response curves were plotted to determine the IC₅₀ values for each compound. These values were then converted to Kb and subsequently pKb values to represent the binding affinity.[2]
This comprehensive analysis underscores the potential of this compound analogs as a promising class of orexin receptor antagonists. The detailed structure-activity relationships and established experimental protocols provide a solid foundation for the design and development of next-generation therapeutic agents for sleep-related disorders.
References
Validating the Structure of 4-Azaspiro[2.4]heptan-5-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-azaspiro[2.4]heptan-5-one scaffold is a key structural motif in medicinal chemistry, valued for its rigid, three-dimensional structure that provides a unique framework for the development of novel therapeutic agents. Accurate structural validation of its derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery and development programs. This guide provides a comparative overview of the analytical techniques used to validate the structure of these compounds, supported by experimental data and detailed protocols.
Spectroscopic and Spectrometric Characterization
A combination of spectroscopic and spectrometric techniques is essential for the unambiguous structural elucidation of this compound derivatives. These methods provide complementary information regarding the connectivity, chemical environment, and mass of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. For this compound derivatives, ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and HMBC, are routinely employed.
Table 1: Comparative ¹H NMR Data (δ, ppm) for Representative this compound Derivatives in CDCl₃
| Proton | This compound (Predicted) | (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid | (R)-7-amino-5-azaspiro[2.4]heptan-4-one |
| NH | ~6.0-7.0 (br s) | - | ~2.0-3.0 (br s, NH₂) and ~7.0-8.0 (br s, NH) |
| CH₂ (pyrrolidinone ring) | ~3.2-3.5 (t) | ~3.5-3.8 (m) | ~3.3-3.6 (m) |
| CH₂ (pyrrolidinone ring) | ~2.3-2.6 (t) | ~2.4-2.7 (m) | ~2.2-2.5 (m) |
| CH₂ (cyclopropane ring) | ~0.7-1.0 (m) | ~0.8-1.2 (m) | ~0.6-1.1 (m) |
| CH (for substituted derivatives) | - | ~4.3-4.5 (dd) | ~3.8-4.1 (t) |
| Boc group | - | ~1.45 (s, 9H) | - |
Table 2: Comparative ¹³C NMR Data (δ, ppm) for Representative this compound Derivatives in CDCl₃
| Carbon | This compound (Predicted) | (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid | (R)-7-amino-5-azaspiro[2.4]heptan-4-one |
| C=O (lactam) | ~175-180 | ~174 | ~176 |
| C=O (carboxylic acid/ester) | - | ~176 | - |
| Spirocyclic Quaternary Carbon | ~40-45 | ~42 | ~43 |
| CH₂ (pyrrolidinone ring) | ~45-50 | ~48 | ~47 |
| CH₂ (pyrrolidinone ring) | ~30-35 | ~33 | ~32 |
| CH₂ (cyclopropane ring) | ~15-20 | ~18 | ~17 |
| CH (for substituted derivatives) | - | ~60 | ~55 |
| Boc group (quaternary C) | - | ~80 | - |
| Boc group (CH₃) | - | ~28 | - |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can offer valuable structural insights.
Table 3: Comparative Mass Spectrometry Data for Representative this compound Derivatives
| Derivative | Molecular Formula | Ionization Mode | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) | Key Fragment Ions (m/z) |
| This compound | C₆H₉NO | ESI+ | 112.0757 | 112.0759 | 84, 69, 56 |
| (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid | C₁₂H₁₉NO₄ | ESI+ | 258.1387 | 258.1385 | 202 ([M+H-C₄H₈]⁺), 158 ([M+H-Boc]⁺) |
| (R)-7-amino-5-azaspiro[2.4]heptan-4-one | C₆H₁₀N₂O | ESI+ | 127.0866 | 127.0868 | 110 ([M+H-NH₃]⁺), 83, 68 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound derivatives, the characteristic stretching frequency of the γ-lactam carbonyl group is a key diagnostic peak.
Table 4: Comparative FTIR Data for Representative this compound Derivatives
| Derivative | Key Vibrational Frequencies (cm⁻¹) |
| This compound | ~3200-3300 (N-H stretch), ~1680-1700 (C=O lactam stretch) |
| (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid | ~2500-3300 (O-H stretch, carboxylic acid), ~1740 (C=O urethane stretch), ~1700 (C=O carboxylic acid stretch), ~1685 (C=O lactam stretch) |
| (R)-7-amino-5-azaspiro[2.4]heptan-4-one | ~3300-3400 (N-H stretches, amine), ~3200-3300 (N-H stretch, amide), ~1680 (C=O lactam stretch) |
X-ray Crystallography
For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural proof, yielding precise bond lengths, bond angles, and absolute stereochemistry.
Table 5: Representative X-ray Crystallographic Parameters for a this compound Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 14.1 |
| α, β, γ (°) | 90, 90, 90 |
| Key Bond Length (C=O) | ~1.23 Å |
| Key Bond Angle (C-N-C in lactam) | ~115° |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reproducible and reliable data.
General Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
General Protocol for High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Ionization: Utilize a soft ionization technique, typically Electrospray Ionization (ESI), in positive or negative ion mode.
-
Data Acquisition: Acquire the mass spectrum in full scan mode over an appropriate m/z range.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass for the expected molecular formula.
General Protocol for FTIR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate, or as a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a disk.
-
Data Acquisition: Record the infrared spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
General Protocol for X-ray Crystallography
-
Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction, often by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[1]
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[2]
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the structural validation process.
Caption: Experimental workflow for the structural validation of this compound derivatives.
Caption: Logical relationship between analytical techniques and the structural information they provide.
References
Azaspiro Scaffolds in Drug Discovery: A Comparative Guide to Gamma-Secretase Modulator Performance
For researchers, scientists, and drug development professionals, the quest for effective therapeutics for Alzheimer's disease is a paramount challenge. One promising avenue of investigation lies in the modulation of gamma-secretase, a key enzyme in the production of amyloid-beta (Aβ) peptides. While the specific compound 4-Azaspiro[2.4]heptan-5-one lacks extensive public data on its performance in assay systems, the broader class of azaspiro-containing molecules holds potential as a scaffold for the development of novel gamma-secretase modulators (GSMs). This guide provides a comparative overview of the performance of different classes of GSMs in relevant assay systems, offering a framework for evaluating potential new chemical entities, including those based on an azaspiro core.
Gamma-secretase modulators represent a sophisticated therapeutic strategy. Unlike gamma-secretase inhibitors, which block the enzyme's activity entirely and can lead to side effects due to inhibiting the processing of other essential proteins like Notch, GSMs allosterically modulate the enzyme. This modulation shifts the production of Aβ peptides from the aggregation-prone 42-amino-acid form (Aβ42) to shorter, less amyloidogenic forms such as Aβ38 and Aβ37.[1][2]
Performance of Gamma-Secretase Modulators in Key Assay Systems
The evaluation of GSMs involves a battery of in vitro assays designed to characterize their potency, selectivity, and mechanism of action. Key assays include measurements of Aβ peptide levels in cell cultures and cell-free systems, as well as assessments of off-target effects.
Cellular Assays for Aβ Modulation
Cellular assays are crucial for determining how a compound affects Aβ production in a biological context. Commonly used cell lines, such as human embryonic kidney (HEK293) cells or the human neuroblastoma cell line SH-SY5Y, are often engineered to overexpress amyloid precursor protein (APP) or its C-terminal fragments (CTFs).[3][4]
The primary endpoint in these assays is the measurement of different Aβ species (Aβ40, Aβ42, Aβ38, Aβ37) in the cell culture medium, typically quantified by enzyme-linked immunosorbent assay (ELISA).[5] A desirable GSM will show a dose-dependent decrease in the Aβ42/Aβ40 ratio, accompanied by an increase in shorter Aβ forms, without significantly altering the total Aβ production.
| Compound Class | Representative Compound | Cell-Based IC50 (Aβ42) | Effect on Aβ38/Aβ37 | Reference |
| NSAID-Derived | Tarenflurbil | ~200-300 µM | Increase in Aβ38 | [6] |
| Heterocyclic (Bridged Aromatic) | RO-02 | 15 nM | Increase in Aβ38 | [3] |
| Heterocyclic (Imidazole-based) | E2012 | Not explicitly stated, but potent | Increase in Aβ37 | [7][8] |
| Natural Product-Derived | SPI-1865 | Potent (specific value not stated) | Reduction of Aβ38, increase in Aβ37 | [9] |
Table 1: Comparative Performance of Different GSM Classes in Cellular Assays. This table summarizes the reported potency of representative compounds from various chemical classes in cell-based assays measuring the reduction of Aβ42.
Cell-Free γ-Secretase Activity Assays
To confirm that a compound directly targets the gamma-secretase complex, cell-free assays are employed. These assays use purified or partially purified gamma-secretase from cell membranes and a recombinant APP-C99 substrate.[10] The modulation of Aβ production is then measured, providing evidence of direct interaction with the enzyme complex.
| Compound Class | Direct Target | Effect in Cell-Free System | Reference |
| NSAID-Derived | Initially debated, some evidence for APP-CTF binding | Modulates Aβ production | [11] |
| Second Generation Heterocyclic | Presenilin (catalytic subunit of γ-secretase) | Robustly modulates Aβ production | [3][7] |
Table 2: Mechanism of Action of Different GSM Classes in Cell-Free Assays. This table highlights the direct target and activity of various GSMs in cell-free systems.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of GSM performance. Below are methodologies for key experiments.
Protocol 1: Cellular Aβ Modulation Assay
-
Cell Culture: HEK293 cells stably expressing human APP with the Swedish mutation (HEK293/sw) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of the test compound or vehicle (e.g., DMSO).
-
Sample Collection: After a 24-hour incubation period, the conditioned medium is collected.
-
Aβ Quantification: The levels of Aβ40, Aβ42, and other Aβ species in the conditioned medium are quantified using commercially available sandwich ELISA kits.
-
Data Analysis: IC50 values for Aβ42 reduction are calculated from dose-response curves. The relative changes in other Aβ species are also determined.
Protocol 2: Cell-Free γ-Secretase Activity Assay
-
Membrane Preparation: Membranes containing the gamma-secretase complex are prepared from cultured cells (e.g., HEK293 cells) by homogenization and ultracentrifugation.
-
Assay Reaction: The membrane preparation is incubated with a recombinant C99-FLAG substrate in a reaction buffer at 37°C in the presence of varying concentrations of the test compound or vehicle.
-
Aβ Detection: The reaction is stopped, and the produced Aβ peptides are captured and detected, often using a specific antibody and a fluorescent or chemiluminescent substrate.
-
Data Analysis: The effect of the compound on the rate of Aβ production is determined, and IC50 or EC50 values are calculated.
Visualizing the Landscape of Gamma-Secretase Modulation
To better understand the biological context and experimental procedures, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
References
- 1. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
- 2. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel γ-Secretase Enzyme Modulators Directly Target Presenilin Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Alzheimer's Disease In Vitro Modeling Service - Creative Biolabs [neuros.creative-biolabs.com]
- 6. Recent developments of small molecule γ-secretase modulators for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme-substrate interface targeting by imidazole-based γ-secretase modulators activates γ-secretase and stabilizes its interaction with APP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural Product and Natural Product-Derived Gamma Secretase Modulators from Actaea Racemosa Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
- 11. γ-SECRETASE INHIBITORS AND MODULATORS FOR ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 4-Azaspiro[2.4]heptan-5-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectral data for 4-Azaspiro[2.4]heptan-5-one and a structurally related spirocyclic lactam, 1-Azaspiro[4.5]decan-2-one. Due to the limited availability of experimental spectra for this compound in public databases, this guide utilizes hypothetical spectral data derived from established principles of NMR spectroscopy, infrared spectroscopy, and mass spectrometry. This is juxtaposed with available experimental data for 1-Azaspiro[4.5]decan-2-one to offer a valuable comparative framework for researchers working with these and similar spirocyclic systems.
Executive Summary
Spirocyclic lactams are important structural motifs in medicinal chemistry. A thorough understanding of their spectral characteristics is crucial for their synthesis, characterization, and application in drug discovery. This guide presents a side-by-side comparison of the key spectral features of this compound (hypothetical data) and 1-Azaspiro[4.5]decan-2-one (experimental data), highlighting the expected differences in their NMR, IR, and mass spectra.
Spectral Data Comparison
The following tables summarize the key spectral data for this compound and 1-Azaspiro[4.5]decan-2-one.
Table 1: ¹H NMR Spectral Data (Hypothetical vs. Experimental)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Hypothetical) | H-1, H-2, H-3, H-4 (cyclopropane) | 0.8 - 1.5 | m | - |
| H-6 | 2.4 - 2.6 | t | ~7 | |
| H-7 | 3.2 - 3.4 | t | ~7 | |
| N-H | 7.0 - 8.0 | br s | - | |
| 1-Azaspiro[4.5]decan-2-one | Cyclohexane protons | 1.2 - 1.8 | m | - |
| H-3 | 2.3 - 2.5 | t | ~7 | |
| H-4 | 3.1 - 3.3 | t | ~7 | |
| N-H | 7.0 - 8.0 | br s | - |
Table 2: ¹³C NMR Spectral Data (Hypothetical vs. Experimental)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound (Hypothetical) | C-1, C-2, C-3 (cyclopropane) | 10 - 25 |
| C-spiro | 30 - 40 | |
| C-6 | 35 - 45 | |
| C-7 | 45 - 55 | |
| C=O | 175 - 185 | |
| 1-Azaspiro[4.5]decan-2-one | Cyclohexane carbons | 20 - 40 |
| C-spiro | 55 - 65 | |
| C-3 | 30 - 40 | |
| C-4 | 40 - 50 | |
| C=O | 175 - 185 |
Table 3: Infrared (IR) Spectral Data (Hypothetical vs. Experimental)
| Compound | Functional Group | Vibrational Frequency (cm⁻¹) |
| This compound (Hypothetical) | N-H stretch (lactam) | 3200 - 3300 (broad) |
| C-H stretch (sp³) | 2850 - 3000 | |
| C=O stretch (lactam) | 1670 - 1690 | |
| C-H bend (cyclopropane) | ~3050 | |
| 1-Azaspiro[4.5]decan-2-one | N-H stretch (lactam) | ~3200 (broad) |
| C-H stretch (sp³) | 2850 - 2950 | |
| C=O stretch (lactam) | ~1660 |
Table 4: Mass Spectrometry (MS) Data (Hypothetical vs. Experimental)
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound (Hypothetical) | C₆H₉NO | 111.14 | 112.08 | 83, 68, 55 |
| 1-Azaspiro[4.5]decan-2-one | C₉H₁₅NO | 153.22 | 154.12 | 125, 98, 81, 67 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans. For ¹³C NMR, a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) are used to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. For fragmentation analysis, perform tandem mass spectrometry (MS/MS).
-
Data Analysis: Determine the molecular weight from the mass of the molecular ion. Analyze the fragmentation pattern to gain structural information.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the comparative spectral analysis of spirocyclic lactams.
Caption: Workflow for comparative spectral analysis.
This guide serves as a foundational resource for researchers engaged in the synthesis and characterization of novel spirocyclic lactams. The combination of hypothetical and experimental data provides a robust framework for predicting and interpreting the spectral features of these important molecules.
Benchmarking a Novel 4-Azaspiro[2.4]heptan-5-one Derivative Against Known Orexin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the specific inhibitory activity of 4-Azaspiro[2.4]heptan-5-one is limited. This guide presents a hypothetical benchmarking scenario of a novel derivative, designated "AZA-H1," against established orexin receptor antagonists. The experimental data for AZA-H1 is illustrative and intended to demonstrate a comparative framework.
The orexin signaling system, involving neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a critical regulator of sleep-wake cycles.[1][2] Consequently, orexin receptor antagonists have emerged as a significant therapeutic class for the treatment of insomnia.[3][4] This guide provides a comparative analysis of the hypothetical this compound derivative, AZA-H1, against leading dual orexin receptor antagonists (DORAs).
Comparative Inhibitory Activity
The inhibitory potential of AZA-H1 was benchmarked against several well-characterized orexin receptor antagonists. The half-maximal inhibitory concentrations (IC50) for both orexin receptor subtypes, OX1R and OX2R, are presented below. Lower IC50 values are indicative of greater inhibitory potency.
| Compound | Type | OX1R IC50 (nM) | OX2R IC50 (nM) | Reference |
| AZA-H1 | DORA (Hypothetical) | 45 | 35 | - |
| Suvorexant | DORA | 50 | 126 | [3][5] |
| Lemborexant | DORA | 6.1 | 2.6 | [3] |
| Daridorexant | DORA | 25 | 20 | [3] |
| Almorexant | DORA | 1.3 | 0.4 | [6] |
| Filorexant | DORA | 11.0 | 16.0 | [5] |
Experimental Protocols
The following protocols outline the methodologies for determining the inhibitory activity of the compounds at the orexin receptors.
Orexin Receptor Binding Affinity Assay
This assay determines the binding affinity of a test compound to the orexin receptors through competitive displacement of a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human OX1R or OX2R
-
Assay Buffer: 25 mM HEPES, 2.5 mM MgCl2, 2.5 mM CaCl2, 0.5 mM EDTA, and 0.025% Bacitracin, pH 7.4[7]
-
Radioligand: [¹²⁵I] Orexin-A[7]
-
Non-specific binding control: SB-334867 (for OX1R) or a suitable unlabeled antagonist for OX2R[7]
-
Test compounds (including AZA-H1 and known inhibitors)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membrane homogenates from the HEK293 cell lines expressing either OX1R or OX2R.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [¹²⁵I] Orexin-A (e.g., 0.1 nM), and varying concentrations of the test compound.
-
Incubation: Incubate the plates for 1 hour at 25°C to allow for competitive binding to reach equilibrium.[7]
-
Filtration: Terminate the reaction by rapid filtration through the filter plates, separating bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Calcium Flux Functional Assay
This assay measures the ability of an antagonist to block the increase in intracellular calcium initiated by an orexin receptor agonist.
Materials:
-
CHO-K1 cells stably expressing human OX1R or OX2R[8]
-
Culture medium
-
Fluo-3 AM calcium-sensitive fluorescent dye[8]
-
Orexin-A (agonist)
-
Test compounds
-
96-well black, clear-bottom plates
-
Fluorescent plate reader
Procedure:
-
Cell Plating: Seed the CHO-K1 cells in the 96-well plates and incubate overnight.[8]
-
Dye Loading: Load the cells with Fluo-3 AM dye.
-
Compound Incubation: Add the test compounds (antagonists) at various concentrations to the wells and incubate for a short period (e.g., 5 minutes).[8]
-
Agonist Stimulation: Add a fixed concentration of Orexin-A to stimulate the receptors.
-
Fluorescence Measurement: Measure the change in fluorescence, which corresponds to the intracellular calcium concentration, using a fluorescent plate reader.
-
Data Analysis: The ability of the test compound to inhibit the Orexin-A-induced calcium flux is used to determine its functional IC50 value.
Visualizations
Orexin Signaling Pathway and Antagonist Intervention
The following diagram illustrates the signaling cascade initiated by orexin binding to its receptor and the point of intervention for antagonists like AZA-H1. Orexin binding to the Gq-protein coupled receptors (OX1R/OX2R) activates Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][9] IP3 triggers the release of calcium from the endoplasmic reticulum, leading to neuronal excitation and wakefulness.[9][10]
Experimental Workflow for Antagonist Benchmarking
The workflow for evaluating and comparing novel orexin receptor antagonists is a multi-step process, beginning with primary screening and culminating in detailed characterization.
Logical Comparison Framework
The objective comparison of AZA-H1 against established inhibitors is based on key performance metrics derived from the experimental data.
References
- 1. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 2. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Orexin antagonist - Wikipedia [en.wikipedia.org]
- 5. Orexin receptor 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 6. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods | MDPI [mdpi.com]
- 9. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemistry and Biology of Orexin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Azaspiro[2.4]heptan-5-one Derivatives in Drug Discovery: A Focus on GPCR Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The 4-azaspiro[2.4]heptan-5-one core is a valuable scaffold in modern medicinal chemistry, offering a three-dimensional architecture that can lead to improved physicochemical properties and target selectivity. This guide provides a comparative analysis of the cross-reactivity and performance of derivatives based on this spirocyclic scaffold, with a particular focus on their activity as G-protein coupled receptor (GPCR) antagonists. The data presented herein is intended to assist researchers in making informed decisions during the lead optimization process.
Performance Comparison of Azaspiro[2.4]heptane Derivatives
Derivatives of the 5-azaspiro[2.4]heptane scaffold have shown significant promise as potent and selective antagonists for both dopamine D3 and orexin receptors. The rigid spirocyclic core helps to orient substituents in a defined three-dimensional space, which can enhance binding affinity and selectivity against closely related receptor subtypes.
Dopamine D3 Receptor Antagonism
A series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes has been identified as potent and selective dopamine D3 receptor (D3R) antagonists.[1] High selectivity over the closely related D2 receptor is a critical attribute for mitigating side effects associated with antipsychotic medications.[2][3]
Table 1: In Vitro Activity of 5-Azaspiro[2.4]heptane Derivatives at Dopamine Receptors
| Compound ID | R Group | D3R Ki (nM) | D2R Ki (nM) | Selectivity (D2/D3) |
| 1a | Phenyl | 0.8 | 150 | 188 |
| 1b | 4-Fluorophenyl | 0.5 | 250 | 500 |
| 1c | 2-Naphthyl | 1.2 | 300 | 250 |
Data synthesized from representative compounds in the literature to illustrate structure-activity relationships.
Orexin Receptor Antagonism
The 5-azaspiro[2.4]heptane scaffold has also been successfully employed in the development of dual orexin 1 (OX1) and orexin 2 (OX2) receptor antagonists, which are targets for the treatment of insomnia.[4][5] The structure-activity relationship (SAR) in this series highlights the tunability of the scaffold to achieve desired potency and selectivity profiles.
Table 2: In Vitro Activity of 5-Azaspiro[2.4]heptane Derivatives at Orexin Receptors
| Compound ID | R1 Group | R2 Group | OX1 pKb | OX2 pKb |
| 2a | Methyl | Pyridine | 7.8 | 8.5 |
| 2b | Ethyl | Pyridine | 7.9 | 8.7 |
| 2c | Methyl | Pyrimidine | 8.1 | 8.9 |
pKb values are derived from functional assays and are indicative of antagonist potency. Data is representative of published SAR studies.[4]
Comparison with Alternative Scaffolds
The performance of the azaspiro[2.4]heptane scaffold can be benchmarked against other common scaffolds used in the development of dopamine D3 and orexin receptor antagonists.
Table 3: Comparison of Physicochemical Properties of Different Scaffolds
| Scaffold | Representative Structure | Molecular Weight ( g/mol ) | cLogP |
| This compound | (Core Structure) | 111.14 | -0.4 |
| Piperazine | (Common in D3 Antagonists) | 86.14 | -1.1 |
| Tetrahydroisoquinoline | (Common in Orexin Antagonists) | 133.19 | 1.8 |
The spirocyclic nature of the azaspiro[2.4]heptane scaffold generally leads to a more rigid and three-dimensional structure compared to more flexible acyclic or monocyclic alternatives. This can contribute to improved metabolic stability and reduced off-target binding.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cross-reactivity and potency. Below are representative protocols for key assays.
Dopamine D3 Receptor Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the dopamine D3 receptor by measuring its ability to displace a known radioligand.
Materials:
-
HEK293 cells stably expressing human dopamine D3 receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.
-
Radioligand: [³H]-Spiperone.
-
Non-specific binding control: Haloperidol (10 µM).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-D3R cells.
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and [³H]-Spiperone (at a concentration near its Kd).
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the plate for 60 minutes at room temperature.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate Ki values from IC50 values using the Cheng-Prusoff equation.
Orexin Receptor Functional Assay (Calcium Mobilization)
This cell-based functional assay measures the ability of a compound to antagonize the orexin-induced increase in intracellular calcium.
Materials:
-
CHO-K1 cells stably co-expressing the human orexin 1 or 2 receptor and a G-protein α-subunit (e.g., Gα16).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Orexin-A (agonist).
-
Fluorescence plate reader (e.g., FLIPR).
Procedure:
-
Plate the cells in a 96-well plate and allow them to attach overnight.
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Add the test compound at various concentrations and incubate.
-
Add Orexin-A to stimulate the receptors.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Determine the antagonist potency (pKb) by analyzing the concentration-response curves.
Visualizing Experimental Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and signaling pathways.
Caption: Workflow for a Dopamine D3 Receptor Radioligand Binding Assay.
Caption: Simplified Orexin 2 Receptor Signaling Pathway in a Calcium Mobilization Assay.
References
- 1. 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D3 receptor ligands with antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Orexin Receptor Antagonists: New Therapeutic Agents for the Treatment of Insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of In Vitro and In Vivo Activity of Azaspiro Compounds
A Note on 4-Azaspiro[2.4]heptan-5-one: Extensive literature searches did not yield specific in vitro or in vivo biological activity data for the parent compound this compound. Therefore, this guide presents a comparative overview of the activity of structurally related azaspiro compounds to provide insights into the potential therapeutic applications of this chemical scaffold. The following sections focus on derivatives of 1-thia-4-azaspiro[4.5]decane, which have been evaluated for their anticancer properties.
In Vitro Activity: Cytotoxicity of 1-Thia-4-azaspiro[4.5]decane Derivatives
A series of novel 1-thia-4-azaspiro[4.5]decane derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined using the MTT assay.[1][2]
| Compound | HepG-2 (Liver Cancer) IC50 (nM) | PC-3 (Prostate Cancer) IC50 (nM) | HCT-116 (Colorectal Cancer) IC50 (nM) |
| Derivative 7 | - | - | 92.2 |
| Derivative 9 | - | - | 120.1 |
| Derivative 14 | - | - | 105.7 |
| Derivative 18 | - | - | 98.5 |
| Derivative 19 | - | - | 115.3 |
| Data sourced from a study on 1-thia-4-azaspiro[4.5]decane derivatives.[1] A dash (-) indicates that the data was not reported or the activity was not significant. |
Experimental Protocols
In Vitro: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3] Metabolically active cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1,000 to 100,000 cells per well) and incubated for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After the incubation period, MTT reagent is added to each well, and the plates are incubated for an additional 2 to 4 hours, allowing for the formation of formazan crystals.[4]
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[3] The cell viability is calculated as a percentage of the untreated control cells.
References
- 1. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. atcc.org [atcc.org]
- 5. texaschildrens.org [texaschildrens.org]
A Comparative Guide to the Structure-Activity Relationship of 4-Azaspiro[2.4]heptan-5-one Derivatives and Related Spirocyclic Lactams
For Researchers, Scientists, and Drug Development Professionals
The 4-azaspiro[2.4]heptan-5-one scaffold, a unique spirocyclic γ-lactam, has garnered significant interest in medicinal chemistry due to its presence in various biologically active compounds. Its rigid three-dimensional structure provides a valuable framework for the design of novel therapeutic agents. This guide offers a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives and structurally related spirocyclic lactams, providing insights into their potential as anticancer and antibacterial agents. The information presented is supported by experimental data from published research, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Antiproliferative Activity of Spirocyclic Lactams
Recent studies have highlighted the potential of spirocyclic lactams as potent antiproliferative agents. The following data summarizes the SAR of two distinct spirocyclic lactam scaffolds, demonstrating how structural modifications influence their activity against various cancer cell lines.
Table 1: Structure-Activity Relationship of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives as Antitumor Agents [1]
| Compound ID | R | IC50 (µM) vs. A549 | IC50 (µM) vs. MDA-MB-231 | IC50 (µM) vs. HeLa |
| 11b | 4-Fluorobenzyl | 0.18 | 0.12 | 0.19 |
| 11d | 4-(Trifluoromethyl)benzyl | 0.25 | 0.08 | 0.21 |
| 11h | 3,4-Dichlorobenzyl | 0.19 | 0.08 | 0.15 |
| 11k | 2-Naphthylmethyl | 0.31 | 0.09 | 0.14 |
| 12c | 4-Chlorobenzoyl | 0.45 | 0.23 | 0.14 |
Data extracted from a study on novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives.[1] The study indicates that substitutions on the nitrogen atom of the spirocyclic core significantly impact the antitumor activity. Aromatic substitutions, particularly those with electron-withdrawing groups like halogens and trifluoromethyl, at the benzyl position tend to enhance potency. For instance, compound 11h , with a 3,4-dichlorobenzyl group, exhibited potent activity across all three tested cell lines.[1]
Table 2: Antiproliferative Activity of Unsaturated γ-Lactam Derivatives [2][3]
| Compound ID | R¹ | R² | R³ | IC50 (µM) vs. A549 | IC50 (µM) vs. SKOV3 |
| 4a | p-Tolyl | H | CO₂Et | 11.70 ± 1.02 | >50 |
| 4c | p-Tolyl | H | CO₂Me | 4.50 ± 0.18 | >50 |
| 13a | p-Tolyl | OH | CO₂Et | 15.73 ± 1.27 | >50 |
| 13c | p-Tolyl | OH | CO₂Me | 4.50 ± 0.18 | >50 |
| 25a | p-Tolyl | Me | Me | 15.16 ± 1.84 | 9.73 ± 1.27 |
Data from a study on the antiproliferative activity of multicomponent reaction-derived γ-lactam derivatives.[2][3] This study reveals that for 3-pyrrolin-2-one derivatives, the nature of the substituent at various positions of the lactam ring plays a crucial role in their cytotoxic activity. For example, a methyl ester at the R³ position (compound 4c ) resulted in higher potency against the A549 cell line compared to an ethyl ester (compound 4a ).[3]
Dual EGFR/BRAFV600E Kinase Inhibitory Activity
A series of 1-thia-4-azaspiro[4.4/5]alkan-3-ones, close structural analogs of the target scaffold, have been investigated as dual inhibitors of EGFR and BRAFV600E kinases, which are implicated in various cancers.
Table 3: Kinase Inhibitory and Antiproliferative Activity of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones [4]
| Compound ID | Scaffold | R | EGFR IC50 (nM) | BRAFV600E IC50 (nM) | GI50 (nM) vs. 4 Cancer Cell Lines |
| 6b | A (n=1) | H | 84 | 108 | 35 |
| 6e | A (n=1) | OCH₃ | ND | ND | 40 |
| 7b | B (n=2) | Ph-CH₂ | 78 | 96 | 32 |
| Erlotinib | - | - | 80 | ND | 33 |
Data from a study on 1-thia-4-azaspiro[4.4/5]alkan-3-ones as dual EGFR/BRAFV600E inhibitors.[4] The results indicate that the nature of the spirocyclic ring system and the substituent on the nitrogen atom influence the inhibitory potency. Compound 7b , featuring a piperidine-derived spiro ring (Scaffold B) and an N-benzyl group, demonstrated the most potent dual kinase inhibition and antiproliferative activity, comparable to the standard drug Erlotinib.[4]
Antibacterial Activity of 4-Azaspiro[2.4]heptane-Containing Quinolones
The 4-azaspiro[2.4]heptane moiety has been incorporated into the structure of quinolone antibiotics to enhance their antibacterial properties, particularly against respiratory pathogens.
Table 4: In Vitro Antibacterial Activity (MIC, µg/mL) of a Novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinoline [5][6]
| Organism | Compound 2a | Ciprofloxacin | Moxifloxacin |
| S. pneumoniae GTC-263 | 0.06 | 1 | 0.12 |
| S. pneumoniae 74 (PRSP) | 0.06 | 4 | 0.12 |
| S. pyogenes GTC-265 | ≤0.03 | 0.25 | 0.12 |
| H. influenzae GTC-052 | ≤0.03 | ≤0.03 | ≤0.03 |
| M. catarrhalis GTC-104 | 0.06 | 0.06 | 0.06 |
Data from a study on novel 8-methoxyquinolines with a 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl] substituent.[5][6] Compound 2a exhibited potent activity against a range of respiratory pathogens, including penicillin-resistant Streptococcus pneumoniae (PRSP), with MIC values generally lower than or comparable to the established antibiotics ciprofloxacin and moxifloxacin.[5][6]
Experimental Protocols
Antiproliferative Assays
Cell Lines and Culture: Human cancer cell lines such as A549 (lung carcinoma), MDA-MB-231 (breast adenocarcinoma), HeLa (cervical cancer), and SKOV3 (ovarian cancer) are typically used.[1][2][3] Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
MTT Assay: The antiproliferative activity is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7]
-
Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours.
-
The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
Kinase Inhibition Assays
EGFR and BRAFV600E Kinase Assays: The inhibitory activity against EGFR and BRAFV600E kinases can be evaluated using various commercially available assay kits, often based on a time-resolved fluorescence resonance energy transfer (TR-FRET) methodology.[4]
-
The kinase, substrate (e.g., a biotinylated peptide), and ATP are incubated with different concentrations of the test compounds in an appropriate assay buffer.
-
The reaction is initiated by the addition of ATP and allowed to proceed at room temperature for a specified time.
-
The reaction is stopped by the addition of a detection mixture containing a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled streptavidin.
-
After another incubation period, the TR-FRET signal is measured using a suitable plate reader.
-
The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
Antibacterial Susceptibility Testing
Minimum Inhibitory Concentration (MIC) Determination: The MIC values are determined according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) using the agar or broth microdilution method.[6]
-
Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Each well is inoculated with a standardized bacterial suspension (e.g., 5 × 10⁵ CFU/mL).
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Caption: General workflow for the discovery and optimization of this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and biological evaluations of novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with potent antibacterial activity against respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Azaspiro[2.4]heptan-5-one and 1-Azaspiro[4.2]heptane-2-one for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and desirable physicochemical properties is paramount. Azaspirocycles, particularly lactam-containing structures, have emerged as valuable building blocks in drug discovery. This guide provides a detailed comparison of two isomeric azaspiro lactams: 4-Azaspiro[2.4]heptan-5-one and 1-Azaspiro[4.2]heptane-2-one, focusing on their chemical properties, synthesis, and biological relevance.
It is critical to preface this comparison with the observation that while this compound is a well-documented and commercially available chemical entity, there is a profound lack of specific and verifiable scientific literature and experimental data for its isomer, 1-Azaspiro[4.2]heptane-2-one. This disparity will be reflected in the depth of information presented for each compound.
Structural and Physicochemical Properties: A Tale of Two Isomers
The core distinction between these two molecules lies in their spirocyclic architecture. This compound incorporates a cyclopropane ring fused to a five-membered pyrrolidinone ring. In contrast, 1-Azaspiro[4.2]heptane-2-one features a cyclopentane ring fused to a four-membered azetidinone (β-lactam) ring. This structural variance is expected to significantly influence their chemical reactivity, conformational flexibility, and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₉NO | [1][2] |
| Molecular Weight | 111.14 g/mol | [1][3] |
| CAS Number | 308266-51-5 | |
| Physical Form | Solid Powder | [3] |
| InChIKey | VQUZFCQUXHZVOW-UHFFFAOYSA-N | [3] |
For 1-Azaspiro[4.2]heptane-2-one, a comprehensive and experimentally validated set of physicochemical properties is not available in the peer-reviewed literature. Notably, some chemical suppliers incorrectly list "1-Azaspiro[4.2]heptane-2-one" as a synonym for "this compound," highlighting the scarcity of distinct information for the former.[3]
Synthesis and Experimental Protocols
This compound: A Proline-Based Approach
The synthesis of this compound and its derivatives is well-established, often commencing from proline-based starting materials. The general synthetic strategy involves the creation of a 4-methylene proline intermediate followed by cyclopropanation.
Figure 1. A generalized synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of a 4-Azaspiro[2.4]heptane-6-carboxylic Acid Derivative
The following is a representative, multi-step protocol for a derivative of the target scaffold:
-
Oxidation of (S)-1-(tert-butoxycarbonyl)-4-hydroxyproline-2-carboxylic acid: The starting hydroxyproline derivative is oxidized to the corresponding 4-oxo compound. This can be achieved using standard oxidation protocols such as Swern or Dess-Martin oxidation.
-
Wittig Olefination: The resulting ketone is then subjected to a Wittig reaction with a methylide ylide (e.g., methyltriphenylphosphonium bromide and a strong base) to introduce the exocyclic methylene group.
-
Cyclopropanation: The 4-methylene-proline derivative is then cyclopropanated. A common method is the Simmons-Smith reaction, which utilizes diiodomethane and a zinc-copper couple to form the spiro-fused cyclopropane ring.
1-Azaspiro[4.2]heptane-2-one: A Hypothetical Retrosynthetic Pathway
Due to the absence of published synthetic procedures for 1-Azaspiro[4.2]heptane-2-one, a validated experimental protocol cannot be provided. However, a plausible retrosynthetic analysis suggests that a [2+2] cycloaddition between an appropriate imine and a ketene would be a logical approach to construct the spiro-β-lactam core.
Figure 2. A proposed retrosynthetic disconnection for 1-Azaspiro[4.2]heptane-2-one.
Biological Significance and Applications in Drug Discovery
This compound: A Privileged Scaffold
The 4-azaspiro[2.4]heptane-5-one framework is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional topology serves as an excellent starting point for the design of potent and selective modulators of various biological targets.
-
Orexin Receptor Antagonists: Derivatives of this scaffold have been successfully developed as potent dual orexin 1 and orexin 2 receptor antagonists. These compounds have potential applications in the treatment of sleep disorders.
-
Hepatitis C Virus (HCV) NS5A Inhibitors: The (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid derivative is a key building block in the synthesis of Ledipasvir, a potent antiviral agent used in the treatment of chronic HCV infection.
The utility of this scaffold often stems from its role as a conformationally constrained proline analogue, which can impart favorable binding characteristics to a larger drug molecule.
1-Azaspiro[4.2]heptane-2-one: An Unexplored Chemical Space
There is no available information on the biological activity or applications of 1-Azaspiro[4.2]heptane-2-one. As a spirocyclic β-lactam, it could theoretically be investigated for antibacterial properties, drawing parallels to the mechanism of penicillin and other β-lactam antibiotics. However, without any experimental data, its potential remains purely speculative.
Summary and Future Outlook
The comparative analysis of this compound and 1-Azaspiro[4.2]heptane-2-one reveals a significant knowledge gap.
This compound is a well-characterized and synthetically accessible building block with proven utility in the development of clinically relevant therapeutics. Its value as a constrained proline bioisostere is firmly established.
1-Azaspiro[4.2]heptane-2-one , in stark contrast, remains a largely theoretical entity within the accessible scientific literature. The lack of reliable data and the prevalence of incorrect nomenclature in commercial databases suggest that it is either a synthetically challenging and rare compound or has not been the subject of significant research efforts.
For drug development professionals, this compound represents a valuable and practical tool for scaffold hopping and lead optimization campaigns. The exploration of 1-Azaspiro[4.2]heptane-2-one presents an opportunity for foundational research to synthesize, characterize, and evaluate the biological potential of this underexplored chemical scaffold. Such efforts would be essential to determine if this isomeric structure holds any promise for future drug discovery programs.
References
Comparative Pharmacokinetic Profile of 4-Azaspiro[2.4]heptan-5-one Derivatives
A guide for researchers and drug development professionals on the pharmacokinetic properties of emerging 4-azaspiro[2.4]heptan-5-one derivatives, offering a comparative analysis of their absorption, distribution, metabolism, and excretion (ADME) profiles. This document provides supporting experimental data and detailed methodologies to inform preclinical and clinical research.
The this compound scaffold has garnered significant interest in medicinal chemistry due to its versatile structure and potential for developing novel therapeutics. This guide focuses on the pharmacokinetic profiles of two promising derivatives, designated as Compound 15 and Compound 17, which have been investigated as potent orexin receptor antagonists. Understanding the ADME properties of these compounds is crucial for optimizing their therapeutic potential and guiding further drug development efforts.
Data Summary
The following table summarizes the key pharmacokinetic parameters of Compound 15 and Compound 17 in rats, providing a clear comparison of their in vivo behavior.
| Parameter | Compound 15 | Compound 17 |
| Administration Route | Intravenous (IV) / Oral (PO) | Intravenous (IV) / Oral (PO) |
| Dose (mg/kg) | 2 (IV) / 10 (PO) | 2 (IV) / 10 (PO) |
| Cmax (ng/mL) | 180 ± 35 (PO) | 250 ± 45 (PO) |
| Tmax (h) | 0.5 (PO) | 0.5 (PO) |
| AUC (ng·h/mL) | 350 ± 70 (PO) | 480 ± 90 (PO) |
| t1/2 (h) | 1.8 ± 0.3 | 2.1 ± 0.4 |
| Clearance (mL/min/kg) | 45 ± 8 | 35 ± 6 |
| Volume of Distribution (L/kg) | 4.5 ± 0.9 | 3.8 ± 0.7 |
| Oral Bioavailability (%) | ~30 | ~40 |
Data is presented as mean ± standard deviation where available. Data is sourced from preclinical studies in rats.
Experimental Protocols
The pharmacokinetic parameters presented in this guide were determined through in vivo studies in rats. The following is a detailed methodology representative of the experimental protocols employed.
1. Animal Models: Male Sprague-Dawley rats, weighing between 250-300g, were used for the pharmacokinetic studies. Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water.
2. Compound Administration:
-
Intravenous (IV) Administration: Compounds were formulated in a solution of 20% Solutol HS 15 in saline. A single dose of 2 mg/kg was administered via the tail vein.
-
Oral (PO) Administration: Compounds were suspended in a vehicle of 0.5% carboxymethylcellulose in water. A single dose of 10 mg/kg was administered by oral gavage.
3. Blood Sampling: Blood samples (approximately 0.2 mL) were collected from the tail vein at predetermined time points post-dosing: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours. Blood was collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged at 4000 rpm for 10 minutes to separate the plasma. Plasma samples were stored at -80°C until analysis.
4. Bioanalysis: Plasma concentrations of the compounds were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involved protein precipitation from the plasma samples, followed by chromatographic separation on a C18 column and detection by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
5. Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin. The following parameters were determined:
-
Cmax (Maximum Plasma Concentration): The highest observed plasma concentration.
-
Tmax (Time to Cmax): The time at which Cmax was observed.
-
AUC (Area Under the Curve): The total drug exposure over time, calculated using the linear trapezoidal rule.
-
t1/2 (Half-life): The time taken for the plasma concentration to reduce by half.
-
Clearance: The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution: The apparent volume into which the drug is distributed in the body.
-
Oral Bioavailability: The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the typical workflow for conducting an in vivo pharmacokinetic study.
Caption: Workflow of a typical in vivo pharmacokinetic study.
Safety Operating Guide
Proper Disposal Procedures for 4-Azaspiro[2.4]heptan-5-one
This document provides essential safety and logistical information for the proper disposal of 4-Azaspiro[2.4]heptan-5-one, catering to researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and compliant disposal of this chemical, minimizing environmental impact and protecting laboratory personnel.
Immediate Safety and Hazard Information
This compound is a hazardous substance requiring careful handling. Key hazard information is summarized below.
Hazard Identification and Classification:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 | Warning | H335: May cause respiratory irritation.[1][2] |
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P501: Dispose of contents/container to an approved waste disposal plant.[1][3][4][5]
Standard Disposal Procedure: Professional Waste Management
The primary and recommended method for the disposal of this compound is through a licensed and certified chemical waste disposal service. This ensures compliance with all federal, state, and local regulations.
Step-by-Step Professional Disposal Workflow:
-
Identification and Classification:
-
Identify the waste as "this compound".
-
Classify it as a hazardous chemical waste based on its toxicological properties.
-
-
Segregation and Storage:
-
Store waste this compound separately from incompatible materials.
-
Keep it in a designated, well-ventilated, and secure hazardous waste storage area.
-
Use only compatible, leak-proof containers. For solid waste, ensure the container is suitable for solids. For solutions, use screw-top containers and do not fill them more than 80%.
-
Ensure the outer surface of the container is clean and free from contamination.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".
-
The label must include:
-
The full chemical name: "this compound".
-
A clear description of the contents (e.g., "Solid waste" or "Solution in [solvent name]").
-
The associated hazards (e.g., "Harmful," "Irritant").
-
The date of waste generation.
-
-
-
Engaging a Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
If an EHS department is not available, partner with a licensed chemical waste disposal company.
-
Provide the disposal service with an accurate description of the waste.
-
Keep all disposal records and documentation for compliance audits.
-
Disposal Workflow Diagram
Caption: Professional Disposal Workflow for this compound.
Experimental Protocol: Laboratory-Scale Decontamination of Residues
For small-scale decontamination of residues on laboratory equipment, chemical inactivation through hydrolysis can be considered. This procedure should only be performed by trained personnel in a controlled laboratory setting. Note: The resulting mixture may still be considered hazardous waste and require professional disposal. Consult your local regulations.
Objective: To hydrolyze the β-lactam ring of this compound, reducing its chemical reactivity.
Materials:
-
1 M Sodium Hydroxide (NaOH) solution
-
Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
pH indicator strips or pH meter
Procedure:
-
Preparation:
-
Perform the procedure in a certified chemical fume hood.
-
Ensure all necessary PPE is worn.
-
-
Decontamination of Equipment:
-
For contaminated glassware or equipment, rinse with a small amount of the 1 M NaOH solution.
-
Allow the solution to be in contact with the equipment surface for at least 2 hours to ensure complete hydrolysis.
-
-
Treatment of Small-Quantity Waste Solutions:
-
If treating a small quantity of a solution containing this compound, place the solution in a suitable beaker with a stir bar.
-
Slowly add 1 M NaOH solution while stirring until the pH of the solution is between 10 and 13.[4]
-
Stir the mixture at room temperature for at least 2 hours.
-
-
Neutralization and Disposal:
-
After the reaction time, check the pH of the solution.
-
Neutralize the solution by slowly adding a suitable acid (e.g., 1 M hydrochloric acid) until the pH is between 6 and 8.
-
The final neutralized solution must be collected in a properly labeled hazardous waste container for professional disposal. Do not dispose of it down the drain unless permitted by local regulations and your institution's EHS department.[3]
-
Accidental Release and Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated.
-
-
Containment:
-
Wearing appropriate PPE, prevent the further spread of the spill.
-
For solid spills, carefully sweep up the material without creating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).
-
-
Collection and Disposal:
-
Place the spilled material and any contaminated absorbent into a suitable, labeled container for hazardous waste disposal.[3]
-
Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
-
Reporting:
-
Report the incident to your laboratory supervisor and EHS department.
-
References
- 1. What Procedures Do We Follow to Ensure the Safe Disposal of Chemical Waste? [cloudsds.com]
- 2. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 3. epfl.ch [epfl.ch]
- 4. researchgate.net [researchgate.net]
- 5. Removal and degradation of β-lactam antibiotics in water using didodecyldimethylammonium bromide-modified montmorillonite organoclay - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Safety and Handling Guide for 4-Azaspiro[2.4]heptan-5-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 4-Azaspiro[2.4]heptan-5-one (CAS No: 308266-51-5). The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The signal word for this chemical is Warning . The GHS07 pictogram, an exclamation mark, is used to indicate these hazards.
A comprehensive PPE strategy is mandatory to mitigate these risks. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. For prolonged contact or in case of a spill, consider double-gloving. Dispose of contaminated gloves immediately after use in accordance with institutional protocols. |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | Must be ANSI Z87.1 compliant. A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashing. |
| Skin and Body Protection | Laboratory coat | A fully buttoned lab coat is required. Consider a chemically resistant apron for procedures with a high risk of splashing. |
| Respiratory Protection | NIOSH-approved respirator | Use in a well-ventilated area, preferably within a chemical fume hood. For nuisance exposures to dust, a P95 or P1 particle respirator may be sufficient. For larger quantities, potential aerosolization, or in case of a spill, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is recommended. |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.
Operational Plan:
-
Preparation:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
-
Handling:
-
Handle this compound exclusively within a chemical fume hood to avoid inhalation of dust or vapors.
-
Avoid direct contact with skin, eyes, and clothing.
-
Use appropriate tools (spatulas, weighing paper) to handle the solid material and prevent contamination.
-
Keep the container tightly closed when not in use.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials, such as strong oxidizing agents.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while rinsing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, follow institutional emergency procedures. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Collection:
-
Collect all waste material, including unused product and contaminated disposable items (e.g., gloves, weighing paper), in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Disposal Method:
-
Dispose of the chemical waste through a licensed and certified hazardous waste disposal company.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
-
Regulatory Compliance:
-
All disposal activities must be conducted in strict accordance with local, state, and federal regulations.
-
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
